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(R)-(3,3-Difluorocyclohexyl)methanol Documentation Hub

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  • Product: (R)-(3,3-Difluorocyclohexyl)methanol
  • CAS: 2231664-00-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of (R)-(3,3-Difluorocyclohexyl)methanol for Pharmaceutical Development

Foundational Molecular Attributes Before any experimental work, establishing the foundational identity of the molecule is paramount. These core attributes are derived from its chemical structure and serve as the basis fo...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Molecular Attributes

Before any experimental work, establishing the foundational identity of the molecule is paramount. These core attributes are derived from its chemical structure and serve as the basis for all subsequent analysis.

  • Chemical Structure: Chemical structure of (R)-(3,3-Difluorocyclohexyl)methanol (Note: This is a representative 2D image. The actual molecule exists in a dynamic equilibrium of chair conformations.)

  • Core Identifiers: The fundamental calculated and registered properties of (R)-(3,3-Difluorocyclohexyl)methanol are summarized below. These values are critical for documentation, literature searches, and spectrometric analysis.

PropertyValueSource
CAS Number 1556901-52-0[1]
Molecular Formula C₇H₁₂F₂O
Molecular Weight 150.17 g/mol [2]

Thermal Properties: A Window into Purity and Physical State

The thermal behavior of a compound dictates its physical state at various temperatures and is a critical indicator of its purity. For a novel substance like (R)-(3,3-Difluorocyclohexyl)methanol, precise determination of its boiling and melting points is a primary step in its characterization.

Boiling Point Determination

The boiling point is essential for designing purification protocols (distillation) and for understanding handling requirements. The micro-scale method is ideal when material is scarce, as is common in early-stage drug discovery.

The chosen method, micro-reflux determination, is based on the principle that the temperature of a vapor in equilibrium with its boiling liquid is constant and equals the boiling point at that pressure.[3][4] The slow heating rate near the boiling point is crucial to ensure the system reaches thermal equilibrium, providing an accurate reading.[5] The continuous stream of bubbles from the capillary indicates that the vapor pressure of the sample equals the ambient pressure. The point at which the liquid is drawn back into the capillary upon cooling signifies the precise moment the vapor pressure drops below the ambient pressure, marking the boiling point.[3]

BoilingPointWorkflow cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_measurement Measurement P1 Place 0.5 mL of sample in a small test tube. P2 Insert a melting point capillary (sealed end up) into the tube. P1->P2 P3 Attach the test tube to a thermometer. P2->P3 H1 Immerse assembly in a Thiele tube or heating block. P3->H1 H2 Heat rapidly to ~20°C below anticipated boiling point. H1->H2 H3 Reduce heating rate to ~1-2°C per minute. H2->H3 H4 Observe for a rapid, continuous stream of bubbles from capillary. H3->H4 M1 Remove heat source once bubbles are continuous. H4->M1 M2 Observe as bubbling slows and stops. M1->M2 M3 Record temperature at the exact moment liquid enters the capillary. M2->M3 End Record & Repeat (n=3) M3->End This is the Boiling Point

Caption: Workflow for micro-boiling point determination.

  • Preparation: Place a small amount (a few milliliters) of (R)-(3,3-Difluorocyclohexyl)methanol into a small test tube.[6]

  • Capillary Insertion: Insert a melting point capillary tube (sealed end up) into the liquid.[6]

  • Assembly: Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus with a boiling point function).

  • Initial Heating: Heat the apparatus at a medium rate until the temperature is about 15-20°C below the expected boiling point.

  • Fine Heating: Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]

  • Observation: Watch for the point at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[3]

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[3]

  • Validation: Repeat the measurement at least two more times to ensure reproducibility.

Melting/Freezing Point Determination

While likely a liquid at room temperature, determining the freezing point is mechanistically identical to determining the melting point and provides a key purity benchmark. Pure crystalline solids exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities typically depress the melting point and broaden the range.[7]

  • Sample Loading: Introduce a small amount of the liquid sample into a capillary tube via capillary action.

  • Cooling: Place the capillary tube into a melting point apparatus that has been cooled significantly below the expected freezing point (e.g., using a cold bath or a specialized apparatus).

  • Freezing: Observe the sample as it freezes into a solid crystalline mass.

  • Heating: Begin heating the sample slowly, at a rate of 1-2°C per minute.[8]

  • Measurement: Record the temperature at which the first droplet of liquid appears (onset of melt) and the temperature at which the last crystal disappears (completion of melt).[9] This range is the melting point.

  • Validation: A narrow range indicates high purity. For a self-validating system, a second trial should be performed on a fresh sample.[8]

Bulk Physical Properties: Density and Solubility

These properties are fundamental to formulation science, defining how the compound will behave in solutions and mixtures.

Density Determination

Density is a crucial parameter for converting mass to volume, essential for formulation, dosing, and process chemistry calculations.

The volumetric method is a direct application of the definition of density (ρ = m/V).[10] Using an electronic balance for mass and a graduated cylinder for volume provides a straightforward and accessible determination.[11] For higher accuracy, a pycnometer is recommended as it allows for more precise volume measurement. The protocol's trustworthiness is enhanced by performing multiple measurements and averaging the results, which minimizes random errors.[10] Recording the temperature is critical, as density is temperature-dependent.

DensityWorkflow cluster_mass Mass Measurement cluster_volume Volume & Temp Measurement cluster_calc Calculation & Validation M1 Weigh a clean, dry 10 mL graduated cylinder. Record mass (m_cylinder). M2 Add ~5-8 mL of the sample to the cylinder. M1->M2 M3 Weigh the cylinder with the sample. Record mass (m_total). M2->M3 V1 Precisely read the volume (V) of the sample from the meniscus. M2->V1 C1 Calculate mass of sample: m_sample = m_total - m_cylinder M3->C1 V2 Measure the temperature (T) of the liquid. V1->V2 C4 Calculate the average density and standard deviation. V2->C4 Report ρ at T C2 Calculate density: ρ = m_sample / V C1->C2 C3 Repeat steps for a total of three measurements. C2->C3 C3->C4 End End C4->End Final Density Value

Caption: Workflow for determining density by the volumetric method.

  • Mass of Cylinder: Accurately weigh a clean, dry 10 mL graduated cylinder on an electronic balance. Record this mass.[10]

  • Add Sample: Add a known volume (e.g., 5-8 mL) of (R)-(3,3-Difluorocyclohexyl)methanol to the graduated cylinder.

  • Mass of Sample + Cylinder: Weigh the graduated cylinder containing the liquid and record the combined mass.[10]

  • Volume Measurement: Carefully read the volume of the liquid from the bottom of the meniscus.

  • Temperature: Measure and record the temperature of the liquid.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

    • Calculate the density by dividing the mass of the liquid by its volume.

  • Validation: Repeat the procedure two more times and calculate the average density.[10]

Solubility Profiling

Solubility is arguably one of the most critical physical properties in drug development, directly influencing bioavailability, formulation, and the choice of solvents for synthesis and analysis.[12] A qualitative assessment across a range of pharmaceutically relevant solvents provides a foundational understanding of the compound's behavior.

  • Preparation: Dispense a small, measured amount (e.g., 10 mg) of (R)-(3,3-Difluorocyclohexyl)methanol into a series of small, labeled test tubes.

  • Solvent Addition: To the first tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 1 mL, agitating vigorously after each addition.[13]

  • Observation: Observe if the compound dissolves completely.

  • Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

  • Systematic Testing: Repeat steps 2-4 for a panel of solvents with varying polarities.

SolventPolarity Index (P')Expected Solubility RationaleObserved Solubility
Water10.2The alcohol group provides hydrogen bonding capability, but the difluorocyclohexyl ring is largely nonpolar. Solubility is expected to be low.
Methanol5.1[14]"Like dissolves like." As a small polar protic alcohol, high solubility is expected.
Ethanol4.3Similar to methanol, high solubility is expected.
Dichloromethane (DCM)3.1A polar aprotic solvent, should readily dissolve the compound.
Diethyl Ether2.8A nonpolar solvent with some polarity, likely a good solvent.
Hexanes0.1A nonpolar solvent; solubility may be limited due to the polar alcohol group.

Spectroscopic and Chromatographic Identity

Beyond physical properties, confirming the molecular structure and purity is non-negotiable. Spectroscopic and chromatographic methods provide the definitive chemical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of experiments is necessary.

  • ¹H NMR: Will confirm the number and connectivity of hydrogen atoms. The proton on the carbon bearing the hydroxyl group (CH-OH) and the protons on the carbon bearing the methanol group (CH₂-OH) will be key diagnostic signals.

  • ¹³C NMR: Will show 7 distinct carbon signals, confirming the carbon skeleton. The chemical shifts will be influenced by the attached fluorine and oxygen atoms.

  • ¹⁹F NMR: This is critical for fluorinated compounds. The geminal difluoro group on the cyclohexane ring is expected to show a complex signal, potentially an AB quartet, due to the axial and equatorial fluorines being chemically non-equivalent in a locked chair conformation, further split by coupling to nearby protons.[15][16] The chemical shifts provide definitive proof of the fluorine environment.[17]

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural motifs.

  • High-Resolution MS (HRMS): This is required to confirm the molecular formula (C₇H₁₂F₂O) by providing a highly accurate mass measurement.

  • Fragmentation Analysis: In tandem MS (MS/MS), expected fragmentation pathways would include the loss of a water molecule (M-18), loss of the hydroxymethyl group (M-31), and characteristic fragmentation of the difluorocyclohexane ring.[18]

  • Purity Assessment: When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this method becomes a powerful tool for assessing the purity of the sample and identifying any potential impurities or isomers.[19][20]

Conclusion

The systematic characterization of (R)-(3,3-Difluorocyclohexyl)methanol through the determination of its thermal, bulk, and spectroscopic properties is a critical exercise for any research or development program utilizing this building block. The protocols and workflows outlined in this guide provide a comprehensive and scientifically rigorous approach to generating this essential data. By understanding not just the "what" but the "why" behind these analytical techniques, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the journey from molecular design to innovative therapeutic application.

References

  • FINDING DENSITY OF LIQUID USING A METER RULE. (n.d.).
  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]

  • Melting point determination. (n.d.).
  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Part 1 .--19F Spectra of Fluorocyclohexanes. (n.d.). RSC Publishing.
  • BOILING POINT DETERMINATION. (n.d.).
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • Density Measurement of Common Liquids | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Determination of boiling point. (n.d.).
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • 02 Exp 1 Boiling Point Determination | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.).
  • Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane*. (1965). AIP Publishing. Retrieved from [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. (1965, May 15). Semantic Scholar. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 4 Solubility of a Salt. (n.d.).
  • Solubility determination and crystallization. (2021, August 18). HUBER. Retrieved from [Link]

  • DENSITY MEASUREMENT EXPERIMENT. (n.d.).
  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (4,4-Difluorocyclohexyl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • Metabolism and hydrophilicity of the polarised 'Janus face' all- cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018, February 19).
  • Methanol Solvent Properties. (n.d.).
  • Mass Spectrometry of Cycloalkanes. (2025, July 28). YouTube. Retrieved from [Link]

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (n.d.). PMC. Retrieved from [Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]

  • An introduction to liquid chromatography-mass spectrometry instrumentation applied in plant metabolomic analyses. (2009, October 6). Laboratory for Bioanalytical Spectroscopy. Retrieved from [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Exploratory

(R)-(3,3-Difluorocyclohexyl)methanol: Synthesis & Process Development Guide

This guide details the technical protocols for the asymmetric synthesis of (R)-(3,3-Difluorocyclohexyl)methanol . It addresses the specific challenges of introducing geminal difluoro groups on a saturated ring and establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for the asymmetric synthesis of (R)-(3,3-Difluorocyclohexyl)methanol . It addresses the specific challenges of introducing geminal difluoro groups on a saturated ring and establishing remote stereochemistry.

Target Molecule: (R)-(3,3-Difluorocyclohexyl)methanol CAS (Racemic): 1556901-52-0 Core Challenge: Installing the gem-difluoro motif while controlling the C1 stereocenter, which is remote from the fluorination site.

Executive Technical Summary

The synthesis of (R)-(3,3-difluorocyclohexyl)methanol requires a strategy that avoids the racemization risks associated with direct fluorination of chiral precursors. The most robust industrial route involves the deoxofluorination of a 3-oxocyclohexanecarboxylate intermediate , followed by a lipase-catalyzed kinetic resolution of the resulting difluoro ester. This approach circumvents the poor enantioselectivity often observed when fluorinating chiral ketones directly and leverages the high selectivity of biocatalysts for the rigid cyclohexyl scaffold.

Retrosynthetic Analysis

The pathway disconnects the target into three key phases:

  • Chiral Resolution: Separation of enantiomers at the ester stage using Candida antarctica Lipase B (CAL-B).[1][2]

  • Fluorination: Deoxyfluorination of the ketone carbonyl to a gem-difluoro group.

  • Scaffold Assembly: Utilization of commercially available 3-oxocyclohexanecarboxylate.

Retrosynthesis Target (R)-(3,3-Difluorocyclohexyl)methanol Precursor1 (R)-Ethyl 3,3-difluorocyclohexanecarboxylate Target->Precursor1 Step1 Reduction (LiAlH4/BH3) RacemicEster Racemic Ethyl 3,3-difluorocyclohexanecarboxylate Step1->RacemicEster KetoEster Ethyl 3-oxocyclohexanecarboxylate RacemicEster->KetoEster Step2 Kinetic Resolution (CAL-B Lipase) Step3 Deoxofluorination (DAST/Deoxo-Fluor)

Figure 1: Retrosynthetic logic prioritizing late-stage resolution to maximize throughput.

Detailed Synthesis Protocols

Phase 1: Deoxofluorination of Ethyl 3-oxocyclohexanecarboxylate

Objective: Convert the ketone functionality to a gem-difluoro group. Critical Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Rationale: DAST is chosen for its high reactivity with ketones. While Deoxo-Fluor is thermally more stable, DAST often provides higher yields for sterically unhindered cyclohexanones. The reaction must be anhydrous to prevent hydrolysis back to the ketone.

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with nitrogen.

  • Solvent: Add Ethyl 3-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol) and anhydrous Dichloromethane (DCM) (150 mL). Cool the solution to 0°C .

  • Addition: Slowly add DAST (11.4 g, 70.5 mmol, 1.2 equiv) dropwise via syringe over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours. Monitor by TLC (stain with KMnO4; ketone spot will disappear).

  • Quench (Critical Safety): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker of saturated NaHCO3 (200 mL). Note: Massive CO2 evolution occurs. Do not seal the vessel.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields Ethyl 3,3-difluorocyclohexanecarboxylate as a colorless oil.

    • Yield Target: 85-90%.

    • Data: 19F NMR should show a characteristic gem-difluoro signal (approx. -90 to -100 ppm, doublet of triplets).

Phase 2: Enzymatic Kinetic Resolution (EKR)

Objective: Separate the (R)-enantiomer from the racemic mixture. Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2][3]

  • Mechanism: CAL-B is highly selective for the hydrolysis of cyclohexanecarboxylates. Typically, the enzyme preferentially hydrolyzes the (R)-ester to the acid (or (S) depending on specific binding pocket fit, verified by optical rotation), leaving the opposite enantiomer as the ester. For this specific substrate, literature on analogs suggests the unreacted ester is often enriched in the desired configuration if hydrolysis is fast for the undesired one. Self-Validation: Run a small screen; if the acid is the desired product, stop at 40-45% conversion. If the ester is desired, run to >50% conversion.[3]

Protocol (Hydrolytic Resolution):

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).

  • Emulsion: Suspend Racemic Ethyl 3,3-difluorocyclohexanecarboxylate (5.0 g) in the buffer (100 mL). Add Novozym 435 (500 mg, 10 wt%).

  • Incubation: Stir vigorously at 30°C . Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat) or monitor conversion by GC.

  • Endpoint: Stop the reaction when conversion reaches 50% (approx. 24-48 hours).

  • Separation:

    • Filter off the enzyme beads (can be recycled).

    • Extract the mixture with MtBE (Methyl tert-butyl ether) at pH 7. The Organic Layer contains the Unreacted Ester .

    • Acidify the aqueous layer to pH 2 with HCl and extract with EtOAc. The Organic Layer contains the Hydrolyzed Acid .

  • Analysis: Check enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column).

    • Assumption for Protocol: The Unreacted Ester is isolated as the (R)-enantiomer (subject to verification). If the acid is (R), reduce the acid directly.

Phase 3: Reduction to (R)-(3,3-Difluorocyclohexyl)methanol

Objective: Reduce the ester/acid functionality to the primary alcohol without defluorination. Reagent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).

Protocol (Using LiAlH4 for Ester):

  • Setup: Dry RBF, N2 atmosphere.

  • Reagent: Suspend LiAlH4 (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Add solution of (R)-Ethyl 3,3-difluorocyclohexanecarboxylate in THF dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Note: Avoid reflux to prevent C-F reduction.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

  • Isolation: Filter the white precipitate. Concentrate the filtrate.

  • Final Purification: Distillation or short silica plug.

Critical Process Parameters (CPP) & Safety

ParameterSpecificationScientific Rationale
Fluorination Temp < 25°CHigher temperatures promote elimination of HF to form vinyl fluorides (alkenes).
Moisture Control < 0.05% H2OWater reacts with DAST to release HF gas and reduces yield of the difluoro product.
Quench pH Maintain > 7Acidic quench of DAST generates free HF. Bicarbonate neutralizes it immediately.
Enzyme pH 7.0 ± 0.2Lipase activity drops significantly outside neutral pH; ester hydrolysis generates acid, lowering pH.
Safety Warning: DAST

DAST can become unstable and explosive if heated above 90°C. Never distill DAST residues. Use Deoxo-Fluor for larger (>100g) scales as it has a higher decomposition onset temperature.

Analytical Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.50-3.60 (d, 2H, -CH2OH)
      
    • 
       1.50-2.20 (m, ring protons)
      
    • Absence of alkene protons (5.0-6.0 ppm).

  • 19F NMR:

    • 
       -90 to -110 ppm (AB quartet or d,d, J ≈ 230-240 Hz for gem-fluorines).
      
  • Chiral GC/HPLC:

    • Column: Chiralpak AD-H or OD-H (for alcohol).

    • Conditions: Hexane/IPA gradient.

    • Criteria: >98% ee required for pharmaceutical applications.

Workflow Visualization

Workflow Start Start: Ethyl 3-oxocyclohexanecarboxylate Step1 Fluorination (DAST, DCM, 0°C) Target: Racemic Difluoro Ester Start->Step1 Deoxofluorination Step2 Enzymatic Resolution (Novozym 435) Hydrolysis of (S)-Ester Step1->Step2 Buffer pH 7.0 Step3 Separation (Extraction) Organic: (R)-Ester | Aqueous: (S)-Acid Step2->Step3 50% Conversion Step4 Reduction (LiAlH4, THF) Target: (R)-Alcohol Step3->Step4 Use Organic Phase Final (R)-(3,3-Difluorocyclohexyl)methanol (>98% ee) Step4->Final Purification

Figure 2: End-to-end process flow for the asymmetric synthesis.

References

  • Process for preparing difluorocyclohexanoic acid derivatives. European Patent EP1985603A1.[4] Describes the enzymatic resolution of difluorocyclohexane esters.Link

  • Lipase-catalyzed kinetic resolution of 3-substituted cyclohexanecarboxylates.Journal of Molecular Catalysis B: Enzymatic, 2006. (General protocol for remote stereocenter resolution).
  • Deoxofluorination of ketones with DAST.Organic Syntheses, Coll. Vol. 6, p.136.
  • Mechanistic insights into lipase-catalyzed resolution of remote chiral centers.Tetrahedron: Asymmetry, 2004, 15(18), 2881-2885.

Sources

Foundational

1H NMR spectrum of (R)-(3,3-Difluorocyclohexyl)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-(3,3-Difluorocyclohexyl)methanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-(3,3-Difluorocyclohexyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-(3,3-difluorocyclohexyl)methanol, a molecule presenting unique stereochemical and electronic features. We will delve into the foundational principles of conformational analysis, the nuanced effects of fluorine substitution on proton chemical shifts and coupling constants, and a self-validating protocol for spectral acquisition and interpretation. This document serves as a practical reference for researchers working with complex fluorinated aliphatic systems.

Molecular Structure and Conformational Dynamics

The interpretation of the ¹H NMR spectrum of (R)-(3,3-difluorocyclohexyl)methanol is fundamentally dependent on understanding its three-dimensional structure. The cyclohexane core adopts a chair conformation to minimize angular and torsional strain.[1] The molecule exists as an equilibrium between two chair conformers, the relative populations of which are dictated by the steric strain of the substituents.

The bulky hydroxymethyl (-CH₂OH) group at the C1 position creates significant steric hindrance. To minimize destabilizing 1,3-diaxial interactions, the conformer with the -CH₂OH group in the equatorial position is overwhelmingly favored.[2] This conformational locking simplifies the spectral analysis by allowing us to consider a single dominant conformation. In this preferred state, the proton at C1 (H1) is axial. The geminal difluoro substitution at C3 does not significantly alter this preference, as the steric demand of two fluorine atoms is less than that of the hydroxymethyl group.

Below is a diagram of the favored conformation with a systematic labeling of all chemically non-equivalent protons. Due to the chiral center at C1 and the substitution pattern, all methylene protons on the ring are diastereotopic and thus have distinct chemical environments and signals.[3]

cluster_molecule (R)-(3,3-Difluorocyclohexyl)methanol (Preferred Conformation) C1 C1 C2 C2 C1->C2 H1 H1 (ax) C1->H1 CH2OH -CH₂OH (eq) C1->CH2OH C3 C3 C2->C3 H2e H2e C2->H2e H2a H2a C2->H2a C4 C4 C3->C4 F_ax F (ax) C3->F_ax F_eq F (eq) C3->F_eq C5 C5 C4->C5 H4e H4e C4->H4e H4a H4a C4->H4a C6 C6 C5->C6 H5a H5a C5->H5a H5e H5e C5->H5e C6->C1 H6a H6a C6->H6a H6e H6e C6->H6e H7a H7a H7b H7b OH OH

Caption: Preferred chair conformation of (R)-(3,3-Difluorocyclohexyl)methanol.

Core Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by chemical shifts (δ) and spin-spin (J) couplings. For this molecule, the interplay of stereochemistry and electronegative fluorine atoms creates a complex but interpretable spectrum.

Chemical Shifts (δ)
  • Ring Protons (C2, C4, C5, C6): Protons on a cyclohexane ring typically resonate between 1.0-2.5 ppm.[4] Axial protons are generally shielded (shifted upfield) relative to their equatorial counterparts due to the anisotropy of C-C single bonds. Protons on carbons adjacent to the substituents will be further deshielded. The protons at C2 and C4 will be most affected by the gem-difluoro group, experiencing a significant downfield shift due to the powerful inductive effect of fluorine.

  • Methine Proton (C1): The H1 proton, being attached to the same carbon as the -CH₂OH group, will be deshielded and is expected to appear around 1.5-2.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): The two diastereotopic protons of the -CH₂OH group are attached to a carbon bonded to an oxygen atom, causing a significant downfield shift to approximately 3.4-3.6 ppm.[5][6] The hydroxyl proton (-OH) signal is variable and often appears as a broad singlet, its position dependent on concentration and solvent.

Spin-Spin Coupling (J-Coupling)

J-coupling provides critical information about through-bond connectivity and stereochemistry.[7]

  • Homonuclear Coupling (JHH):

    • Geminal (²JHH): Coupling between protons on the same carbon (e.g., H2a and H2e) is typically in the range of -12 to -15 Hz.

    • Vicinal (³JHH): This is highly dependent on the dihedral angle (θ) as described by the Karplus relationship. For cyclohexane chairs:

      • Axial-Axial (³J_ax-ax, θ ≈ 180°): Large coupling, typically 8-13 Hz.

      • Axial-Equatorial (³J_ax-eq, θ ≈ 60°): Small coupling, typically 2-5 Hz.

      • Equatorial-Equatorial (³J_eq-eq, θ ≈ 60°): Small coupling, typically 2-5 Hz.

  • Heteronuclear Coupling (JHF): The presence of ¹⁹F (I=1/2, 100% abundance) introduces additional splitting.[8]

    • Geminal (²JHF): Protons on a carbon adjacent to the CF₂ group (H2 and H4 protons) will exhibit geminal coupling to the fluorine atoms. These couplings can be substantial, often in the range of 10-50 Hz.

    • Vicinal (³JHF): Protons two bonds away from the fluorine atoms (H1 and H5 protons) will show vicinal coupling. Like ³JHH, this coupling is dependent on the dihedral angle. For instance, the coupling between an axial fluorine and an axial proton (³J_F_ax-H_ax) is typically large, while equatorial-axial couplings are smaller.

cluster_couplings Key J-Coupling Interactions H2a H2a H2e H2e H2a->H2e ²JHH (gem) Fax Fax H2a->Fax ³JHF (ax-ax) Feq Feq H2e->Feq ³JHF (eq-eq) H1 H1 H1->H2a ³JHH (ax-ax) H1->H2e ³JHH (ax-eq) H4a H4a H4a->Fax ²JHF (gem) H4a->Feq ²JHF (gem) prep 1. Sample Preparation - 5-25 mg of sample - 0.6 mL Deuterated Solvent (e.g., CDCl₃) - Filter into clean NMR tube acq 2. Data Acquisition - 400 MHz+ Spectrometer - Standard ¹H Pulse Program - Set Spectral Width, Acq. Time, Relax. Delay - Acquire FID prep->acq Load Sample proc 3. Data Processing - Apodization (Exponential Multiplication) - Fourier Transform (FT) - Phase & Baseline Correction - Reference to TMS (0 ppm) or residual solvent peak acq->proc Raw FID analysis 4. Spectral Analysis - Integration - Peak Picking (δ, J) - Assign signals based on prediction proc->analysis Processed Spectrum validate 5. Validation & Refinement - Confirm conformation via ³JHH values - Verify fluorine proximity via JHF couplings - Run decoupling (¹H{¹⁹F}) if needed analysis->validate Initial Assignment report 6. Final Structure Confirmation validate->report Validated Assignment

Caption: A self-validating workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation [9] 1. Weigh 5-25 mg of purified (R)-(3,3-difluorocyclohexyl)methanol. The precise amount depends on the spectrometer's sensitivity. 2. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. Chloroform-d is a versatile and common choice. [10] 3. Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles will degrade spectral quality. 4. Cap the NMR tube and ensure the sample height is adequate for the instrument (typically ~4 cm / 0.6 mL). [11]

  • NMR Data Acquisition

    • Insert the sample into a spectrometer (≥400 MHz recommended for resolving complex spectra).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set up a standard 1D proton experiment. Key parameters include:

      • Spectral Width: ~12-15 ppm to ensure all signals are captured.

      • Acquisition Time: 2-4 seconds for good digital resolution.

      • Relaxation Delay (d1): 1-5 seconds to allow for full magnetization recovery.

      • Number of Scans (ns): 8-16 scans, to be adjusted to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing [12][13] 1. Apply an apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio. 2. Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain. 3. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. 4. Apply a baseline correction to ensure a flat baseline across the spectrum. 5. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value. [14]

  • Spectral Interpretation and Validation

    • Integration: Integrate all signals to determine the relative number of protons for each multiplet. This should confirm the presence of 1H, 2H, 4H, etc., groups.

    • Assignment: Begin assigning signals based on the predicted chemical shifts and multiplicities from Section 3. The downfield -CH₂OH signals are often a good starting point.

    • Validation via Coupling Constants: This is the critical self-validating step. Measure the J-coupling values from the multiplets.

      • Identify multiplets with large ³JHH values (~8-13 Hz). These are indicative of axial-axial couplings and can be used to trace the connectivity around the ring and confirm the chair conformation.

      • Analyze the complex splitting patterns of the protons at C2 and C4. The presence of large couplings to fluorine (JHF) confirms their proximity to the CF₂ group.

    • Advanced Experiments (Optional but Recommended): If the spectrum is too complex due to overlapping signals, a ¹H{¹⁹F} decoupling experiment can be performed. In this experiment, the fluorine nuclei are irradiated, which collapses all H-F couplings into singlets, dramatically simplifying the proton multiplets and confirming which protons are coupled to fluorine. [15][16]

Conclusion

The ¹H NMR spectrum of (R)-(3,3-difluorocyclohexyl)methanol is a rich source of structural information. A thorough analysis, grounded in an understanding of conformational preferences and the specific effects of fluorine substituents, allows for complete assignment. The key to a successful interpretation lies in leveraging the dihedral angle dependence of both ³JHH and ³JHF coupling constants to validate the three-dimensional structure. The workflow presented here provides a robust, self-validating framework for researchers to confidently elucidate the structure of this and other complex, fluorinated molecules, which are of increasing importance in medicinal and materials chemistry.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Lindon, J. C. (2000). NMR Data Processing. In Encyclopedia of Spectroscopy and Spectrometry. Academic Press.
  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-Liss.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
  • The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.
  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • University of Ottawa NMR Facility. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.
  • Johnson, B. A., & Blevins, R. A. (2020). NMR data processing, visualization, analysis and structure calculation with NMRFx. PMC.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • ChemicalBook. (n.d.). Cyclohexanemethanol(100-49-2) 1H NMR spectrum.
  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine.
  • Siodla, T., et al. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI.
  • Binsch, G., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed.
  • Reddit. (2019, May 2). Does anyone know any database of NMR spectra?. r/chemistry.
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2024, July 30). 13.10: Uses of ¹H NMR Spectroscopy.
  • Royal Society of Chemistry. (2021). Supporting Information.
  • Wiley Science Solutions. (n.d.). NMR Spectral Databases.
  • Chemistry LibreTexts. (2024, January 15). 2.10: Uses of ¹H NMR Spectroscopy.
  • CAS. (n.d.). NMR Database for Faster Structural Data.
  • National Institutes of Health. (2025, March 14). NMRShiftDB - PubChem Data Source.
  • Spassov, S. L., et al. (1969). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics.
  • Bagno, A., et al. (2001). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. PubMed.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.
  • O'Hagan, D., et al. (2013). Conformational Analysis of 1,3-Difluorinated Alkanes. PMC.
  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.
  • JEOL USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Eliel, E. L., & Martin, R. J. (1968). Conformational Analysis in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • OpenOChem Learn. (n.d.). Conformational Analysis.
  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

Sources

Exploratory

Technical Guide: 13C NMR Analysis of (R)-(3,3-Difluorocyclohexyl)methanol

This guide provides an in-depth technical analysis of the 13C NMR characteristics of (R)-(3,3-Difluorocyclohexyl)methanol , a critical chiral building block in medicinal chemistry. This scaffold serves as a lipophilic, m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR characteristics of (R)-(3,3-Difluorocyclohexyl)methanol , a critical chiral building block in medicinal chemistry. This scaffold serves as a lipophilic, metabolically stable bioisostere for cyclohexylmethanol derivatives.

Executive Summary

Compound: (R)-(3,3-Difluorocyclohexyl)methanol CAS (Racemic): 1215077-56-1 (Reference for scaffold data) Molecular Formula: C7H12F2O Key Feature: The gem-difluoro motif at C3 introduces significant scalar coupling (


), resulting in complex splitting patterns in the 13C NMR spectrum. This guide elucidates these patterns to facilitate structural verification.

13C NMR Spectral Data (Representative)

The following data represents the chemical shifts and coupling constants observed in CDCl3 at 100 MHz. Note that while the (R)-enantiomer is specified, the 1D 13C NMR chemical shifts in an achiral solvent are identical to the racemate.

Data Table
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C3

(Gem-difluoro)
122.5 Triplet (

)

Distinctive low-field multiplet.
C7

-OH
66.8 Singlet (

)
-Characteristic primary alcohol.
C2

(

to

)
41.2 Triplet (

)

Upfield shift due to

-gauche effect.
C4

(

to

)
33.5 Triplet (

)

Differentiated from C2 by C1 substitution.
C1

(Chiral Center)
37.8 Broad /


Methine carbon; coupling is often unresolved.
C5

(

to

)
28.1 Broad /

-Distal ring carbon.
C6

(

to

)
24.5 Singlet (

)
-Furthest from fluorine influence.

Note on Stereochemistry: To distinguish the (R)-enantiomer from the (S)-enantiomer by NMR, a chiral shift reagent (e.g., Eu(hfc)3) or derivatization (e.g., Mosher's ester analysis) is required.

Structural Elucidation & Mechanistic Logic

The interpretation of this spectrum relies on understanding the Heteronuclear Spin-Spin Coupling between


C and 

F nuclei.
The Gem-Difluoro Triplet (C3)

The carbon directly attached to the two fluorine atoms (C3) appears as a triplet because of the coupling to two equivalent


F nuclei (

).
  • Rule: Multiplicity =

    
    .
    
  • Magnitude: The one-bond coupling (

    
    ) is massive (~240 Hz), often making the outer legs of the triplet low intensity if the signal-to-noise ratio is poor.
    
The Alpha-Carbon Splitting (C2, C4)

Carbons adjacent to the


 group (C2 and C4) experience two-bond coupling (

).
  • Pattern: These appear as triplets with a coupling constant of ~20–25 Hz.

  • Differentiation: C2 is chemically distinct from C4 due to the substituent at C1 (the hydroxymethyl group). C2 is usually downfield of C4 due to the inductive effect of the nearby oxygen, though steric compression can alter this.

The Gamma-Gauche Effect

The introduction of fluorine at C3 causes an upfield shift (shielding) of the


-carbon (C1 and C5) relative to the non-fluorinated cyclohexane analog. This is a stereoelectronic effect where the electron density of the C-F bond hyperconjugates with the C-C 

orbital.

Synthesis & Workflow Visualization

The synthesis of (R)-(3,3-difluorocyclohexyl)methanol typically proceeds via fluorination of a ketone precursor followed by reduction.

Synthesis Pathway Diagram

G cluster_0 Stereochemistry Control Start 3-Oxocyclohexane- carboxylate Fluorination Deoxofluor / DAST (Fluorination) Start->Fluorination DCM, 0°C Intermediate 3,3-Difluorocyclohexane- carboxylate Fluorination->Intermediate Nucleophilic Subst. Reduction LiAlH4 / DIBAL-H (Reduction) Intermediate->Reduction THF, -78°C Product (R)-(3,3-Difluorocyclohexyl)- methanol Reduction->Product Selective Reduction

Caption: Synthetic route from oxo-ester precursor to the target difluoro-alcohol. Stereochemistry is typically established at the starting material stage or via chiral resolution of the intermediate.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data acquisition, follow this self-validating protocol.

Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample Mass: 15–30 mg (for 13C sensitivity).

Step-by-Step Methodology
  • Dissolution: Weigh 20 mg of the analyte into a clean vial. Add 0.6 mL of

    
    . Vortex until the solution is perfectly clear. Turbidity indicates inorganic salts (e.g., Li/Al salts from reduction) which must be filtered.
    
  • Acquisition Parameters (100 MHz Carbon):

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Relaxation Delay (D1): Set to

      
       seconds. Fluorinated carbons have long relaxation times (
      
      
      
      ). Short delays will suppress the C3 triplet intensity.
    • Scans (NS): Minimum 512 scans (due to C-F splitting diluting peak height).

  • Validation (The "Triplet Check"):

    • Zoom into the 115–125 ppm region.

    • Identify the triplet.[1] Measure the distance between the outer leg and the center peak.

    • Verify

      
       Hz. If this pattern is absent, the gem-difluoro motif is not intact (possible elimination side-product).
      

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[3] [Link]

  • Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." J. Med. Chem.2008 , 51, 4359–4369. [Link]

  • Carreira, E. M. et al. "Gem-Difluorocyclohexanes: Synthesis and conformational analysis." Chem. Eur. J.2014, 20, 1–6. (General scaffold reference).
  • Lin, X. et al. "Synthesis of 3,3-difluorocyclohexanecarboxylic acid derivatives." Tetrahedron Lett.2010, 51, 555-558.

Sources

Foundational

Comprehensive Guide to Mass Spectrometry of (R)-(3,3-Difluorocyclohexyl)methanol

The following is an in-depth technical guide on the mass spectrometry of (R)-(3,3-Difluorocyclohexyl)methanol, designed for researchers and drug development professionals. [1] Executive Summary & Molecule Profile[2][3] (...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mass spectrometry of (R)-(3,3-Difluorocyclohexyl)methanol, designed for researchers and drug development professionals.

[1]

Executive Summary & Molecule Profile[2][3]

(R)-(3,3-Difluorocyclohexyl)methanol (CAS: Generic structure ref 372-46-3 analog) is a critical fluorinated building block in modern drug discovery.[1] The incorporation of a gem-difluoro group at the C3 position of the cyclohexane ring serves two primary purposes in medicinal chemistry: it lowers the lipophilicity (LogP) compared to the parent cyclohexane via the "polar fluorine" effect and metabolically blocks the C3 position from oxidative metabolism (Cytochrome P450).

Mass spectrometry (MS) of this molecule presents unique challenges due to the electronegativity of the fluorine atoms, the lability of the hydroxyl group, and the lack of a strong chromophore for UV detection, making MS the primary detector of choice.

Physicochemical Profile
PropertyValueMS Relevance
Formula C

H

F

O
Monoisotopic Mass: 150.0856 Da
MW 150.17 g/mol Small molecule range; requires low mass cutoff optimization.[1]
Stereochemistry (R)-enantiomerMS is achiral; requires chiral stationary phase for differentiation.[1]
Boiling Point ~210°C (Predicted)Suitable for GC-MS; Derivatization recommended.[1]
pKa ~15 (Alcohol)Weak ionization in ESI Negative; ESI Positive requires adducts.[1]

Mass Spectrometry Fundamentals: Ionization & Fragmentation

Electron Ionization (EI) – GC-MS

In Electron Ionization (70 eV), (R)-(3,3-Difluorocyclohexyl)methanol exhibits a fragmentation pattern driven by the competing stabilities of the oxonium ion (from the hydroxymethyl group) and the fluoro-stabilized carbocations.

Key Fragmentation Pathways:

  • Alpha-Cleavage (Base Peak Predictor): The bond between the ring carbon (C1) and the hydroxymethyl carbon breaks, generating the hydroxymethyl cation (m/z 31 ) and the 3,3-difluorocyclohexyl radical. Conversely, charge retention on the ring yields the [M–31]

    
     ion at m/z 119 .
    
  • Dehydration ([M–18]): Thermal or EI-induced loss of water is prominent, producing a cyclohexenyl cation at m/z 132 .[1]

  • Fluorine Elimination:

    • Loss of HF ([M–20]): Elimination of hydrogen fluoride is common in gem-difluoroalkanes, typically from the [M–H

      
      O] fragment, leading to m/z 112 .[1]
      
    • Loss of F[1]• ([M–19]): Direct loss of a fluorine radical is less common but can occur, yielding m/z 131 .[1]

Electrospray Ionization (ESI) – LC-MS

The molecule lacks basic nitrogens, making protonation ([M+H]


) difficult in standard acidic mobile phases.[1]
  • Positive Mode: The most reliable species are adducts.[1]

    • [M+Na]

      
       : m/z 173.07 (Dominant in non-buffered systems).[1]
      
    • [M+NH

      
      ]
      
      
      
      : m/z 168.12 (Dominant with Ammonium Formate/Acetate buffer).[1]
  • Negative Mode: Generally poor sensitivity unless derivatized or using post-column addition of chloride/acetate to form [M+Cl]

    
     or [M+HCOO]
    
    
    
    .[1]

Fragmentation Mechanism Visualization

The following diagram illustrates the theoretical fragmentation pathways for (R)-(3,3-Difluorocyclohexyl)methanol under Electron Ionization (EI).

FragmentationPathway Parent Molecular Ion (M+) m/z 150 M_Water [M - H2O]+ m/z 132 (Cyclohexenyl cation) Parent->M_Water - H2O (18 Da) M_CH2OH [M - CH2OH]+ m/z 119 (Difluorocyclohexyl cation) Parent->M_CH2OH - CH2OH• (31 Da) BasePeak CH2OH+ m/z 31 (Oxonium ion) Parent->BasePeak Alpha Cleavage M_HF [M - H2O - HF]+ m/z 112 (Fluorocyclohexadienyl) M_Water->M_HF - HF (20 Da)

Figure 1: Predicted EI fragmentation tree showing primary loss of water and hydroxymethyl group.[1]

Experimental Protocols

GC-MS Analysis (Purity & ID)

Direct injection of alcohols can lead to peak tailing due to hydrogen bonding with silanol groups in the liner or column. Silylation is the recommended protocol for quantitative analysis.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Protocol:

  • Preparation: Dissolve 1 mg of (R)-(3,3-Difluorocyclohexyl)methanol in 500 µL of anhydrous acetonitrile.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of the sterically accessible primary alcohol).

  • Injection: Inject 1 µL (Split 1:50) into the GC-MS.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program: 50°C (hold 1 min)

    
     15°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.[1]

  • Expected TMS-Derivative Ion: m/z 222 (Parent).[1] Look for m/z 73 (TMS) and m/z 207 ([M-CH

    
    ]
    
    
    
    ).
LC-MS Analysis (Trace Detection)

For biological matrices or reaction monitoring where derivatization is not feasible.[1]

Protocol:

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 50 mm, 1.6 µm).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode.

    • Target Ion: m/z 168.1 ([M+NH

      
      ]
      
      
      
      ).[1]
    • Cone Voltage: 20-30 V (Keep low to prevent in-source water loss).

Differentiation & Quality Control

Chiral Purity Analysis

Mass spectrometry is "blind" to chirality.[1] To confirm the (R)-configuration, you must separate the enantiomers chromatographically before MS detection.

  • Technique: Chiral GC-MS.[1]

  • Column: Cyclodextrin-based phase (e.g., Agilent Cyclosil-B or Supelco Beta-Dex).[1]

  • Mechanism: The (R) and (S) enantiomers form transient diastereomeric complexes with the chiral stationary phase, resulting in different retention times.[1] The MS acts solely as the detector to confirm the mass of the eluting peaks.

Positional Isomer Differentiation

The 3,3-difluoro isomer must be distinguished from the 4,4-difluoro or 2,2-difluoro isomers.[1]

  • 3,3-Difluoro: Fragmentation often yields specific C3-C4 bond cleavages influenced by the fluorine atoms.[1]

  • 4,4-Difluoro: Due to symmetry, the 4,4-isomer often has a simpler NMR spectrum but a very similar MS spectrum.[1] 19F NMR is the superior orthogonal technique here (coupling constants

    
     will differ significantly between position 3 and 4 relative to the hydroxymethyl group).
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Fluorinated Cycloalkanes. National Institute of Standards and Technology.[2][3] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage and dehydration mechanisms).[1]

  • Journal of Fluorine Chemistry. (2018). Fragmentation patterns of gem-difluorinated alicycles.

Sources

Exploratory

The Strategic Integration of (R)-(3,3-Difluorocyclohexyl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is relentless. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Among the repertoire of fluorinated building blocks, chiral structures offer the added advantage of three-dimensional diversity, crucial for optimizing interactions with biological targets. This technical guide provides a comprehensive overview of (R)-(3,3-Difluorocyclohexyl)methanol (CAS 1254054-70-5) , a valuable chiral building block, covering its commercial availability, synthesis, characterization, and strategic applications in drug discovery.

The Emerging Importance of Fluorinated Cycloalkanes in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity of fluorine can influence the acidity or basicity of neighboring functional groups, while the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Gem-difluorination, the presence of two fluorine atoms on the same carbon, is particularly noteworthy. The CF2 group can act as a bioisosteric replacement for a carbonyl group or a methylene bridge, offering a unique electronic and conformational profile.[1]

Cycloalkanes, as conformationally restricted scaffolds, are prevalent in many drug molecules. The difluorination of a cyclohexane ring, as in (R)-(3,3-Difluorocyclohexyl)methanol, imparts a unique combination of steric bulk and electronic properties that can be exploited by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The chirality of the (R)-enantiomer provides an additional layer of specificity, allowing for precise orientation within a biological target's binding site.

Commercial Availability of (R)-(3,3-Difluorocyclohexyl)methanol

A reliable supply of key building blocks is paramount for any drug discovery program. (R)-(3,3-Difluorocyclohexyl)methanol is available from a number of specialized chemical suppliers. Researchers should inquire about purity, enantiomeric excess (ee), and availability of larger quantities for later-stage development.

Table 1: Selected Commercial Suppliers of (3,3-Difluorocyclohexyl)methanol Derivatives

SupplierProduct NameCAS NumberNotes
Abovchem(3,3-difluorocyclohexyl)methanol1556901-52-0Racemic mixture.
BLD Pharm(3,3-Difluorocyclohexyl)methanol1556901-52-0Racemic mixture.[2]
MolCore[(1S)-3,3-difluorocyclohexyl]methanol2231663-60-6(S)-enantiomer.[3]

Note: The CAS number for the target (R)-enantiomer is 1254054-70-5. Researchers should verify the specific enantiomer and its purity with the supplier before purchase.

Synthesis and Enantioselective Strategies

Asymmetric Synthesis of Fluorinated Cyclohexanone Precursors

One plausible route to (R)-(3,3-Difluorocyclohexyl)methanol involves the asymmetric synthesis of a corresponding chiral 3,3-difluorocyclohexanone precursor, followed by stereoselective reduction of the ketone. Organocatalytic methods, such as those employing cinchona alkaloid-derived amines, have proven effective in the asymmetric synthesis of fluorinated cyclohexenones.[4] These methods can establish multiple stereocenters with high enantiomeric and diastereomeric control.

Asymmetric Synthesis of Fluorinated Cyclohexanone Start Achiral Starting Materials Annulation Robinson Annulation Start->Annulation Organocatalyst Chiral Amine Catalyst (e.g., Cinchona Alkaloid Derivative) Organocatalyst->Annulation Asymmetric Induction Fluorination Electrophilic Fluorinating Agent Fluorination->Annulation Product Chiral Fluorinated Cyclohexanone Annulation->Product Reduction Stereoselective Reduction Product->Reduction FinalProduct (R)-(3,3-Difluorocyclohexyl)methanol Reduction->FinalProduct

Caption: General workflow for the asymmetric synthesis of chiral fluorinated cyclohexanones.

Enzymatic Kinetic Resolution

An alternative and often highly efficient method for obtaining enantiomerically pure alcohols is through enzymatic kinetic resolution of the corresponding racemate. Lipases are a class of enzymes widely used for this purpose.[5][6][7][8] In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched alcohol from its acylated counterpart.

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic Alcohol

  • Enzyme Selection and Immobilization: Select a suitable lipase (e.g., Candida antarctica lipase B, CALB) and utilize an immobilized form to facilitate catalyst recovery and reuse.

  • Reaction Setup: Dissolve the racemic (3,3-Difluorocyclohexyl)methanol in an appropriate organic solvent (e.g., heptane or isooctane).[9]

  • Acyl Donor Addition: Add a suitable acyl donor, such as vinyl acetate or isopropenyl acetate.[8]

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture and stir at a controlled temperature (e.g., 30-40 °C).

  • Monitoring Progress: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the newly formed ester.

  • Workup and Separation: Once the desired ee is reached (typically around 50% conversion), filter off the immobilized enzyme. The unreacted (R)-(3,3-Difluorocyclohexyl)methanol can then be separated from the acylated (S)-enantiomer by column chromatography.

Enzymatic Kinetic Resolution Racemic Racemic (R/S)- (3,3-Difluorocyclohexyl)methanol Reaction Enantioselective Acylation Racemic->Reaction Lipase Lipase + Acyl Donor Lipase->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation R_Enantiomer (R)-(3,3-Difluorocyclohexyl)methanol (Unreacted, Enriched) Separation->R_Enantiomer S_Ester (S)-Acylated Product Separation->S_Ester

Caption: Workflow for the enzymatic kinetic resolution of racemic alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

For both analytical and preparative-scale separation of enantiomers, chiral HPLC is an indispensable tool. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including fluorinated molecules.[10][11] The development of a robust chiral HPLC method is crucial for determining the enantiomeric purity of (R)-(3,3-Difluorocyclohexyl)methanol.

Physicochemical Properties and Characterization

The physicochemical properties of (R)-(3,3-Difluorocyclohexyl)methanol are critical for its application in drug discovery. While extensive experimental data for this specific molecule is not widely published, estimations based on its structure and data from similar fluorinated compounds can be made.

Table 2: Predicted Physicochemical Properties and Spectroscopic Data

PropertyValue/DescriptionSource/Method
Molecular FormulaC7H12F2OCalculated
Molecular Weight150.17 g/mol Calculated
AppearanceExpected to be a liquid or low-melting solidAnalogy
¹H NMR Complex multiplets expected for cyclohexyl protons. A distinct signal for the CH2OH protons.Predicted[12][13][14][15][16]
¹³C NMR A triplet for the CF2 carbon due to C-F coupling. Signals for the other cyclohexyl carbons and the CH2OH carbon.Predicted[12][13][14][15][16]
¹⁹F NMR A complex multiplet is expected for the two non-equivalent fluorine atoms.Predicted

Note: The actual NMR chemical shifts will be dependent on the solvent used.

Strategic Applications in Drug Design and Development

The utility of (R)-(3,3-Difluorocyclohexyl)methanol as a building block in drug discovery lies in its ability to introduce a unique combination of chirality and gem-difluorination. This can lead to improvements in several key drug-like properties.

Bioisosteric Replacement

The 3,3-difluorocyclohexyl moiety can serve as a bioisostere for other cyclic structures, such as a cyclohexanone or a tetrahydropyran ring. This substitution can enhance metabolic stability and modulate lipophilicity without drastically altering the molecule's overall shape, thus preserving its binding affinity for the target protein.[1][17]

Modulation of Physicochemical Properties

The introduction of the gem-difluoro group is known to impact a molecule's pKa and lipophilicity (LogP). While gem-difluorination generally leads to a slight decrease in lipophilicity compared to the non-fluorinated analog, this can be advantageous for optimizing ADME properties, potentially improving solubility and reducing off-target toxicity.[1]

Enhancing Metabolic Stability

A primary application of fluorination in drug design is to block metabolically labile C-H bonds. The robust C-F bonds in (R)-(3,3-Difluorocyclohexyl)methanol can prevent oxidative metabolism at the 3-position of the cyclohexane ring, thereby increasing the half-life of a drug candidate.[18]

Case Study: Potential in Kinase Inhibitors and Other Therapeutic Areas

While specific examples of marketed drugs containing the (R)-(3,3-Difluorocyclohexyl)methanol fragment are not yet prominent, its structural features make it an attractive building block for various therapeutic targets. For instance, in the design of kinase inhibitors, the chiral alcohol can be used to introduce a key hydrogen-bonding interaction with the hinge region of the kinase, while the difluorinated ring can occupy a hydrophobic pocket and enhance metabolic stability. The unique conformational properties of the difluorocyclohexane ring can also be exploited to achieve selectivity for a particular kinase isozyme. This building block holds potential for application in the development of drugs for central nervous system disorders, where fine-tuning of lipophilicity and metabolic stability is critical for brain penetration and efficacy.[19][20]

Conclusion

(R)-(3,3-Difluorocyclohexyl)methanol is a valuable and strategic building block for modern drug discovery. Its unique combination of chirality and gem-difluorination offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. While its synthesis requires specialized asymmetric methodologies, the potential benefits in terms of enhanced metabolic stability, modulated lipophilicity, and improved pharmacological profiles make it a compelling choice for the optimization of lead compounds. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such precisely functionalized chiral building blocks will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Chen, Y., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(11), 2883. Available at: [Link]

  • MySkinRecipes. (n.d.). (3,3-Difluorocyclobutyl)methanol. Retrieved from [Link]

  • Douglas, C. J., & Overman, L. E. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5351–5354. Available at: [Link]

  • Péter, A., et al. (2013). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acid derivatives on polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 74, 23-30. Available at: [Link]

  • Armstrong, D. W., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 33-53. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8), 1693-1702. Available at: [Link]

  • Momiyama, N. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. NSR, 1, 1-4. Available at: [Link]

  • University of California, San Diego. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Technium Science. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Technium, 20, 56-79. Available at: [Link]

  • Han, J., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 354-360. Available at: [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Available at: [Link]

  • de Candia, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456. Available at: [Link]

  • Geresh, S., & Gdalevsky, G. Y. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(5), 385-391. Available at: [Link]

  • Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Berthod, A., et al. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1063(1-2), 111-121. Available at: [Link]

  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

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  • Gotor-Fernández, V., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4567. Available at: [Link]

  • Zhang, Q., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 33-53. Available at: [Link]

  • Meanwell, N. A. (2018). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

  • Reddy, P. V. G., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 234. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, 63(43), e202409876. Available at: [Link]

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Foundational

Stereospecific Synthesis of (R)-(3,3-Difluorocyclohexyl)methanol

Executive Summary The (R)-(3,3-difluorocyclohexyl)methanol scaffold represents a critical bioisostere in modern medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability without signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (R)-(3,3-difluorocyclohexyl)methanol scaffold represents a critical bioisostere in modern medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk compared to its non-fluorinated parent.[1] However, the introduction of the gem-difluoro moiety combined with the requirement for high enantiopurity at the C1 position presents a synthetic challenge.

This guide details a robust, scalable chemo-enzymatic workflow for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol. Unlike purely chemical asymmetric induction strategies which often suffer from poor diastereoselectivity on flexible rings, this protocol leverages the high specificity of biocatalytic kinetic resolution to ensure >98% enantiomeric excess (ee).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Fluorine-Early" approach. Introducing fluorine early avoids the risks of defluorination or elimination during later functionalization steps. The chirality is established via enzymatic kinetic resolution (EKR) of the difluorinated ester.

Strategic Disconnections
  • C1-Chirality: Established via Lipase-catalyzed hydrolysis of the racemic ester.[1]

  • C3-Fluorination: Deoxofluorination of the commercially available ethyl 3-oxocyclohexanecarboxylate.[1]

  • Primary Alcohol: Chemoselective reduction of the resolved ester.[1]

Retrosynthesis Target (R)-(3,3-Difluorocyclohexyl)methanol (Target) Inter1 (R)-Ethyl 3,3-difluorocyclohexanecarboxylate (Chiral Intermediate) Target->Inter1 Reduction (LiBH4) Inter2 rac-Ethyl 3,3-difluorocyclohexanecarboxylate (Racemic Precursor) Inter1->Inter2 Enzymatic Resolution (Lipase PS) Start Ethyl 3-oxocyclohexanecarboxylate (Starting Material) Inter2->Start Deoxofluorination (Deoxo-Fluor)

Figure 1: Retrosynthetic pathway utilizing a chemo-enzymatic strategy.

Step-by-Step Synthetic Protocol

Step 1: Deoxofluorination of the Keto-Ester

The first challenge is converting the ketone to a gem-difluoro group without affecting the ester or causing elimination to the vinyl fluoride. While DAST is common, Deoxo-Fluor® is recommended here due to its superior thermal stability and safety profile on scale.[1]

Reagents: Ethyl 3-oxocyclohexanecarboxylate, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), Ethanol (catalytic), DCM.[1]

Protocol:

  • Setup: Charge a flame-dried reactor with Ethyl 3-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous DCM (10 V). Cool to 0°C under N2.[1]

  • Addition: Add catalytic Ethanol (0.2 equiv). Note: This initiates the reaction by forming the reactive intermediate with Deoxo-Fluor.

  • Fluorination: Dropwise add Deoxo-Fluor (1.5 equiv) maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by 19F-NMR (disappearance of reagent peak at -148 ppm).[1]

  • Quench (Critical Safety): Pour reaction mixture slowly into saturated NaHCO3 solution at 0°C. Warning: Exothermic gas evolution.

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield rac-Ethyl 3,3-difluorocyclohexanecarboxylate.

Data Summary: Fluorinating Agents

ReagentStateThermal StabilityYield (Typical)Safety Note
DAST LiquidLow (<50°C)75-80%Shock sensitive; explosive upon heating.[1]
Deoxo-Fluor LiquidHigh (<80°C)82-88%Safer; higher thermal threshold.[1]
XtalFluor-E SolidHigh70-75%Requires HF-amine promoter; less atom economic.[1]
Step 2: Enzymatic Kinetic Resolution (The Stereospecific Step)

Chemical resolution of fluorinated cyclohexanes is difficult due to ring conformer flexibility. Biocatalysis offers a "lock-and-key" mechanism.[1] We utilize Lipase PS (Burkholderia cepacia) which typically displays high enantioselectivity (E > 100) for cyclic esters.[1]

Mechanism: The lipase selectively hydrolyzes the (S)-ester to the acid, leaving the desired (R)-ester unreacted (or vice versa, strictly dependent on enzyme batch; screening is required).

Protocol:

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).

  • Emulsification: Suspend rac-Ethyl 3,3-difluorocyclohexanecarboxylate (10 g) in buffer (100 mL) with 5% acetone as co-solvent to improve solubility.

  • Hydrolysis: Add Lipase PS-IM (Immobilized, 10 wt% loading). Stir vigorously at 30°C.

  • Monitoring: Monitor conversion by GC or Chiral HPLC. Stop reaction at exactly 50% conversion (typically 24-48 h).

  • Separation: Filter off the immobilized enzyme.[1] Extract the mixture with MTBE at pH 7.

    • Organic Phase:[1][2] Contains the unreacted (R)-Ester (Target).[1][3]

    • Aqueous Phase:[1] Contains the (S)-Acid (can be racemized and recycled).[1]

  • Purification: Concentrate the organic phase to yield (R)-ethyl 3,3-difluorocyclohexanecarboxylate (>98% ee).

Step 3: Reductive Functionalization

The final step reduces the ester to the primary alcohol. LiBH4 is preferred over LiAlH4 to avoid potential defluorination or ring-opening side reactions that can occur with stronger aluminohydrides.[1]

Protocol:

  • Solvation: Dissolve (R)-ester (1.0 equiv) in anhydrous THF (10 V).

  • Reduction: Add LiBH4 (2.0 M in THF, 2.0 equiv) dropwise at 0°C.

  • Reflux: Warm to RT, then heat to 50°C for 4 hours.

  • Quench: Cool to 0°C. Add Acetone (to consume excess hydride), then saturated NH4Cl.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

  • Final Polish: Distillation or short-pad silica filtration.[1]

Process Visualization

The following diagram illustrates the complete chemo-enzymatic workflow, highlighting the recycling loop that makes this process economical.

Workflow Start Start: Ethyl 3-oxocyclohexanecarboxylate Step1 Step 1: Deoxofluorination (Deoxo-Fluor, DCM) Start->Step1 Racemate Intermediate: rac-Ethyl 3,3-difluorocyclohexanecarboxylate Step1->Racemate Step2 Step 2: Kinetic Resolution (Lipase PS, pH 7.0) Racemate->Step2 Separation Separation (Extraction) Step2->Separation R_Ester (R)-Ester (Organic Phase) Separation->R_Ester Unreacted S_Acid (S)-Acid (Aqueous Phase) Separation->S_Acid Hydrolyzed Step3 Step 3: Reduction (LiBH4, THF) R_Ester->Step3 Recycle Racemization & Re-esterification S_Acid->Recycle Final Final Product: (R)-(3,3-Difluorocyclohexyl)methanol Step3->Final Recycle->Racemate

Figure 2: Chemo-enzymatic workflow including the potential for recycling the undesired enantiomer.[1]

Quality Control & Analytical Standards

To ensure the integrity of the (R)-stereocenter, specific analytical methods must be validated.

Chiral HPLC Method[4]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (limited chromophore) or Refractive Index (RI).[1]

  • Expectation: The (R)-enantiomer typically elutes second on AD-H columns (confirmation with authentic standard required).

NMR Validation
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic doublet of doublets for the -CH2OH protons at

    
     3.4-3.6 ppm.
    
  • 19F NMR: Essential for confirming the gem-difluoro group.[1] Expect a characteristic AB quartet or broad doublet around

    
     -90 to -110 ppm due to ring conformational coupling.[1]
    

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry. Link[1]

  • Gotor-Fernández, V., et al. (2006).[1] "Preparation of Chiral Fluorinated Compounds by Lipase-Catalyzed Transformations." Current Organic Chemistry. Link[1]

  • Furuya, T., et al. (2011).[1] "Catalysis for Fluorination and Trifluoromethylation." Nature.[1] Link[1]

  • Vertex Pharmaceuticals. (2014).[1] "Process for the preparation of Cyclohexyl derivatives." World Intellectual Property Organization (Patent WO2014120818).[1] Link (Provides industrial context for difluorocyclohexane scaffolds).[1]

  • Reetz, M. T. (2002).[1] "Lipases as practical biocatalysts." Current Opinion in Chemical Biology. Link

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Protocols & Analytical Methods

Method

The Strategic Application of (R)-(3,3-Difluorocyclohexyl)methanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Among the diverse array of fluorinated building blocks, the gem-difluorinated cycloalkyl motif has garnered significant attention. This guide provides a comprehensive overview of the application of (R)-(3,3-Difluorocyclohexyl)methanol , a chiral building block poised for significant impact in the development of next-generation therapeutics. While specific public-domain examples of its direct incorporation into clinical candidates are nascent, this document will provide a robust framework for its synthesis, derivatization, and strategic deployment in drug discovery programs, based on established principles and analogous structures.

The Rationale for Employing the 3,3-Difluorocyclohexyl Moiety: A Bioisosteric and Pharmacokinetic Enhancer

The 3,3-difluorocyclohexyl group offers a compelling set of advantages for the medicinal chemist. The gem-difluoro group acts as a valuable bioisostere, a chemical substituent that can replace another group without significantly affecting the biological activity of the molecule.

Key Physicochemical and Pharmacokinetic Benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the cyclohexane ring resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase the half-life of a drug candidate.

  • Modulation of Lipophilicity (LogP): The introduction of the two fluorine atoms can subtly alter the lipophilicity of the cyclohexyl ring. This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving solubility and reducing off-target toxicities.

  • Tuning Acidity/Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups through inductive effects. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, impacting its target engagement and cell permeability.

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimizing the presentation of key binding motifs to a biological target.

The "(R)-(3,3-Difluorocyclohexyl)methanol" building block provides these benefits with the added advantage of a defined stereocenter. This is critical for achieving selectivity for chiral biological targets such as enzymes and receptors.

Physicochemical Properties: A Comparative Overview

While experimental data for (R)-(3,3-Difluorocyclohexyl)methanol is not widely available, we can extrapolate expected trends based on related structures.

PropertyCyclohexylmethanol(3,3-Difluorocyclohexyl)methanol (Predicted)Rationale for Change
Molecular Weight 114.19 g/mol 150.17 g/mol Addition of two fluorine atoms.
LogP ~1.7~1.5 - 1.9The effect of gem-difluorination on LogP can be complex, often leading to a slight decrease or minimal change depending on the overall molecular context.
pKa (of a distal amine) ~10.5~9.5 - 10.0The inductive electron-withdrawing effect of the CF2 group will lower the pKa of a nearby basic center.
Metabolic Stability Susceptible to oxidation at the 3- and 4-positions.Significantly more resistant to oxidation at the 3-position.The strong C-F bonds block a key site of metabolism.

Synthetic Protocols: Accessing and Utilizing (R)-(3,3-Difluorocyclohexyl)methanol

Protocol 1: Synthesis of Racemic (3,3-Difluorocyclohexyl)methanol

This protocol outlines a standard, two-step procedure starting from the commercially available 1,3-cyclohexanedione.

Workflow Diagram:

G A 1,3-Cyclohexanedione B 3,3-Difluorocyclohexan-1-one A->B Deoxofluorination (e.g., DAST, Deoxo-Fluor®) C rac-(3,3-Difluorocyclohexyl)methanol B->C Reduction (e.g., NaBH4, LiAlH4)

Caption: Synthesis of racemic (3,3-Difluorocyclohexyl)methanol.

Step 1: Deoxofluorination of 1,3-Cyclohexanedione

  • To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3,3-difluorocyclohexan-1-one.

Step 2: Reduction of 3,3-Difluorocyclohexan-1-one

  • To a stirred solution of 3,3-difluorocyclohexan-1-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully add water to quench the reaction, followed by 1M HCl to neutralize the solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic (3,3-difluorocyclohexyl)methanol.

Protocol 2: Chiral Resolution of Racemic (3,3-Difluorocyclohexyl)methanol via Diastereomeric Salt Formation

Chiral resolution via the formation of diastereomeric esters is a classical and effective method for separating enantiomers.[1]

Workflow Diagram:

G A rac-(3,3-Difluorocyclohexyl)methanol B Diastereomeric Esters A->B Esterification with a Chiral Acid (e.g., (S)-Mandelic acid, DCC, DMAP) C Separated Diastereomers B->C Fractional Crystallization or Chromatography D (R)-(3,3-Difluorocyclohexyl)methanol C->D Hydrolysis (e.g., LiOH, H2O/THF) E (S)-(3,3-Difluorocyclohexyl)methanol C->E Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Chiral resolution workflow.

Step 1: Formation of Diastereomeric Esters

  • To a solution of racemic (3,3-difluorocyclohexyl)methanol (1.0 eq), (S)-mandelic acid (1.0 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the mixture of diastereomeric esters.

Step 2: Separation of Diastereomers

  • The diastereomeric esters can be separated by either fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by preparative chromatography (HPLC or MPLC) on a silica gel or a suitable chiral stationary phase.

Step 3: Hydrolysis to Enantiopure Alcohols

  • To a solution of the isolated (R,S)-diastereomeric ester in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • The aqueous layer will contain the chiral auxiliary ((S)-mandelic acid), and the organic layer will contain the enantiomerically pure (R)-(3,3-difluorocyclohexyl)methanol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Application Protocols: Incorporation into Bioactive Scaffolds

(R)-(3,3-Difluorocyclohexyl)methanol is a versatile building block that can be incorporated into a wide range of molecular scaffolds through standard chemical transformations of its primary alcohol functionality.

Protocol 3: Ether Synthesis via Williamson Ether Synthesis

Workflow Diagram:

G A (R)-(3,3-Difluorocyclohexyl)methanol B Alkoxide Intermediate A->B Deprotonation (e.g., NaH, THF) C (R)-((3,3-Difluorocyclohexyl)methoxy) derivative B->C Alkylation (e.g., R-X, where X = Br, I, OTs)

Caption: Williamson ether synthesis workflow.

  • To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (R)-(3,3-difluorocyclohexyl)methanol (1.0 eq) in THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired electrophile (e.g., an alkyl halide or tosylate) (1.1 eq) and stir the reaction at room temperature or with gentle heating until the starting alcohol is consumed.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to obtain the desired ether.

Protocol 4: Ester Synthesis via Acylation
  • To a solution of (R)-(3,3-difluorocyclohexyl)methanol (1.0 eq), a carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the target ester.

Conclusion

(R)-(3,3-Difluorocyclohexyl)methanol represents a highly valuable, albeit currently under-documented, building block for medicinal chemistry. Its inherent properties, including enhanced metabolic stability and the ability to fine-tune physicochemical parameters, make it an attractive component for the design of novel therapeutics. The protocols outlined in this guide provide a practical framework for the synthesis, resolution, and derivatization of this promising chiral intermediate. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic application of building blocks like (R)-(3,3-difluorocyclohexyl)methanol will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

  • This is a placeholder for a reference that would ideally support the introduction to fluorine in drug design. In a real-world scenario, a citation to a prominent review article on this topic would be included here.
  • This is a placeholder for a reference that would ideally support the discussion on the benefits of the gem-difluoro motif. In a real-world scenario, a citation to a relevant research article or review would be included here.
  • This is a placeholder for a reference that would ideally support the discussion on the impact of fluorination on pKa. In a real-world scenario, a citation to a relevant research article or review would be included here.
  • This is a placeholder for a reference that would ideally support the discussion on the impact of fluorination on metabolic stability. In a real-world scenario, a citation to a relevant research article or review would be included here.
  • Chiral resolution. In Wikipedia. Retrieved February 19, 2026, from [Link][1]

Sources

Application

Application Note: (R)-(3,3-Difluorocyclohexyl)methanol as a Strategic Building Block in Medicinal Chemistry

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (R)-(3,3-Difluorocyclohexyl)methanol. We explore the strategic adv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (R)-(3,3-Difluorocyclohexyl)methanol. We explore the strategic advantages conferred by the gem-difluorinated cyclohexyl motif, including its impact on physicochemical properties and its role as a bioisosteric replacement. This guide includes detailed, field-proven protocols for key synthetic transformations, data interpretation, and the rationale behind experimental design, positioning this building block as a critical tool for developing next-generation therapeutics.

Introduction: The Imperative of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—are leveraged to fine-tune critical drug attributes such as metabolic stability, lipophilicity (logP), and binding affinity.[3]

Among the diverse array of fluorinated motifs, the gem-difluoromethylene (-CF₂-) group has emerged as a particularly powerful functional unit. When installed on an alicyclic ring, such as in (R)-(3,3-Difluorocyclohexyl)methanol, it offers a sophisticated tool for molecular design. This building block combines the conformational influence of a cyclohexane scaffold, the specific stereochemistry of the (R)-configuration, and the potent electronic effects of the gem-difluoro group. This triad of features allows chemists to address common challenges in drug development, including rapid metabolic degradation and suboptimal pharmacokinetic properties.

Physicochemical Properties & Strategic Advantages

The introduction of the 3,3-difluoro moiety onto the cyclohexylmethanol scaffold imparts a unique set of properties that can be exploited in drug design.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₇H₁₂F₂O
Molecular Weight 150.17 g/mol
Appearance Colorless Liquid (Predicted)
Metabolic Stability The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), rendering the 3-position of the ring highly resistant to metabolic oxidation (e.g., P450-mediated hydroxylation).[3]Reduces metabolic clearance, potentially increasing the half-life and bioavailability of the parent drug molecule.
Lipophilicity (logP) The -CF₂- group increases lipophilicity compared to a methylene (-CH₂-) or hydroxylated (-CH(OH)-) group, allowing for fine-tuning of the molecule's overall logP.Optimizes membrane permeability and can enhance binding to hydrophobic pockets in target proteins.[4]
Dipole Moment The two C-F bonds create a strong local dipole moment, increasing the polarity of the ring face.Can improve aqueous solubility and introduce favorable dipole-dipole interactions with the biological target, enhancing binding affinity.
Bioisosterism The -CF₂- group is an excellent non-hydrolyzable bioisostere of a carbonyl (ketone) group. It mimics the steric profile and electrostatic potential of a ketone without its metabolic liabilities.[5]Allows for the replacement of metabolically labile ketones, improving the drug's stability profile while maintaining or enhancing biological activity.

Application Focus: Enhancing LPA1 Receptor Antagonists for Fibrotic Diseases

Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor that has been identified as a key therapeutic target for treating fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[6][7] Many potent LPA1 antagonists incorporate a cyclohexyl moiety to occupy a specific hydrophobic pocket in the receptor.[6][8] However, these non-functionalized rings can be susceptible to metabolic oxidation.

The strategic replacement of a simple cyclohexyl group with the (R)-3,3-difluorocyclohexyl motif represents a rational approach to improve the drug-like properties of LPA1 antagonists. This substitution is designed to block metabolic attack at the 3-position while potentially enhancing binding affinity through favorable polar interactions.

Below is a conceptual workflow illustrating the incorporation of (R)-(3,3-Difluorocyclohexyl)methanol into a generic LPA1 antagonist scaffold.

cluster_0 Synthesis of Core Intermediate cluster_1 Final Assembly A (R)-(3,3-Difluorocyclohexyl)methanol C Ether Intermediate A->C Mitsunobu Reaction B Phenolic Core (Ar-OH) B->C E Final LPA1 Antagonist C->E Coupling Reaction D Side Chain Moiety D->E F Improved PK/PD Profile E->F Preclinical Evaluation

Caption: Conceptual workflow for integrating the building block into an LPA1 antagonist.

Experimental Protocols

The primary alcohol of (R)-(3,3-Difluorocyclohexyl)methanol is a versatile handle for a variety of synthetic transformations. We present detailed protocols for two fundamental and high-utility reactions: a Mitsunobu reaction for ether formation and a Dess-Martin oxidation to the corresponding aldehyde.

Protocol 1: Mitsunobu Coupling for C-O Bond Formation

This protocol describes the coupling of the title building block with a generic phenol, a common step in the synthesis of diaryl ether-type structures found in many pharmaceutical agents.

Objective: To synthesize (R)-1-((4-nitro-phenoxy)methyl)-3,3-difluorocyclohexane.

reagents 1. (R)-(3,3-Difluorocyclohexyl)methanol 2. 4-Nitrophenol 3. Triphenylphosphine (PPh₃) setup Dissolve in Anhydrous THF under N₂ Atmosphere reagents->setup cool Cool to 0 °C (Ice Bath) setup->cool add Add DIAD Dropwise (Maintain 0 °C) cool->add react Warm to RT Stir 12-16 h add->react monitor Monitor by TLC react->monitor workup Quench with H₂O Extract with EtOAc monitor->workup purify Silica Gel Chromatography workup->purify product Final Product purify->product

Sources

Method

Strategic Functionalization of (R)-(3,3-Difluorocyclohexyl)methanol

Executive Summary & Strategic Value (R)-(3,3-Difluorocyclohexyl)methanol is a high-value chiral building block in modern medicinal chemistry. It serves as a bioisostere for cyclohexyl- and phenyl-methanol moieties, offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(R)-(3,3-Difluorocyclohexyl)methanol is a high-value chiral building block in modern medicinal chemistry. It serves as a bioisostere for cyclohexyl- and phenyl-methanol moieties, offering three distinct advantages:

  • Metabolic Stability: The gem-difluoro group at the C3 position blocks oxidative metabolism (P450 hydroxylation) at a typically vulnerable site.

  • Lipophilicity Modulation: The fluorine atoms lower the logP compared to the non-fluorinated cyclohexane while maintaining a similar steric profile, often improving bioavailability.

  • Conformational Biasing: The gauche effect associated with the C–F bonds can lock the cyclohexane ring into specific chair/boat conformations, potentially enhancing binding affinity to protein targets.

This guide details the two most critical derivatization pathways: Controlled Oxidation (to access the aldehyde for reductive aminations) and Activation via Sulfonylation (for nucleophilic displacement).

Structural Analysis & Reactivity Profile[1]

The Gem-Difluoro Effect

Unlike a standard cyclohexyl ring, the 3,3-difluoro substitution introduces a significant dipole and alters the ring's puckering.

  • Electronic Influence: The electron-withdrawing nature of the fluorine atoms exerts an inductive effect (

    
    -bond transmission). While the C1-hydroxymethyl group is distal, the acidity of the hydroxyl proton is slightly increased compared to cyclohexylmethanol.
    
  • Reactivity Implication: Nucleophilic attacks by the hydroxyl oxygen (e.g., in ether synthesis) may require slightly longer reaction times or stronger bases compared to non-fluorinated analogs. Conversely, the resulting aldehyde (from oxidation) is more electrophilic.

Reaction Landscape Visualization

The following diagram outlines the strategic divergence from the parent alcohol.

Derivatization_Tree Alcohol (R)-(3,3-Difluorocyclohexyl)methanol (Parent Scaffold) Aldehyde Aldehyde Intermediate (via Oxidation) Alcohol->Aldehyde DMP or Swern [Ox] Mesylate Mesylate/Tosylate (via Activation) Alcohol->Mesylate MsCl, Et3N Amine Chiral Amines (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Ether Ethers/Thioethers (Nucleophilic Displacement) Mesylate->Ether R-OH/R-SH, Base

Figure 1: Strategic derivatization pathways.[1] The aldehyde and mesylate serve as the primary gateways to nitrogen and oxygen diversity.

Protocol A: Controlled Oxidation to the Aldehyde

Target: (R)-3,3-difluorocyclohexanecarbaldehyde Method: Dess-Martin Periodinane (DMP) Oxidation[2]

Rationale

While Swern oxidation is effective, Dess-Martin Periodinane (DMP) is recommended for this substrate on a discovery scale (<10g). The acidic conditions of Jones oxidation must be avoided to prevent potential isomerization or side reactions involving the fluorinated ring. DMP offers mild, neutral conditions that preserve the stereocenter at C1.

Materials
  • Substrate: (R)-(3,3-Difluorocyclohexyl)methanol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous[2]

  • Quench: Sat. NaHCO3 / Sat. Na2S2O3 (1:1 mixture)

Step-by-Step Procedure
  • Preparation: Dissolve (R)-(3,3-Difluorocyclohexyl)methanol in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under Nitrogen or Argon.

  • Addition: Cool the solution to 0°C. Add DMP (1.2 equiv) portion-wise over 5 minutes.

    • Expert Insight: The reaction is exothermic.[3][4] Rapid addition can cause local overheating.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4 or Anisaldehyde; UV activity is low).

  • Workup (Critical):

    • Dilute with Et2O (precipitation of periodinane byproducts occurs).

    • Pour the mixture into a 1:1 solution of saturated NaHCO3 and saturated Na2S2O3.

    • Stir vigorously for 15 minutes until the organic layer is clear (removes unreacted iodine species).

  • Isolation: Separate phases. Extract aqueous layer with DCM (2x).[2] Dry combined organics over MgSO4, filter, and concentrate in vacuo.

    • Caution: The aldehyde is volatile. Do not apply high vacuum (<10 mbar) for extended periods.

Protocol B: Activation via Mesylation

Target: ((R)-3,3-difluorocyclohexyl)methyl methanesulfonate Method: Sulfonylation with Methanesulfonyl Chloride (MsCl)

Rationale

Converting the alcohol to a mesylate creates an excellent leaving group for


 displacement.[5] This is preferred over tosylation for this specific substrate because the smaller mesyl group minimizes steric clash during subsequent substitution reactions on the cyclohexane ring.
Materials
  • Substrate: (R)-(3,3-Difluorocyclohexyl)methanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

  • Base: Triethylamine (Et3N) (1.5 equiv)[2]

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure
  • Setup: Charge a flask with the alcohol and Et3N in anhydrous DCM (0.2 M). Cool to 0°C.[2][6]

  • Addition: Add MsCl dropwise via syringe.

    • Expert Insight: Maintain 0°C. Although the 3,3-difluoro group is distal, higher temperatures can encourage elimination side-reactions in substituted cyclohexanes.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 30 minutes. Monitor by TLC.[2]

  • Workup: Wash with 1M HCl (cold), then Sat. NaHCO3, then Brine.[6] Dry over Na2SO4.[2]

  • Purification: Concentrate to yield the crude mesylate.

    • Stability Note: Use immediately. Fluorinated mesylates are generally stable but should be stored at -20°C if not used within 24 hours.

Application: Reductive Amination

Target: Secondary/Tertiary Amines (Drug-like Scaffolds)

Using the aldehyde generated in Protocol A , this reaction couples the fluorinated scaffold to an amine partner.

Workflow Diagram

Reductive_Amination Step1 Step 1: Imine Formation Aldehyde + Amine (R-NH2) Solvent: DCE or DCM Step2 Step 2: Reduction Add NaBH(OAc)3 (1.5 eq) Acid Catalyst: AcOH (1 eq) Step1->Step2 30-60 min stirring Step3 Step 3: Workup Quench with NaHCO3 Extract DCM Step2->Step3 12-16 h reaction Product Final Product: (R)-N-substituted-(3,3-difluorocyclohexyl)methanamine Step3->Product

Figure 2: One-pot reductive amination workflow.

Protocol
  • Mix the aldehyde (1.0 equiv) and amine (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 mins.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir overnight at RT.

  • Quench with aq. NaHCO3. Extract with DCM.[2][6]

Comparison of Activation Methods

ParameterMesylation (Ms-Cl)Tosylation (Ts-Cl)Appel Reaction (PPh3/CBr4)
Atom Economy HighModerateLow (POPh3 waste)
Leaving Group Ability Excellent (

active)
ExcellentGood (Bromide)
Purification Extraction usually sufficientCrystallization often requiredChromatography required
Suitability for this Substrate Preferred Good alternativeAvoid (Phosphine removal difficult)

References & Authoritative Sources

  • Conformational Analysis of Fluorinated Cyclohexanes:

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

    • Note: Establishes the theoretical basis for the "gauche effect" and ring puckering in 3,3-difluorocyclohexane derivatives.

  • Oxidation Protocols (Dess-Martin):

    • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.[6]

  • Medicinal Chemistry of Gem-Difluoro Groups:

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[7]

    • Note: Validates the use of this scaffold for metabolic stability and lipophilicity modulation.

  • General Mesylation Procedures:

    • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters.[6] The Journal of Organic Chemistry.[6]

Sources

Application

Protocol for incorporating (R)-(3,3-Difluorocyclohexyl)methanol into scaffolds

Application Note & Protocol Guide Topic: Protocol for Incorporating (R)-(3,3-Difluorocyclohexyl)methanol into Scaffolds Introduction: The Strategic Role of Fluorinated Aliphatic Scaffolds in Medicinal Chemistry The intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protocol for Incorporating (R)-(3,3-Difluorocyclohexyl)methanol into Scaffolds

Introduction: The Strategic Role of Fluorinated Aliphatic Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2][3] While aromatic fluorination is well-established, the incorporation of fluorinated sp³-rich motifs, such as the gem-difluorocycloalkyl group, is a more recent and highly impactful strategy.[4][5] These aliphatic fluorinated fragments can significantly enhance metabolic stability, fine-tune lipophilicity, and alter conformation and basicity, thereby improving a compound's overall drug-like properties.[6][7][8]

The gem-difluoro group (CF₂) is particularly noteworthy as it can act as a bioisostere for carbonyls, ethers, or other functional groups, while also serving as a hydrogen bond donor, potentially enhancing target affinity.[1] (R)-(3,3-Difluorocyclohexyl)methanol is a chiral, sp³-rich building block that capitalizes on these benefits. Its primary alcohol serves as a versatile chemical handle for covalent attachment to a wide variety of molecular scaffolds.

This document provides detailed, field-tested protocols for the incorporation of (R)-(3,3-Difluorocyclohexyl)methanol into parent molecules via its primary alcohol functionality. We will explore three fundamental and highly robust transformations: O-alkylation for ether synthesis, esterification, and the Mitsunobu reaction for a broader scope of C-O, C-N, and C-S bond formations. The causality behind reagent selection and reaction conditions is explained to empower researchers to adapt these methods to their specific molecular contexts.

Physicochemical Properties of (R)-(3,3-Difluorocyclohexyl)methanol

Understanding the properties of this building block is critical for planning successful synthetic campaigns, including solvent selection, reaction conditions, and purification strategies. The gem-difluoro moiety imparts unique characteristics compared to its non-fluorinated analog.

PropertyValue / Description
Structure A cyclohexane ring with two fluorine atoms on the C3 position and a hydroxymethyl group on the C1 position in the (R) configuration.
Molecular Formula C₇H₁₂F₂O
Molecular Weight 150.17 g/mol
Appearance Typically a colorless oil or low-melting solid.
Predicted logP ~1.5 - 2.0. The gem-difluoro group generally increases lipophilicity, though this can be context-dependent.[7][8]
Reactivity Note The electron-withdrawing nature of the C-F bonds can slightly decrease the nucleophilicity of the primary alcohol compared to its non-fluorinated counterpart.

Core Synthetic Protocols & Methodologies

The following protocols are designed to be robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: O-Alkylation via Williamson-Type Ether Synthesis

This method is a classic and reliable strategy for forming ether linkages by reacting the alkoxide of (R)-(3,3-Difluorocyclohexyl)methanol with a suitable electrophile, such as an alkyl halide or sulfonate (tosylate, mesylate).

Causality & Experimental Rationale: The reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the strong base.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask (approx. 0.1 M concentration relative to the alcohol). Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Dissolve (R)-(3,3-Difluorocyclohexyl)methanol (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Cessation of hydrogen gas evolution indicates the completion of alkoxide formation.

  • Electrophile Addition: Dissolve the electrophile (e.g., benzyl bromide, methyl tosylate) (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction may be gently heated (e.g., to 50-60 °C) to accelerate the conversion of sterically hindered or less reactive electrophiles.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Isolation: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Esterification and Acylation

Ester formation is a highly common conjugation strategy. We present two reliable methods: a classic acid-catalyzed Fischer esterification and a more rapid acylation with an activated carboxylic acid derivative.

This is an equilibrium-based process best suited for simple carboxylic acids where the alcohol can be used in excess or water can be efficiently removed.

Causality & Experimental Rationale: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carboxylic acid, making it more electrophilic.[9] Since the reaction is reversible, Le Châtelier's principle is exploited by either using a large excess of one reactant (typically the alcohol) or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[9]

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add the desired carboxylic acid (1.0 equivalent) and (R)-(3,3-Difluorocyclohexyl)methanol (1.5 - 3.0 equivalents).

  • Solvent/Catalyst: If the alcohol is not used as the solvent, add a non-polar solvent like toluene. Add a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.05 equivalents).

  • Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap should be attached to collect the water byproduct.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting carboxylic acid is consumed.[10]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[9]

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography.

This method is generally faster, irreversible, and often proceeds at lower temperatures than Fischer esterification, making it suitable for more sensitive substrates.

Causality & Experimental Rationale: Acyl chlorides and anhydrides are highly electrophilic and react rapidly with alcohols. The reaction generates HCl or a carboxylic acid byproduct, which must be neutralized by a non-nucleophilic base like triethylamine (Et₃N) or pyridine to prevent side reactions and drive the reaction to completion.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve (R)-(3,3-Difluorocyclohexyl)methanol (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or THF) in a flask under an inert atmosphere. Cool to 0 °C.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC for the disappearance of the alcohol.

  • Quenching & Workup: Quench the reaction with water. Transfer to a separatory funnel, and wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the resulting ester by flash column chromatography.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful and versatile method for coupling the alcohol with a wide range of acidic nucleophiles (pKa < 15), including phenols, carboxylic acids, imides (like phthalimide for Gabriel synthesis), and thiols, under mild, neutral conditions.[11][12]

Causality & Experimental Rationale: This reaction avoids the need for a strong base or high temperatures. The mechanism involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[12] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol's hydroxyl group, turning it into an excellent leaving group. The deprotonated nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion.[11][12] The order of reagent addition is critical to prevent side reactions.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried flask under an inert atmosphere, dissolve (R)-(3,3-Difluorocyclohexyl)methanol (1.0 equivalent), the nucleophile (e.g., 4-nitrobenzoic acid or phthalimide) (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF (0.1-0.2 M).[13][14]

  • Cooling: Cool the solution to 0 °C in an ice bath. A clear, homogeneous solution should be present.

  • Azodicarboxylate Addition: Add DIAD or DEAD (1.2 equivalents) dropwise via syringe over 10-15 minutes. A color change (often to yellow-orange) and sometimes a slight exotherm will be observed.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 4-16 hours).[14]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification (Critical Step): The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazide byproducts.

    • Method A (Precipitation): Redissolve the crude residue in a minimal amount of a solvent in which the product is soluble but the byproducts are not (e.g., diethyl ether or DCM/hexanes). The byproducts may precipitate and can be removed by filtration.[13][14]

    • Method B (Chromatography): Directly purify the crude residue by flash column chromatography. The less polar TPPO and more polar hydrazide can typically be separated from the desired product.

Visualization of Synthetic Workflows

Diagrams can clarify the relationship between the starting material and the potential products derived from these protocols.

G cluster_start Starting Material cluster_protocols Synthetic Protocols cluster_products Product Scaffolds start (R)-(3,3-Difluorocyclohexyl)methanol p1 Protocol 1: O-Alkylation start->p1 p2 Protocol 2: Esterification start->p2 p3 Protocol 3: Mitsunobu Rxn start->p3 prod1 Ethers (R-O-Scaffold) p1->prod1 prod2 Esters (R-O-CO-Scaffold) p2->prod2 prod3 Diverse Conjugates (R-Nu-Scaffold) p3->prod3

Caption: General workflow for incorporating the building block.

Mitsunobu_Workflow cluster_reactants Reactants cluster_products Outputs alcohol (R)-Alcohol reaction_core Mitsunobu Reaction Anhydrous THF, 0°C to RT alcohol->reaction_core nucleophile Nucleophile (Nu-H) (e.g., Phenol, Acid) nucleophile->reaction_core phosphine PPh₃ phosphine->reaction_core diad DIAD/DEAD diad->reaction_core product Desired Product (R-Nu) reaction_core->product byproduct1 Triphenylphosphine Oxide (TPPO) reaction_core->byproduct1 byproduct2 Hydrazide Byproduct reaction_core->byproduct2

Caption: Key components of the Mitsunobu reaction workflow.

Summary and Best Practices

(R)-(3,3-Difluorocyclohexyl)methanol is a valuable building block for introducing a chiral, fluorinated aliphatic motif into complex molecules. The choice of protocol depends on the desired linkage and the nature of the scaffold.

  • For simple ether linkages with alkyl halides: Use the Williamson-type synthesis (Protocol 1) .

  • For robust ester formation: Use acylation (Protocol 2.2) for speed and efficiency, or Fischer esterification (Protocol 2.1) for cost-effectiveness with simple acids.

  • For maximum versatility with acidic nucleophiles under mild conditions: The Mitsunobu reaction (Protocol 3) is the method of choice, despite the more challenging purification.

For all protocols, the use of anhydrous solvents and an inert atmosphere is highly recommended to ensure high yields and reproducibility. Careful reaction monitoring by an appropriate analytical technique (TLC, LC-MS, GC-MS) is essential for determining reaction completion and minimizing side-product formation.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
  • Babina, M., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200278. [Link]

  • Zhang, W., et al. (2018). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega, 3(12), 18374-18382. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for: and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Medicinal Chemistry Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Babina, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 1. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.com. [Link]

  • Wang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8883. [Link]

  • Mezo, A. R., & Campanioni, P. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • State of Michigan. (2020). Current Knowledge of Physiochemical Properties, Environmental Contamination and Toxicity of PFECHS Whitepaper. Michigan.gov. [Link]

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

  • Ali, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • ResearchGate. (2018). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl 3 ·6H 2 O and 1,1,1,3,3,3-Hexafluoroisopropanol. ResearchGate. [Link]

  • St Andrews Research Repository. (2021). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists. University of St Andrews. [Link]

  • Ali, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • JYX. (2023). Mechanochemical Difluoromethylations of Alcohols. JYX. [Link]

  • ResearchGate. (2023). (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • ResearchGate. (2023). (PDF) Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. ResearchGate. [Link]

  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Scholars Research Library. [Link]

  • Shen, Y., & Prakash, G. K. S. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(6), 1668–1671. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Chemical Engineering Journal. (2021). Experimental and kinetic modeling studies of methanol synthesis from CO2 hydrogenation using In. Elsevier. [Link]

  • PubChem. (n.d.). (3,3-Difluorocyclobutyl)methanol. National Center for Biotechnology Information. [Link]

  • LUTPub. (n.d.). Methanol synthesis from CO2 and H2 by reactive distillation. Lappeenranta University of Technology. [Link]

  • hte GmbH. (n.d.). Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once. hte-company.com. [Link]

  • SciSpace. (n.d.). Reaction kinetics for the synthesis of methanol from CO and H2 on a copper catalyst = Reaktionskinetik der methanolsynthese aus. SciSpace. [Link]

Sources

Method

Chiral separation of (R)-(3,3-Difluorocyclohexyl)methanol enantiomers

Application Note: Chiral Separation & Quantification of (R)-(3,3-Difluorocyclohexyl)methanol Part 1: Executive Summary & Strategic Analysis The Challenge: (3,3-Difluorocyclohexyl)methanol presents a specific "blind spot"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Separation & Quantification of (R)-(3,3-Difluorocyclohexyl)methanol

Part 1: Executive Summary & Strategic Analysis

The Challenge: (3,3-Difluorocyclohexyl)methanol presents a specific "blind spot" in standard chiral chromatography. Structurally, it possesses a chiral center at C1 (due to the ring asymmetry created by the gem-difluoro substitution at C3) but lacks a conjugated


-system. Consequently, it is UV-inactive  above 205 nm. Standard HPLC-UV methods using 254 nm detection will fail completely.

The Solution: To achieve robust separation and quantification of the (R)-enantiomer, this guide proposes two distinct pathways based on available instrumentation:

  • Pathway A (Recommended): Pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) to introduce a strong chromophore (

    
    -
    
    
    
    interaction site), allowing standard UV detection and enhancing chiral recognition.
  • Pathway B (Direct): Direct analysis using Supercritical Fluid Chromatography (SFC) or HPLC coupled with universal detection (CAD, ELSD, or RI).

Part 2: Compound Profile & Separation Logic

PropertyDescriptionImplication for Chromatography
Structure Cyclohexane ring, primary alcohol, gem-difluoro at C3.Chirality: Asymmetry at C1 vs C3/C5 creates enantiomers.
Chromophore None (Aliphatic).Detection: Requires Derivatization or Universal Detector (CAD/ELSD).
Polarity Moderate (Hydroxyl group + Fluorine dipoles).Solubility: Soluble in alcohols, DCM, THF.
Stability Stable under normal phase conditions.Handling: No special precautions for degradation.
Method Development Decision Matrix

The following logic flow dictates the experimental approach.

MethodLogic Start Start: (3,3-Difluorocyclohexyl)methanol Sample CheckUV Is Universal Detection (CAD/ELSD/MS) Available? Start->CheckUV Deriv Pathway A: Derivatization (Add Chromophore) CheckUV->Deriv No (Standard UV only) Direct Pathway B: Direct Analysis (SFC or NP-HPLC) CheckUV->Direct Yes React React with 3,5-Dinitrobenzoyl Chloride (Pyridine, 60°C, 30 min) Deriv->React ScreenB Screen CSPs (IG, IC, OJ) Mode: SFC (CO2/MeOH) Direct->ScreenB ScreenA Screen CSPs (IA, AD, OD) Mode: Normal Phase (Hex/EtOH) React->ScreenA ResultA Result: UV Detection @ 254 nm High Sensitivity ScreenA->ResultA ResultB Result: CAD/ELSD Detection No Sample Prep needed ScreenB->ResultB

Figure 1: Decision tree for selecting the optimal separation pathway based on detector availability.

Part 3: Detailed Protocols

Protocol A: Derivatization Method (The "Gold Standard" for UV)

Rationale: Adding a DNB group not only enables UV detection at 254 nm but also provides


-

interaction sites that drastically improve selectivity on polysaccharide columns (AD-H, OD-H).

1. Derivatization Procedure:

  • Reagents: 3,5-Dinitrobenzoyl chloride (DNB-Cl), Pyridine (anhydrous), Dichloromethane (DCM).

  • Step 1: Dissolve 10 mg of (3,3-difluorocyclohexyl)methanol in 1.0 mL of anhydrous DCM.

  • Step 2: Add 20 mg (approx 1.5 eq) of DNB-Cl and 50 µL of Pyridine.

  • Step 3: Heat at 60°C for 30 minutes in a sealed vial.

  • Step 4: Quench with 0.5 mL water/methanol (1:1). Extract with Hexane/EtOAc if necessary, or inject directly if diluted in mobile phase.

2. Chromatographic Conditions (HPLC):

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Expected Elution: The DNB ester increases retention. The enantiomers usually separate with

    
    .
    

3. Data Interpretation: The (R)-enantiomer will act as a distinct peak. Due to the derivatization, confirm the elution order using a known standard if available, or by circular dichroism (CD) detection if an online CD detector is used.

Protocol B: Direct Analysis (SFC / Advanced Detection)

Rationale: Avoids chemical modification. Ideal for preparative scale where removing the DNB group later is undesirable.

1. Instrumentation:

  • System: SFC (Supercritical Fluid Chromatography) or HPLC with Charged Aerosol Detector (CAD).

  • Detector: UV (210 nm - Warning: Low sensitivity/Noise) OR CAD/ELSD (Recommended).

2. Screening Conditions (SFC):

  • Columns: Screen Chiralpak IG, Chiralpak IC, and Chiralcel OJ-H.

    • Why these? The IG and IC phases (immobilized) allow for stronger solvents and have different chiral groove shapes that often recognize fluorinated aliphatics better than AD/OD.

  • Mobile Phase: CO₂ / Methanol (95:5 to 80:20 gradient).

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

  • Flow Rate: 3.0 mL/min.

3. Optimization for (R)-Enantiomer:

  • If resolution is partial (

    
    ), lower the temperature to 20°C.
    
  • Fluorine atoms often interact favorably with Chlorinated stationary phases (e.g., Chiralpak ID or IE) due to halogen-halogen interactions, though IG is the modern starting point.

Part 4: Quality Control & Validation

To ensure the method is "self-validating" (Trustworthiness), perform the following checks:

  • Racemic Check: Always inject the racemic mixture first to establish the separation window.

  • Blank Injection: Inject the derivatization reagents (without substrate) to identify system peaks.

  • Resolution (

    
    ):  Target 
    
    
    
    for robust quantification.
  • Enantiomeric Excess (ee) Calculation:

    
    
    

Part 5: References

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on chiral method development).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. [2]

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Discusses derivatization strategies for non-chromophoric alcohols).

  • West, C. (2019). "Enantioseparations in supercritical fluid chromatography". Current Opinion in Chemical Engineering, 23, 121-128. (Supports the use of SFC for fluorinated compounds).

  • Sigma-Aldrich. Derivatization Reagents for HPLC. (Source for DNB-Cl protocols).

Sources

Application

Application Note: Scalable Synthesis of (R)-(3,3-Difluorocyclohexyl)methanol

Executive Summary This application note details a robust, scalable protocol for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol , a critical chiral building block in medicinal chemistry (e.g., for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol , a critical chiral building block in medicinal chemistry (e.g., for kinase inhibitors and bioisosteres of cyclohexyl/phenyl groups).

Moving beyond gram-scale laboratory methods, this guide addresses the specific challenges of kilogram-scale production:

  • Safety: Replacing the explosive hazard of DAST with Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) and implementing strict thermal controls.

  • Chirality: Utilizing a cost-effective Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) to separate enantiomers early in the sequence, avoiding expensive chiral chromatography.

  • Chemoselectivity: Using Borane-dimethyl sulfide (BH₃·DMS) for the reduction of the carboxylic acid to the alcohol, preserving the gem-difluoro integrity.

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize high-energy intermediates and maximize enantiomeric excess (ee) prior to the final reduction.

G Start Ethyl 3-oxocyclohexanecarboxylate (Commercially Available) Step1 Step 1: Deoxyfluorination (Deoxo-Fluor, DCM, 0°C to RT) Gem-difluorination Start->Step1 Inter1 rac-Ethyl 3,3-difluorocyclohexanecarboxylate Step1->Inter1 Step2 Step 2: Enzymatic Kinetic Resolution (CAL-B, Phosphate Buffer pH 7.0) Enantioselective Hydrolysis Inter1->Step2 Inter2_R (R)-3,3-Difluorocyclohexanecarboxylic acid (Aqueous Phase) Step2->Inter2_R Fast Hydrolysis Inter2_S (S)-Ethyl 3,3-difluorocyclohexanecarboxylate (Organic Phase - Recyclable) Step2->Inter2_S Slow/No Hydrolysis Step3 Step 3: Chemoselective Reduction (BH3·DMS, THF) Acid to Alcohol Inter2_R->Step3 Final (R)-(3,3-Difluorocyclohexyl)methanol (Target >98% ee) Step3->Final

Figure 1: Process flow for the asymmetric synthesis of (R)-(3,3-difluorocyclohexyl)methanol.

Detailed Experimental Protocols

Step 1: Gem-Difluorination of Ethyl 3-oxocyclohexanecarboxylate

Objective: Convert the ketone to a gem-difluoro group safely on a large scale. Critical Safety Note: While Deoxo-Fluor is thermally more stable than DAST, it still liberates HF upon hydrolysis and can undergo runaway decomposition if heated uncontrolled. Reactions >100g should be performed in a reactor with a rupture disk and remote monitoring.

  • Reagents:

    • Ethyl 3-oxocyclohexanecarboxylate (1.0 equiv)

    • Deoxo-Fluor® (50% in Toluene or neat) (1.2 - 1.5 equiv)

    • Ethanol (catalytic, 0.2 equiv) - Initiator

    • Dichloromethane (DCM) (Solvent, 10V)

Protocol:

  • Reactor Setup: Charge a glass-lined or Hastelloy reactor with Ethyl 3-oxocyclohexanecarboxylate and DCM. Cool the jacket to 0°C.

  • Reagent Addition: Add Deoxo-Fluor dropwise via a dosing pump. Maintain internal temperature (Ti) < 5°C. Exotherm is significant.

  • Catalysis: Add catalytic Ethanol (0.2 equiv). This initiates the reaction and prevents induction periods that can lead to sudden exotherms later.

  • Reaction: Allow Ti to warm to 20-25°C over 2 hours. Stir for 12-16 hours. Monitor by GC/MS (Target: <2% starting material).

  • Quench (CRITICAL): Cool Ti to 0°C. Slowly transfer the reaction mixture into a stirred solution of saturated aqueous NaHCO₃ (20V). Do not add water to the reaction. Massive CO₂ evolution will occur. Control addition rate to manage foaming.

  • Workup: Separate phases. Wash organic layer with 1N HCl (to remove amine byproducts) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation is recommended to remove vinyl fluoride byproducts (elimination side-products).

Step 2: Enzymatic Kinetic Resolution (EKR)

Objective: Resolve the racemic ester to obtain the (R)-acid. Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1] Rationale: Lipases typically show high enantioselectivity for 3-substituted cyclohexyl esters. The (R)-ester is generally hydrolyzed faster than the (S)-ester (Kazlauskas rule extension).

Protocol:

  • Preparation: Suspend rac-Ethyl 3,3-difluorocyclohexanecarboxylate (1.0 wt) in Phosphate Buffer (0.1 M, pH 7.0, 10V). Add Acetone (1V) as a co-solvent to improve solubility.

  • Enzyme Addition: Add Novozym 435 (10-20 wt% relative to substrate).

  • Incubation: Stir at 25-30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).

  • Monitoring: Monitor conversion by Chiral HPLC (Method below). Stop reaction at ~45-50% conversion (theoretical max 50%).

  • Separation:

    • Filter off the enzyme beads (can be washed and recycled).

    • Adjust filtrate to pH 9.0 with NaOH.

    • Extract the unreacted (S)-ester with MTBE (3 x 5V). Keep organic layer for racemization/recycling if needed.

    • Acidify the aqueous phase to pH 2.0 with 2M HCl.

    • Extract the product (R)-3,3-difluorocyclohexanecarboxylic acid with Ethyl Acetate (3 x 5V).

  • Yield: Expect 40-45% yield (relative to racemate) with >98% ee.

Step 3: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the primary alcohol without defluorination. Reagent: Borane-Dimethyl Sulfide Complex (BH₃·DMS).

Protocol:

  • Setup: Charge (R)-3,3-difluorocyclohexanecarboxylic acid (1.0 equiv) and anhydrous THF (10V) under N₂. Cool to 0°C.

  • Addition: Add BH₃·DMS (2.0 M in THF, 1.2 equiv) dropwise. Hydrogen gas evolution - ensure proper venting.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (5V) dropwise to quench excess borane (trimethyl borate formation).

  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove boron species.

  • Purification: Flash chromatography (Hexane/EtOAc) or crystallization if solid.

Analytical Controls & Quality Assurance

Chiral HPLC Method

To ensure enantiomeric purity (>98% ee), use the following method:

ParameterCondition
Column Daicel Chiralpak® IA or IC (Immobilized Amylose/Cellulose)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or Refractive Index if UV is weak)
Temperature 25°C
Elution Order Determine using racemate. (R)-isomer typically elutes second on Chiralpak IA (verify experimentally).
In-Process Controls (IPC)
  • Step 1 (Fluorination): GC-FID to monitor ketone consumption. Limit: <2% Ketone.

  • Step 2 (Resolution): Chiral HPLC to monitor ee of the produced acid. Stop when Acid ee >98%.

  • Step 3 (Reduction): 1H-NMR to confirm disappearance of COOH proton and appearance of -CH₂OH signal (doublet at ~3.5 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Vinyl fluoride formation (Elimination).Lower reaction temperature; Ensure anhydrous conditions; Use XtalFluor-E® as alternative.
Low ee in Step 2 Non-selective hydrolysis.Lower temperature to 10°C; Screen other lipases (e.g., Burkholderia cepacia / Amano PS).
Incomplete Reduction Borane complex degradation.Use fresh BH₃·DMS; Increase equivalents to 1.5; Ensure moisture-free THF.
Glass Etching HF generation.[1]Use PTFE or Hastelloy reactors; Add NaF as HF scavenger during workup.

References

  • Deoxyfluorination Safety & Scale-up

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." J. Org. Chem.1999 , 64, 7048. Link

    • See also: Organic Process Research & Development guidelines on DAST/Deoxo-Fluor scale-up.
  • Enzymatic Resolution of Cyclohexanecarboxylates

    • Foricher, J., et al. "Process for preparing difluorocyclohexanoic acid derivatives." EP1985603A1 , 2008 . Link (Describes CAL-B hydrolysis of ethyl 4,4-difluorocyclohexanoate).

    • Gotor, V., et al. "Enzymatic Desymmetrization of Prochiral Diesters." Chem. Rev.2005, 105, 313.
  • Borane Reduction: Brown, H. C., et al. "Selective reductions. 26. Lithiopyrrolidinoaluminate... and Borane-dimethyl sulfide." J. Org. Chem.1981, 46, 4541.
  • General Synthesis of 3,3-Difluoro Analogs: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018, 61, 5822.

Sources

Method

Engineering Efficacy: A Strategic Guide to Fluorinated Building Blocks in Drug Discovery

Executive Summary & Strategic Rationale In modern pharmaceutical development, fluorine is not merely a halogen; it is a design element used to modulate physicochemical properties without significantly altering steric bul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical development, fluorine is not merely a halogen; it is a design element used to modulate physicochemical properties without significantly altering steric bulk. Approximately 20-25% of all drugs in the pharmacopeia contain at least one fluorine atom. This guide moves beyond basic synthesis to provide a decision-making framework and validated protocols for incorporating fluorinated building blocks.

The "Fluorine Effect" in Medicinal Chemistry:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is the strongest single bond to carbon, rendering it resistant to cytochrome P450 oxidative metabolism. Strategic placement at metabolic "hotspots" (e.g., para-positions of phenyl rings) extends half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine acts as a "lipophilicity tuner." While monofluorination can lower pKa and alter H-bonding, trifluoromethyl (

    
    ) groups significantly increase lipophilicity (
    
    
    
    ), enhancing membrane permeability.
  • Bioisosterism: Fluorine is often used as a bioisostere for hydrogen (similar van der Waals radius: H = 1.20 Å, F = 1.47 Å) or the hydroxyl group (

    
    ), serving as a hydrogen bond acceptor but not a donor.[1]
    
Table 1: Structure-Property Relationships of Fluorinated Motifs
MotifBioisostere ForPrimary Effect

(Approx)
Strategic Application
-F -HBlocks metabolic oxidation; lowers pKa of neighbors.+0.25Metabolic stability; potency enhancement via electronic effects.
-CF

-CH

, -Cl
Significant lipophilicity boost; strong EWG.+1.10Improving BBB penetration; conformational locking.
-OCF

-OCH

Lipophilic H-bond acceptor; chemically robust.+1.04Improving metabolic stability of ethers; altering conformation (orthogonal).
-SF

-CF

, -tBu
"Super-trifluoromethyl"; high lipophilicity, high stability.+1.50Novel IP space; enhancing solubility despite high logP.

Strategic Decision Matrix

Before initiating synthesis, use the following logic flow to select the appropriate fluorinated building block based on the specific liability of your lead compound.

FluorineStrategy Start Lead Compound Liability Metab High Metabolic Clearance? Start->Metab Perm Low Membrane Permeability? Start->Perm Potency Low Potency / Binding? Start->Potency Site Identify Metabolic Hotspot Metab->Site LogP Need to increase LogP? Perm->LogP Conf Conformational Issue? Potency->Conf Arom Aromatic Oxidation? Site->Arom Aliph Aliphatic Oxidation? Site->Aliph Sol_F Install -F (Ar-F) Arom->Sol_F Sol_CF2 Install gem-difluoro (-CF2-) Aliph->Sol_CF2 Sol_CF3 Install -CF3 or -OCF3 LogP->Sol_CF3 Sol_SF5 Install -SF5 (Super-Lipophilic) LogP->Sol_SF5 Sol_Gauche Exploit Fluorine Gauche Effect Conf->Sol_Gauche

Figure 1: Decision matrix for selecting fluorinated motifs based on ADME/Tox liabilities.

Application Note: Late-Stage Radical Trifluoromethylation

Context: Traditional trifluoromethylation often requires harsh conditions or pre-functionalized substrates (e.g., aryl halides). For Late-Stage Functionalization (LSF) of complex drug scaffolds, radical approaches using Langlois Reagent (Sodium Triflinate,


)  are superior due to operational simplicity, cost-effectiveness, and tolerance of functional groups.

Mechanism: The reaction typically proceeds via the generation of a


 radical. This can be achieved oxidatively (using PIDA or TBHP) or via photoredox catalysis. The radical adds to electron-rich heterocycles or alkenes, followed by oxidation/deprotonation to restore aromaticity.
Validated Protocol: Innate Light-Promoted Trifluoromethylation

Based on recent "metal-free" methodologies suitable for N-heterocycles (pyridones, indoles).

Reagents:

  • Substrate (0.5 mmol)

  • Langlois Reagent (

    
    , 3.0 equiv)
    
  • Solvent: DCM/Water (2:1 biphasic mixture) or DMSO (depending on solubility)

  • Acid Additive: TFA (1.0 equiv) - Optional, boosts yield for basic heterocycles.

Workflow:

  • Setup: In a Pyrex tube, dissolve the substrate (0.5 mmol) and Langlois reagent (234 mg, 1.5 mmol) in DCM (2 mL) and Water (1 mL).

  • Degassing: Sparging is not typically required for this specific air-tolerant protocol, but an inert atmosphere (

    
    ) often improves reproducibility by preventing radical quenching by excess oxygen.
    
  • Irradiation: Place the tube approx. 5 cm from a standard Blue LED (Kessil or similar, ~450 nm) or White CFL. Stir vigorously at room temperature.

    • Note: The biphasic system requires vigorous stirring to ensure phase transfer of the radical species.

  • Monitoring: Monitor by TLC or LC-MS. Reaction times vary from 12 to 24 hours.

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove unreacted sulfinate), dry over 
    
    
    
    , and concentrate.

Why this works: The biphasic system allows the solubilization of the inorganic salt (


) while the organic substrate reacts at the interface. The light homolytically cleaves the weak S-O or C-S bonds in transient intermediates formed in situ.

Protocol: Deoxyfluorination using Deoxo-Fluor®[2][3]

Safety Alert: While Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable than DAST (Diethylaminosulfur trifluoride), it still poses significant hazards. It reacts violently with water to generate Hydrofluoric Acid (HF) . All glass must be oven-dried. Calcium Gluconate gel must be available at the workstation.

Objective: Conversion of a secondary alcohol to an alkyl fluoride with inversion of configuration (


).
Experimental Procedure
  • Preparation:

    • Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of dry Nitrogen.

    • Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration: ~0.1 M.[2]

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add Deoxo-Fluor® (1.2 - 1.5 equiv) dropwise via a plastic syringe (glass syringes may seize due to etching).

    • Observation: Slight fuming may occur. Ensure the internal temperature does not spike.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–16 hours. Monitor by TLC (stain with PMA or

      
      ; UV may not show the fluoride product clearly).
      
  • Quenching (Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Dropwise , add saturated aqueous

      
      .
      
    • Warning: Vigorous effervescence (

      
      ) and heat evolution will occur. Do not rush this step.
      
    • Stir rapidly for 15 minutes until bubbling ceases.

  • Isolation:

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with 1M HCl (if amine side products are suspected) and Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography on silica gel. Fluorinated products often run slightly faster (higher

      
      ) than the parent alcohol.
      

DeoxyWorkflow Substrate Alcohol Substrate (in DCM, 0°C) Reagent Add Deoxo-Fluor (Dropwise) Substrate->Reagent Inert Atm Reaction Reaction (RT, 2-16h) Reagent->Reaction SN2 Mechanism Quench Quench (Sat. NaHCO3, 0°C) Reaction->Quench Critical Safety Step Workup Extraction & Purification Quench->Workup

Figure 2: Workflow for nucleophilic deoxyfluorination.

Analytical Validation: qNMR

Standard


 NMR is often insufficient for characterizing fluorinated compounds due to H-F coupling (

), which complicates splitting patterns.

NMR is the gold standard for quantification and purity assessment.

Key Parameters for Quantitative


 NMR (qNMR): 
  • Internal Standard: Select a standard with a chemical shift distinct from your product.

    • Trifluorotoluene:[3]

      
       ppm (Robust, chemically inert).
      
    • Fluorobenzene:

      
       ppm.
      
    • Trifluoroacetic Acid (TFA):

      
       ppm (Use a capillary insert to avoid reacting with the sample).
      
  • Acquisition Settings:

    • Pulse Angle:

      
      .[2][4]
      
    • Relaxation Delay (

      
      ):  Fluorine nuclei have long longitudinal relaxation times (
      
      
      
      ). Set
      
      
      (typically 20–30 seconds) to ensure full magnetization recovery for accurate integration.
    • Decoupling: Use Inverse Gated Decoupling (decoupling on during acquisition, off during delay) to suppress the Nuclear Overhauser Effect (NOE), which can skew integration values.

Validation Check: If the integral ratio of Product : Standard varies with changes in


, your relaxation delay is too short.

References

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[6][7] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Langlois, B. R., et al. (1991).[8] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.[8]

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.

  • Sigma-Aldrich Technical Bulletin. (2023). Certified Reference Materials for 19F Quantitative NMR.

Sources

Application

Application Note: Strategic Utilization of (R)-(3,3-Difluorocyclohexyl)methanol in Advanced Material &amp; Drug Design

The following Application Note is structured as a high-level technical guide for medicinal chemists and material scientists. It synthesizes established principles of organofluorine chemistry with specific protocols relev...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and material scientists. It synthesizes established principles of organofluorine chemistry with specific protocols relevant to (R)-(3,3-Difluorocyclohexyl)methanol .

Executive Summary

(R)-(3,3-Difluorocyclohexyl)methanol (CAS: 1240683-99-9) represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated cyclohexyl counterparts, this building block offers a unique combination of conformational bias , lipophilicity modulation (


 tuning), and metabolic stability . This guide outlines the physicochemical rationale for its use and provides validated protocols for its incorporation into complex small molecules.

Scientific Rationale: The "Fluorine Effect"[1]

Conformational Control & Dipole Vectors

The introduction of a gem-difluoro motif at the C3 position of the cyclohexane ring is not merely a steric replacement. It induces electronic and stereoelectronic effects that alter the ring's preferred chair conformation.

  • Dipole Moment: The C-F bonds create a strong local dipole (~2.8 D). In the (R)-isomer, the hydroxymethyl group is spatially defined relative to this dipole, allowing for precise vector targeting within a protein binding pocket.

  • Ring Puckering: The gauche effect associated with fluorine substitution often flattens the chair conformation slightly compared to unsubstituted cyclohexane, altering the projection of the hydroxymethyl handle.

Bioisosteric Utility

This molecule serves as a bioisostere for:

  • Cyclohexylmethanol: Lowers lipophilicity (decreases

    
     by ~0.5–1.0 units) while maintaining steric bulk.
    
  • Tetrahydropyranyl (THP) groups: Mimics the polarity without the potential for oxidative ring opening or acetal instability.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Design
Formula

Low MW fragment (<150 Da)
Fluorine Content ~25% by massHigh metabolic stability at C3
H-Bond Donors 1 (OH)Handle for covalent attachment
19F NMR Shift

-90 to -110 ppm
Distinct diagnostic signal
pKa Influence Inductive withdrawalIncreases acidity of OH (mildly)

Synthetic Workflows & Decision Trees

The following Graphviz diagram illustrates the decision logic for incorporating this building block. The choice of pathway depends on the nucleophilicity of the coupling partner.

G Start (R)-(3,3-Difluorocyclohexyl)methanol Decision Coupling Partner? Start->Decision PathA Acidic Nucleophile (Phenols, Imides, Acids) Decision->PathA pKa < 13 PathB Basic Nucleophile (Amines, Thiolates) Decision->PathB pKa > 13 PathC Oxidation Required (Aldehyde/Acid) Decision->PathC Scaffold Extension Mitsunobu Protocol A: Mitsunobu Coupling PathA->Mitsunobu Direct Activation Protocol B: Mesylation/Tosylation PathB->Activation Activate OH Oxidation Protocol C: Dess-Martin / Jones PathC->Oxidation SNA SN2 Displacement Activation->SNA + Base

Figure 1: Strategic decision tree for functionalizing (R)-(3,3-difluorocyclohexyl)methanol based on the electronic nature of the coupling partner.

Experimental Protocols

Protocol A: Mitsunobu Coupling (Direct Etherification)

Best for: Coupling with phenols, N-hydroxyimides, or sulfonamides.

Context: The gem-difluoro group creates a "neopentyl-like" electronic environment, potentially slowing down reactivity. Standard DEAD/PPh3 conditions may need boosting.

Reagents:

  • Substrate: (R)-(3,3-Difluorocyclohexyl)methanol (1.0 equiv)

  • Nucleophile: Phenol/Acid (1.1 equiv)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or ADDP (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolution: Dissolve the alcohol, nucleophile, and phosphine in anhydrous THF (0.1 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the reaction vessel to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Self-Validation: Monitor by TLC. The alcohol spot (

      
       in 30% EtOAc/Hex) should disappear.
      
  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via flash chromatography.
    
Protocol B: Activation via Mesylation

Best for: Creating a leaving group for amine alkylation.

Context: Direct alkylation of amines with the alcohol is difficult. Conversion to the mesylate (OMs) or tosylate (OTs) is required.

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • DCM (Dichloromethane)

Procedure:

  • Dissolve (R)-(3,3-Difluorocyclohexyl)methanol in DCM at 0°C.

  • Add

    
     followed by slow addition of MsCl.
    
  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • QC Check: 1H NMR will show a distinct singlet for the mesyl group at ~3.0 ppm and a downfield shift of the

    
    -O protons.
    

Quality Control & Characterization

To ensure the integrity of the (R)-enantiomer throughout synthesis, the following QC parameters are mandatory.

19F NMR Spectroscopy

The gem-difluoro group provides a powerful diagnostic tool.

  • Signal: Typically appears as a complex AB pattern or broadened doublet in the range of -90 to -110 ppm .

  • Interpretation: If the molecule is chemically pure but the 19F signal shows splitting or complexity beyond the expected geminal coupling (

    
    ), it may indicate conformational locking or the presence of diastereomers if other chiral centers are introduced.
    
Chiral Purity Validation

Since the starting material is an enantiomer, maintaining enantiomeric excess (ee) is critical.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).
    
  • Criterion: >98% ee required for biological assays.

Advanced Applications: Fragment-Based Drug Discovery (FBDD)

The specific utility of the (R)-isomer lies in its ability to probe "sub-pockets" in enzymes.

Pathway Target Target Protein (Hydrophobic Pocket) Interaction Vector-Specific Hydrophobic Contact Target->Interaction Shape Complementarity Ligand (R)-Isomer Ligand Ligand->Target Docking Result High Affinity Binding (Kd < 100 nM) Interaction->Result Optimization

Figure 2: The (R)-configuration directs the difluoro-motif away from steric clashes, maximizing hydrophobic contact efficiency.

Case Study: Kinase Inhibitor Optimization

In a hypothetical campaign targeting a kinase hinge region, replacing a standard cyclohexyl group with (R)-(3,3-difluorocyclohexyl)methyl resulted in:

  • Metabolic Stability: Half-life (

    
    ) in human liver microsomes increased from 25 min to >60 min due to blocking of C3/C4 oxidation.
    
  • Permeability: Caco-2 permeability improved due to the modulation of lipophilicity (

    
     shifted from 3.8 to 2.9).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Enamine Ltd. (2024).[1] Building Blocks Catalog: Fluorinated Aliphatics. Link

  • Sigma-Aldrich. (2024). Product Specification: (3,3-Difluorocyclohexyl)methanol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (R)-(3,3-Difluorocyclohexyl)methanol synthesis side reactions

Welcome to the technical support center for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to the Synthesis of (R)-(3,3-Difluorocyclohexyl)methanol

(R)-(3,3-Difluorocyclohexyl)methanol is a valuable chiral building block in medicinal chemistry, often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group on the cyclohexane ring can act as a bioisostere for a carbonyl group or other functionalities, while the chiral alcohol provides a key handle for further synthetic transformations.

The synthesis of this target molecule typically involves a multi-step sequence, with the key challenges being the introduction of the gem-difluoro moiety and the stereoselective formation of the (R)-alcohol. This guide will focus on troubleshooting the most common synthetic pathways.

Synthetic Pathways Overview

Two primary retrosynthetic pathways are generally considered for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

cluster_0 Route A: Carboxylic Acid Reduction cluster_1 Route B: Asymmetric Ketone Reduction Target (R)-(3,3-Difluorocyclohexyl)methanol Carboxylic_Acid (R)-3,3-Difluorocyclohexanecarboxylic Acid Target->Carboxylic_Acid Reduction Ketone_B 3,3-Difluorocyclohexanone Target->Ketone_B Asymmetric Reduction Racemic_Acid rac-3,3-Difluorocyclohexanecarboxylic Acid Carboxylic_Acid->Racemic_Acid Chiral Resolution Ketone_A 3,3-Difluorocyclohexanone Racemic_Acid->Ketone_A e.g., Haloform Reaction Oxo_ester 3-Oxocyclohexanecarboxylate Ketone_A->Oxo_ester Fluorination Oxo_ester_B 3-Oxocyclohexanecarboxylate Ketone_B->Oxo_ester_B Fluorination

Figure 1. Retrosynthetic analysis of (R)-(3,3-Difluorocyclohexyl)methanol.

Part 1: Troubleshooting the Synthesis of the Precursor - (R)-3,3-Difluorocyclohexanecarboxylic Acid (Route A)

A common and logical approach to the target molecule is through the reduction of the corresponding chiral carboxylic acid. This route allows for the establishment of the stereocenter early in the synthesis.

FAQ 1: Challenges in Chiral Resolution of rac-3,3-Difluorocyclohexanecarboxylic Acid

Question: I am struggling to resolve racemic 3,3-difluorocyclohexanecarboxylic acid using diastereomeric salt crystallization. My yields are low, and the enantiomeric excess (ee) is poor. What can I do?

Answer:

Diastereomeric salt resolution is a powerful technique but can be challenging, especially with novel substrates. Success hinges on the differential solubility of the two diastereomeric salts. Here’s a systematic approach to troubleshooting this critical step:

1. Choice of Resolving Agent:

The interaction between the carboxylic acid and the chiral amine is crucial. If one resolving agent is not providing good separation, a screening of different chiral amines is highly recommended.[1][2]

  • Common Chiral Amines for Acid Resolution:

    • (R)-(+)-α-Methylbenzylamine

    • (S)-(-)-α-Methylbenzylamine

    • Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)[3]

    • (1R,2S)-(-)-Ephedrine

    • (1R,2R)-(-)-Pseudoephedrine

2. Solvent Screening is Critical:

The solvent system plays a pivotal role in the differential solubility of the diastereomeric salts. A broad solvent screen is essential.[1][3]

  • Initial Solvent Screen Suggestions:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

    • Esters: Ethyl acetate

    • Hydrocarbons: Toluene, Heptane

    • Nitriles: Acetonitrile

    • Mixtures: Often, a mixture of a good solvent and a poor solvent can provide the optimal crystallization conditions.

3. Inefficient Salt Formation or Dissociation:

  • Problem: Incomplete salt formation or premature dissociation can lead to poor resolution.

  • Troubleshooting:

    • Stoichiometry: Ensure you are using the correct stoichiometry of the resolving agent. Sometimes, a slight excess of the resolving agent can be beneficial.

    • Temperature: Experiment with different temperatures for salt formation and crystallization. Heating to achieve a clear solution followed by slow cooling is a common strategy.

4. Co-crystallization of Diastereomers:

  • Problem: Both diastereomeric salts are crystallizing out, leading to low enantiomeric excess.

  • Troubleshooting:

    • Purity of Starting Material: Ensure the racemic carboxylic acid is of high purity. Impurities can sometimes act as nuclei for the crystallization of the more soluble diastereomer.

    • Cooling Rate: A slower cooling rate can often lead to more selective crystallization.

5. Monitoring the Resolution:

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method to determine the enantiomeric excess of the resolved acid.[1] Develop an analytical method early to track the progress of your resolution attempts.

start Start: Racemic Acid + Chiral Amine solvent_screen Solvent Screening (Polar & Non-polar) start->solvent_screen crystallization Controlled Crystallization (Temperature Gradient) solvent_screen->crystallization isolation Isolate Crystals (Filtration) crystallization->isolation analysis Analyze Filtrate & Crystals (Chiral HPLC) isolation->analysis decision Desired ee? analysis->decision success Success: Liberate Chiral Acid decision->success Yes failure Troubleshoot: - Change Resolving Agent - Optimize Solvent System decision->failure No failure->start

Figure 2. Workflow for troubleshooting diastereomeric salt resolution.

Part 2: Troubleshooting the Reduction Step

The reduction of the carboxylic acid or a ketone precursor to the final alcohol is a critical transformation. Several side reactions can occur, impacting yield and purity.

FAQ 2: Incomplete Reduction of 3,3-Difluorocyclohexanecarboxylic Acid with LiAlH₄

Question: My reduction of (R)-3,3-difluorocyclohexanecarboxylic acid with lithium aluminum hydride (LiAlH₄) is sluggish and often incomplete. How can I improve this?

Answer:

While LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids, several factors can lead to incomplete reactions.[4]

1. Reagent Quality and Reaction Setup:

  • LiAlH₄ Activity: LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, high-quality reagent. Old or improperly stored LiAlH₄ will have reduced activity.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Any trace of water will consume the LiAlH₄.

2. Reaction Stoichiometry and Procedure:

  • Initial Acid-Base Reaction: The first equivalent of hydride from LiAlH₄ reacts with the acidic proton of the carboxylic acid to form hydrogen gas and a lithium carboxylate salt.[2][4] Subsequent reduction of the carboxylate is slower than the reduction of an ester or aldehyde. Therefore, an excess of LiAlH₄ is required. A typical stoichiometry is at least 1.5 to 2 equivalents of LiAlH₄.

  • Addition Order: The order of addition can be important. Usually, the carboxylic acid solution is added slowly to a stirred suspension of LiAlH₄ in an anhydrous ether solvent at 0 °C. This "normal addition" ensures that the LiAlH₄ is always in excess.[5]

3. Formation of a Resilient Intermediate:

  • Problem: The initial reaction between the carboxylic acid and LiAlH₄ forms a complex aluminum salt. This intermediate may have limited solubility in the reaction solvent, hindering further reduction.

  • Troubleshooting:

    • Temperature: After the initial addition at 0 °C, the reaction is often allowed to warm to room temperature or even gently refluxed to ensure complete conversion.

    • Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reductions due to its higher boiling point and better solvating properties for the intermediate salts.

FAQ 3: Formation of an Aldehyde Impurity During Reduction

Question: I am observing an aldehyde impurity in my crude product after the reduction of the carboxylic acid. I thought LiAlH₄ reduces aldehydes to alcohols.

Answer:

You are correct that LiAlH₄ readily reduces aldehydes to alcohols. The presence of a significant aldehyde impurity suggests an issue with the work-up procedure.

  • Incomplete Quenching: The work-up of a LiAlH₄ reaction involves carefully quenching the excess reagent and then hydrolyzing the aluminum salts to liberate the alcohol. If the quenching is not done properly, or if there is insufficient water/acid added during the work-up, the intermediate aldehyde may not be fully reduced.

  • Work-up Procedure (Fieser & Fieser method): A common and effective work-up procedure for a reaction with 'x' grams of LiAlH₄ is the sequential, slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure typically results in a granular precipitate of aluminum salts that can be easily filtered off.

FAQ 4: Concerns About the Stability of the Gem-Difluoro Group During Reduction

Question: Could the gem-difluoro group be unstable under the strong reducing conditions of LiAlH₄?

Answer:

The C-F bond is generally very strong and stable under a variety of reaction conditions, including reduction with LiAlH₄.[6] The gem-difluoro group in 3,3-difluorocyclohexane is not expected to be reduced by LiAlH₄. However, it is important to consider the potential for elimination reactions if there are suitable leaving groups adjacent to the difluorinated carbon, which is not the case here. The primary concern with LiAlH₄ is its reactivity with other functional groups, not the gem-difluoro moiety itself.

Part 3: Alternative Synthetic Approach and Troubleshooting (Route B)

An alternative strategy involves the asymmetric reduction of a prochiral ketone, 3,3-difluorocyclohexanone. This can be achieved through catalytic asymmetric hydrogenation or biocatalytic reduction.

FAQ 5: Low Enantioselectivity in the Asymmetric Reduction of 3,3-Difluorocyclohexanone

Question: I am attempting an asymmetric reduction of 3,3-difluorocyclohexanone to obtain the (R)-alcohol, but the enantiomeric excess is low. How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity in ketone reduction is highly dependent on the choice of catalyst and reaction conditions.

1. Catalytic Asymmetric Transfer Hydrogenation (ATH):

  • Catalyst Systems: Ruthenium-based catalysts, such as those developed by Noyori, are widely used for the ATH of ketones.[7] These typically involve a Ru(II) precursor, a chiral diamine ligand (e.g., (R,R)-TsDPEN for the (S)-alcohol, so (S,S)-TsDPEN would be a starting point for the (R)-alcohol), and a hydrogen source (e.g., formic acid/triethylamine or isopropanol).

  • Troubleshooting Low ee:

    • Ligand Screening: The choice of the chiral ligand is paramount. If one ligand gives poor selectivity, screening a library of related ligands is necessary.

    • Solvent and Base: The solvent and base can have a significant impact on the enantioselectivity.

    • Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.

2. Biocatalytic Reduction:

  • Enzyme Selection: A wide variety of ketoreductases (KREDs) are commercially available, and they often exhibit high enantioselectivity. Screening a panel of KREDs that are known to produce (R)-alcohols is the most effective approach.[8][9]

  • Troubleshooting Biocatalytic Reductions:

    • Substrate Inhibition: High concentrations of the ketone substrate can inhibit or even deactivate the enzyme. Running the reaction at a lower substrate concentration may be necessary.

    • Cofactor Regeneration: Most KREDs require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system is essential for a successful preparative scale reaction. This is often achieved by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.

    • pH and Temperature: Enzymes are sensitive to pH and temperature. Ensure the reaction is run at the optimal pH and temperature for the specific KRED being used.

    • Solvent Tolerance: While many biocatalytic reactions are performed in aqueous media, some enzymes tolerate co-solvents which can be necessary to dissolve hydrophobic substrates.

Parameter Catalytic Asymmetric Hydrogenation Biocatalytic Reduction
Catalyst Transition metal complexes with chiral ligandsEnzymes (Ketoreductases)
Stereoselectivity Highly dependent on ligand and conditionsOften very high (>99% ee)
Reaction Conditions Often requires inert atmosphere, anhydrous solventsTypically in aqueous buffer, mild conditions
Substrate Scope Generally broadCan be more substrate-specific
Key for Success Ligand and catalyst screeningEnzyme screening, cofactor regeneration

Table 1. Comparison of asymmetric reduction methods for 3,3-difluorocyclohexanone.

Part 4: Purification of the Final Product

Purification of the final (R)-(3,3-difluorocyclohexyl)methanol can present its own set of challenges.

FAQ 6: Difficulty in Removing Impurities from the Final Product

Question: I am having trouble purifying (R)-(3,3-difluorocyclohexyl)methanol by column chromatography. There are persistent impurities. What are they likely to be and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route and the work-up procedure.

1. Impurities from the Carboxylic Acid Reduction Route:

  • Unreacted Carboxylic Acid: If the reduction was incomplete, the starting carboxylic acid will be present. This can be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer.

  • Aldehyde Intermediate: As discussed in FAQ 3, an aldehyde impurity can result from an incomplete work-up. This can be difficult to separate from the alcohol by chromatography due to similar polarity. If the aldehyde is present in significant amounts, it may be necessary to re-subject the crude product to a milder reducing agent like sodium borohydride (NaBH₄) to convert the aldehyde to the desired alcohol.

2. Impurities from the Ketone Reduction Route:

  • Unreacted Ketone: Incomplete reduction will leave the starting 3,3-difluorocyclohexanone. This is generally less polar than the alcohol and should be separable by column chromatography.

  • Diastereomeric Alcohol: If the asymmetric reduction was not perfectly selective, the (S)-enantiomer will be present. This is an enantiomer and cannot be separated by standard column chromatography. Chiral HPLC or SFC would be required for analytical and preparative separation.

3. General Purification Strategies:

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.

  • Recrystallization: If the final product is a solid at room temperature or can be derivatized to form a crystalline solid, recrystallization is an excellent method for purification.

References

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Recent Developments in Asymmetric Reduction of Ketones With Biocatalysts. Scribd. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car. Organic Chemistry Frontiers. [Link]

  • Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. PMC. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

  • Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. ResearchGate. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. PubMed. [Link]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Chonnam National University. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. PMC. [Link]

  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9. MDPI. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Selective Reduction of Dimedone. ResearchGate. [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. Semantic Scholar. [Link]

  • Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. YouTube. [Link]

  • Phthalimide-based-SSCF3 reagent for enantioselective dithiotrifluoromethylation. Organic Chemistry Frontiers. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (R)-(3,3-Difluorocyclohexyl)methanol

Welcome to the Technical Support Center for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (R)-(3,3-difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The synthesis of this chiral fluorinated alcohol, a valuable building block in medicinal chemistry, can present unique challenges. This resource aims to address these issues with scientifically grounded explanations and practical, field-proven solutions to help you optimize your synthetic route and improve yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-(3,3-difluorocyclohexyl)methanol, with a focus on the common synthetic pathway involving the gem-difluorination of a cyclohexanone derivative followed by asymmetric reduction.

Issue 1: Low or No Conversion of the Ketone to the gem-Difluoride

A common first step in the synthesis is the conversion of a suitable cyclohexanone precursor to the corresponding 3,3-difluorocyclohexanone. Low or no conversion at this stage is a frequent hurdle.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Inactive Fluorinating Agent Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues are highly sensitive to moisture.[1] Ensure you are using a fresh bottle of the reagent and that all glassware and solvents are rigorously dried. It is recommended to handle the fluorinating agent under an inert atmosphere (e.g., argon or nitrogen).
Insufficient Amount of Fluorinating Agent Stoichiometry is critical. For complete conversion, a slight excess (typically 1.1-1.5 equivalents) of the deoxofluorinating agent is often required.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and add more reagent if necessary.
Low Reaction Temperature While some fluorinations proceed at room temperature, many require gentle heating to drive the reaction to completion.[1] If you observe incomplete conversion, try gradually increasing the reaction temperature while monitoring the reaction progress. Be cautious, as excessive heat can lead to byproduct formation.
Issue 2: Significant Formation of 1-Fluorocyclohexene Byproduct

The formation of the elimination byproduct, 1-fluorocyclohexene, is a common side reaction during the gem-difluorination of cyclohexanones, which can significantly reduce the yield of the desired 3,3-difluorocyclohexanone.[1]

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
High Reaction Temperature Higher temperatures can favor the elimination pathway.[1] Running the reaction at lower temperatures can help to minimize the formation of this byproduct.
Rapid Addition of Fluorinating Agent Adding the deoxofluorinating agent too quickly can create localized high concentrations, promoting side reactions.[1] A slow, dropwise addition of the fluorinating agent to the ketone solution, especially at a low temperature, is recommended.
Issue 3: Poor Enantioselectivity in the Asymmetric Reduction Step

Achieving high enantiomeric excess (e.e.) in the reduction of 3,3-difluorocyclohexanone to (R)-(3,3-difluorocyclohexyl)methanol is crucial. Low e.e. can result from a suboptimal choice of catalyst, reagent, or reaction conditions.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Ineffective Chiral Catalyst or Reagent The choice of chiral catalyst or reducing agent is paramount for achieving high enantioselectivity.[2] Consider screening a variety of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands. Chiral reducing agents like those derived from boranes (e.g., (R)-2-methyl-CBS-oxazaborolidine) are also effective.
Suboptimal Reaction Temperature Temperature can significantly impact the enantioselectivity of a reaction. Lower temperatures often lead to higher enantiomeric excess. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction.[3] Screen a variety of solvents to identify the one that provides the best enantioselectivity.
Issue 4: Difficult Purification of the Final Product

The final product, (R)-(3,3-difluorocyclohexyl)methanol, may be challenging to purify due to the presence of closely related impurities.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Presence of Stereoisomers If the asymmetric reduction is not completely stereoselective, the final product will be a mixture of enantiomers or diastereomers, which can be difficult to separate. Chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase) is often necessary to separate stereoisomers.
Similar Boiling Points of Product and Impurities If impurities have boiling points close to that of the product, separation by distillation can be challenging.[4] In such cases, column chromatography on silica gel is a more effective purification method.[1] Optimizing the eluent system is key to achieving good separation.
Residual Reagents or Byproducts Unreacted starting materials or byproducts from the reaction can co-elute with the product during chromatography. A thorough work-up procedure, including aqueous washes to remove water-soluble impurities, is essential before chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (R)-(3,3-difluorocyclohexyl)methanol?

A common and effective route involves a two-step process:

  • gem-Difluorination: Conversion of a suitable cyclohexanone precursor to 3,3-difluorocyclohexanone using a deoxofluorinating agent like DAST or Deoxofluor.

  • Asymmetric Reduction: Enantioselective reduction of the resulting ketone to the desired (R)-alcohol using a chiral catalyst or reagent.

Q2: How can I monitor the progress of the gem-difluorination reaction?

The reaction progress can be conveniently monitored by TLC or GC-MS. For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. The product, 3,3-difluorocyclohexanone, will be less polar than the starting ketone. For GC-MS analysis, a small aliquot of the reaction mixture can be diluted and injected to observe the disappearance of the starting material peak and the appearance of the product peak.[1]

Q3: What are some alternative methods for introducing the gem-difluoro group?

While deoxofluorination is common, other methods for synthesizing gem-difluoroalkanes exist. These include strategies involving the use of difluorocarbene precursors or hypervalent iodine-promoted gem-difluorination reactions.[5][6]

Q4: How do I determine the enantiomeric excess (e.e.) of my final product?

The enantiomeric excess of (R)-(3,3-difluorocyclohexyl)methanol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Q5: Are there any specific safety precautions I should take when working with deoxofluorinating agents?

Yes, deoxofluorinating agents like DAST are hazardous and should be handled with extreme care in a well-ventilated fume hood. They are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also advisable to have a quenching agent, such as a saturated sodium bicarbonate solution, readily available.

Experimental Protocols

Protocol 1: General Procedure for gem-Difluorination of Cyclohexanone
  • To a stirred solution of cyclohexanone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0 °C, slowly add the deoxofluorinating agent (e.g., DAST, 1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., 4-12 hours).

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Asymmetric Reduction of 3,3-Difluorocyclohexanone
  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 0.1 eq) in an anhydrous solvent (e.g., tetrahydrofuran).

  • Cool the solution to the desired temperature (e.g., -78 °C) and add the reducing agent (e.g., borane-dimethyl sulfide complex, 1.0 eq) dropwise.

  • Slowly add a solution of 3,3-difluorocyclohexanone (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at the same temperature until completion, as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of a mild acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_difluorination gem-Difluorination Step cluster_reduction Asymmetric Reduction Step cluster_purification Purification Step start Low Yield of (R)-(3,3-Difluorocyclohexyl)methanol check_conversion Check Ketone Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion If low check_byproducts Check for Byproducts check_conversion->check_byproducts If conversion is good sol1 Increase Fluorinating Agent low_conversion->sol1 sol2 Use Fresh Reagent low_conversion->sol2 sol3 Increase Temperature low_conversion->sol3 high_byproducts High Byproducts (e.g., 1-Fluorocyclohexene) check_byproducts->high_byproducts If high check_ee Check Enantiomeric Excess (e.e.) check_byproducts->check_ee If byproducts are low sol4 Lower Reaction Temperature high_byproducts->sol4 sol5 Slow Reagent Addition high_byproducts->sol5 low_ee Low e.e. check_ee->low_ee If low check_purity Check Product Purity check_ee->check_purity If e.e. is good sol6 Screen Chiral Catalysts low_ee->sol6 sol7 Optimize Temperature low_ee->sol7 sol8 Screen Solvents low_ee->sol8 impure_product Impure Product check_purity->impure_product If impure sol9 Optimize Chromatography impure_product->sol9 sol10 Consider Chiral Purification impure_product->sol10

Caption: A flowchart for troubleshooting low yield issues.

Key Reaction Pathway

Reaction_Pathway cyclohexanone Cyclohexanone Precursor difluoroketone 3,3-Difluorocyclohexanone cyclohexanone->difluoroketone gem-Difluorination (e.g., DAST) final_product (R)-(3,3-Difluorocyclohexyl)methanol difluoroketone->final_product Asymmetric Reduction (Chiral Catalyst)

Caption: The main synthetic route to the target molecule.

References

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • BenchChem. (2025). Technical Support Center: Synthesis of gem-Difluorocyclohexane.
  • Chen, F., et al. (2021). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[1][5]-Sulfonyloxy Migration. ChemRxiv.

  • University of Windsor. (n.d.). Asymmetric Synthesis.
  • Myers, A. G., et al. (2001). Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. Journal of the American Chemical Society, 123(30), 7207–7219.
  • Tarasova, E. A., et al. (2020). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Chemistry – A European Journal, 26(62), 14214-14224.
  • Pustovits, M., et al. (2022). Synthesis of gem‐difluorobicyclo[1.1.1]pentane derivatives. Chemistry – A European Journal, 28(21), e202104523.
  • Sigma-Aldrich. (n.d.). BF3-Methanol, 10% w/w.
  • Inoue, Y., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 967.
  • Momiyama, N., et al. (2018). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Chemical and Pharmaceutical Bulletin, 66(1), 1-13.
  • Wang, X., et al. (2021). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors.
  • Organic Syntheses. (2014). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses, 91, 1-13.
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(1), 1-7.
  • Jürgensen, L., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. The Journal of Organic Chemistry, 88(13), 8913-8920.
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863.
  • Sato, S., et al. (2021). Biosynthesis of Polyhydroxyalkanoate Terpolymer from Methanol via the Reverse β-Oxidation Pathway in the Presence of Lanthanide. Polymers, 13(21), 3698.
  • Google Patents. (2016).
  • Elder, D. P., & Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review, 22(3), 56-61.
  • Google Patents. (2002). US6375808B1 - Process for producing difluoromethane.
  • Yagupolskii, L. M., et al. (2022). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 20(4), 4-13.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1019.
  • SlideShare. (2015). Methanol Synthesis Loop Troubleshooting.
  • Söderström, M., Håkansson, E. O., & Odell, L. R. (2025). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes.
  • Reddit. (2025).
  • Preston, J. L., & Leece, M. C. (2020). Tutorial: Motor-Based Treatment Strategies for /r/ Distortions.
  • Wang, F., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Organic Letters, 20(11), 3291-3295.
  • Optience. (n.d.). Methanol Synthesis.
  • The Informed SLP. (2021).
  • The Italian Association of Chemical Engineering. (2017).
  • SpeechPathology.com. (2003). Difficulty with /r/ and Techniques for Dealing with this Phoneme.
  • Kaithal, A., et al. (2022). Continuously operated liquid-phase methanol synthesis uncovering the de-/activation pathways of a molecular manganese catalyst system. Green Chemistry, 24(17), 6545-6555.
  • Kim, D. J., et al. (2004). Synthesis of new 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside from gem-difluorohomoallyl alcohol. Organic Letters, 6(22), 3933-3936.

Sources

Troubleshooting

Technical Support Center: (R)-(3,3-Difluorocyclohexyl)methanol Purification

Ticket ID: #DFCM-003-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary (R)-(3,3-Difluorocyclohexyl)methanol is a critical chiral building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFCM-003-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

(R)-(3,3-Difluorocyclohexyl)methanol is a critical chiral building block in medicinal chemistry, often serving as a lipophilic bioisostere for piperidines or cyclohexanols. Users frequently report three distinct failure modes:

  • Workup Emulsions: "Gel" formation during the reduction of the precursor acid/ester.

  • Detection Failure: Inability to observe the compound on standard UV-HPLC systems due to lack of chromophores.

  • Enantiomeric Excess (ee) Drift: Difficulty in separating the (R) and (S) enantiomers due to the small steric difference induced by the fluorine atoms.

This guide provides a self-validating workflow to resolve these issues, moving from crude isolation to high-purity chiral resolution.

Module 1: The "Crude" Phase – Isolation & Workup

Context: The most common synthesis route involves the reduction of (R)-3,3-difluorocyclohexanecarboxylic acid or its ester using Lithium Aluminum Hydride (LAH). The primary failure point is the formation of aluminum hydroxide gels that trap the product.

Troubleshooting Protocol: Breaking the Aluminum Gel

Standard acid quenches often degrade the gem-difluoro moiety or lead to intractable emulsions.

The Solution: Rochelle’s Salt Method Instead of acidic quenching, use Potassium Sodium Tartrate (Rochelle's Salt). The tartrate ligand chelates aluminum ions, solubilizing them into the aqueous phase and allowing a clean phase separation.

Step-by-Step Protocol:

  • Cool: Chill the reaction mixture (THF/Ether) to 0°C.

  • Stoichiometric Quench (Fieser Method):

    • Add

      
       mL 
      
      
      
      per
      
      
      grams of LAH.
    • Add

      
       mL 15% aqueous NaOH.[1][2][3]
      
    • Add

      
       mL 
      
      
      
      .
  • The "Magic" Step: Add a saturated aqueous solution of Rochelle's Salt (approx. 50 mL per gram of LAH used) and stir vigorously at room temperature for 1-2 hours.

    • Validation: The grey/white slurry must turn into two clear, distinct layers. If solids persist, stir longer.

  • Extraction: Separate layers. Extract aqueous phase with

    
     (preferred over DCM for volatility reasons).
    
Workflow Visualization: Reduction Workup

WorkupLogic Start Crude Reaction Mixture (LAH Reduction) Quench Fieser Quench (H2O / NaOH / H2O) Start->Quench Decision State of Mixture? Quench->Decision Gel Viscous Grey Gel (Trapped Product) Decision->Gel Emulsion Formed Solids Granular White Solid Decision->Solids Clean Precipitate Rochelle Add Sat. Rochelle's Salt Stir 2-4 Hours Gel->Rochelle Chelation Required Filter Filter via Celite Solids->Filter Extract Phase Separation (Org/Aq) Rochelle->Extract Layers Clarified Filter->Extract

Figure 1: Decision tree for handling aluminum byproducts during the isolation of fluorinated alcohols.

Module 2: The "Invisible" Molecule – Detection & Analytics

The Problem: (R)-(3,3-Difluorocyclohexyl)methanol lacks a conjugated


-system. It is virtually invisible to standard UV detectors (254 nm).
The Consequence:  Researchers often inject the sample and see a "flat line," assuming the synthesis failed.
Solution A: Universal Detection (Preferred)

If available, use Refractive Index (RI) or Charged Aerosol Detection (CAD) .

  • RI Limitations: Incompatible with gradient elution. Use isocratic methods only.

  • CAD Advantages: High sensitivity, gradient compatible.

Solution B: Derivatization (For UV-Vis/HPLC)

If you must use a standard UV detector, you need to "tag" the alcohol with a chromophore.

Protocol: Benzoyl Chloride Derivatization

  • Take ~10 mg of crude alcohol.

  • Add 200 µL Pyridine and 20 µL Benzoyl Chloride.

  • Shake for 10 minutes.

  • Quench with 500 µL water; extract with Hexane.

  • Inject the Hexane layer. The product will now absorb strongly at 254 nm.

Detector TypeSuitabilityNotes
UV (254 nm) 🔴 PoorMolecule is transparent. Requires derivatization.
UV (210 nm) 🟡 MarginalSolvent cutoff interference is high (esp. with EtOAc).[3][4]
RI 🟢 GoodIsocratic only. Temperature sensitive.
CAD/ELSD 🟢 ExcellentUniversal detection. Destructive (cannot recover sample).

Module 3: Enantiomeric Resolution (Chiral Purity)

Context: Separating the (R) and (S) enantiomers is challenging because the gem-difluoro group is relatively small and located at the C3 position, creating a subtle steric difference.

Column Selection Strategy

Fluorine atoms possess a strong dipole. Polysaccharide columns with carbamate selectors are most effective because they can interact with the dipole and the hydroxyl group.

Recommended Stationary Phases:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "workhorse" for fluorinated alcohols.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Alternative selectivity if AD-H fails.

Mobile Phase Optimization

Avoid standard "Normal Phase" (Hexane/IPA) if resolution is poor. The fluorine atoms often respond better to polar organic modes or slight modifications.

  • Starting Condition: Hexane : Isopropanol (95:5). Flow: 1.0 mL/min.[5]

  • Optimization: If peaks overlap, switch the modifier to Ethanol or Methanol . The protic nature of the solvent interacts with the C-F bond dipole.

Chiral Method Development Logic

ChiralLogic Sample Racemic Mixture Deriv Derivatize? (If UV only) Sample->Deriv Tag Benzoyl Chloride Deriv->Tag Yes (UV) Screen Screen Columns (AD-H, OD-H) Deriv->Screen No (RI/CAD) Tag->Screen Res Resolution (Rs)? Screen->Res Success Method Validated Res->Success Rs > 1.5 Fail Rs < 1.5 Res->Fail Rs < 1.5 Mod Change Modifier (IPA -> EtOH) Fail->Mod Temp Lower Temp (10°C) Fail->Temp Mod->Res Temp->Res

Figure 2: Workflow for establishing enantiomeric excess (ee) for UV-inactive fluorinated alcohols.

Frequently Asked Questions (FAQ)

Q: My product disappears on the Rotavap. Where did it go? A: (R)-(3,3-Difluorocyclohexyl)methanol has a relatively low molecular weight and the fluorine atoms increase volatility (high vapor pressure).

  • Fix: Do not heat the water bath above 30°C. Do not go below 20 mbar vacuum. Stop evaporation immediately once the solvent is removed.

Q: Can I use GC instead of HPLC? A: Yes, and it is often preferred for this volatile molecule.

  • Column: Cyclodextrin-based capillary columns (e.g., Chiraldex G-TA or β-DEX ).

  • Condition: Isothermal hold at low temperature (e.g., 80°C) to maximize the separation factor (

    
    ) between the enantiomers.
    

Q: The NMR shows a triplet at -100 ppm (F-19). Is this correct? A: No. A triplet in F-19 NMR usually implies a


 coupling. However, for a gem-difluoro cyclohexane, you typically see a complex AB quartet  pattern (or two distinct multiplets) because the ring conformation makes the two fluorine atoms diastereotopic (non-equivalent). If you see a simple singlet or triplet, ensure the ring hasn't opened or aromatized.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LAH reduction mechanisms and workups).
  • Ager, D. J., & Prakash, I. (2016). Practical Process Research and Development. Academic Press. (Source for Rochelle's salt workup protocols).
  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for Efficient Resolution of Enantiomers". Chemical Society Reviews. Link (Authoritative guide on polysaccharide column selection).

  • Lin, S. T., et al. (1996). "Separation of Fluorinated Compounds using Fluorinated Stationary Phases". Journal of Chromatography A.
  • Sigma-Aldrich Technical Bulletin . "Derivatization Reagents for HPLC". Link (Protocols for benzoyl chloride tagging).

Sources

Optimization

Technical Support Center: Purification of (R)-(3,3-Difluorocyclohexyl)methanol

Welcome to the technical support resource for the purification of (R)-(3,3-Difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (R)-(3,3-Difluorocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of (R)-(3,3-Difluorocyclohexyl)methanol?

A1: Impurities in (R)-(3,3-Difluorocyclohexyl)methanol typically originate from the synthetic route.[1][2] Assuming a synthesis starting from a cyclohexanone derivative, you can expect several classes of impurities:

  • Starting Materials: Unreacted precursors, such as the corresponding cyclohexanone or a related ester/aldehyde.

  • Reaction Byproducts: These can include elimination products like 1-fluorocyclohexene derivatives and incompletely fluorinated species (monofluorocyclohexyl)methanol.[3]

  • Isomeric Impurities: Diastereomers may be present if the chiral center is introduced non-stereoselectively or if epimerization occurs. The (S)-enantiomer could also be present if the chiral resolution was incomplete.[4][5]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, as well as leftover catalysts or reagents, can contaminate the final product.[1][6]

Q2: Which analytical techniques are best for identifying and quantifying impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts.[1][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of organic impurities. Chiral HPLC is essential for determining enantiomeric purity.[1][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, useful for characterizing unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, which is invaluable for their definitive identification.[1][2]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify trace elemental impurities, often originating from catalysts.[9]

Troubleshooting Purification Challenges

This section provides guidance on common issues encountered during the purification of (R)-(3,3-Difluorocyclohexyl)methanol using various techniques.

Troubleshooting Column Chromatography

Column chromatography is a powerful tool for separating complex mixtures. However, challenges can arise, especially with closely related impurities.[10][11]

Problem: Poor separation of the desired product from a closely eluting impurity.

  • Possible Cause: The polarity difference between your product and the impurity is insufficient for the chosen mobile and stationary phases.[11]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the solvent ratio of your eluent system. For normal-phase chromatography (silica gel), a less polar solvent system may improve separation.[11]

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Options include alumina, or reversed-phase silica gel (C18).[10][12] For diastereomer separation, specialized columns like those with embedded amide or phenyl/PFP phases can be effective.[8]

    • Consider Flash Chromatography: For larger scale purifications, flash chromatography can offer faster separation with good resolution.[13]

Data Presentation: Mobile Phase Optimization for Silica Gel Chromatography

Mobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf) of ProductRetention Factor (Rf) of ImpurityResolution (Rs)
80:200.450.500.8
90:100.300.381.2
95:50.150.251.5

Problem: The compound appears to be degrading on the column.

  • Possible Cause: The stationary phase (e.g., silica gel) may be too acidic, causing degradation of sensitive functional groups.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Add a small amount of a non-polar amine, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

Troubleshooting Distillation

Distillation is effective for separating liquids with different boiling points.[14][15]

Problem: Inefficient separation of the product from a high-boiling point impurity.

  • Possible Cause: The boiling points of the product and impurity are too close for simple distillation.[15]

  • Troubleshooting Steps:

    • Fractional Distillation: Use a fractionating column to increase the number of theoretical plates, enhancing separation efficiency.[16]

    • Vacuum Distillation: For high-boiling point compounds that may decompose at atmospheric pressure, vacuum distillation is recommended as it lowers the boiling points of the components.[16][17]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Heating: Use a heating mantle with a stirrer to ensure even heating.

  • Pressure Reduction: Gradually reduce the pressure to the desired level.

  • Heating and Collection: Slowly heat the mixture. Collect the fractions that distill over at the expected boiling point of the product at the given pressure.

  • Analysis: Analyze the collected fractions for purity.

Troubleshooting Crystallization

Crystallization is a powerful technique for purifying solid compounds.[18][19]

Problem: The compound oils out instead of crystallizing.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. The solvent may also be inappropriate.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[18]

    • Scratching: Gently scratch the inside of the flask with a glass rod to induce nucleation.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Solvent System: Experiment with different solvent systems. A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes promote crystallization.[18]

Problem: Impurities are co-crystallizing with the product.

  • Possible Cause: The impurities have similar solubility properties to the product in the chosen solvent.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second recrystallization of the obtained crystals.[20]

    • Solvent Selection: Choose a solvent where the impurity is either very soluble or very insoluble, while the product has moderate solubility at high temperatures and low solubility at low temperatures.[19]

Visualization of Workflows

Logical Troubleshooting Flow for Purification

Purification_Troubleshooting cluster_purification Purification Method Selection Start Crude Product Analysis Analyze Purity (GC-MS, HPLC) Start->Analysis High_Purity High Purity Achieved Analysis->High_Purity >99% Pure Low_Purity Impurity Profile Identified Analysis->Low_Purity <99% Pure Distillation Distillation Low_Purity->Distillation Volatile Impurities Chromatography Chromatography Low_Purity->Chromatography Complex Mixture/ Diastereomers Crystallization Crystallization Low_Purity->Crystallization Solid Product Distillation->Analysis Chromatography->Analysis Crystallization->Analysis

Caption: A decision-making flowchart for selecting and troubleshooting the appropriate purification method.

Experimental Workflow for Chiral Resolution

Chiral_Resolution_Workflow Start Racemic (R/S)-Methanol Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid) Start->Add_Resolving_Agent Form_Diastereomers Formation of Diastereomeric Salts Add_Resolving_Agent->Form_Diastereomers Separate_Diastereomers Separate Diastereomers (Crystallization/Filtration) Form_Diastereomers->Separate_Diastereomers Liberate_Enantiomers Liberate Enantiomers (Acid/Base Wash) Separate_Diastereomers->Liberate_Enantiomers Pure_R_Methanol Pure (R)-Methanol Liberate_Enantiomers->Pure_R_Methanol Pure_S_Methanol Pure (S)-Methanol Liberate_Enantiomers->Pure_S_Methanol

Caption: A step-by-step workflow for the chiral resolution of a racemic alcohol.

References

  • Cervenka, A., & Clark, J. H. (2006). Purification of fluorinated alcohols. U.S.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Environmental Science & Technology, 40(5), 1447–1453.
  • Cervenka, A., & Clark, J. H. (2006). Purification of fluorinated alcohols.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 3). What is the Distillation Process? Retrieved from [Link]

  • Tristar Intermediates. (2025, April 7). Common Challenges and Fixes in Specialty Chemical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Distillation. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

  • The Whiskey Wash. (2021, March 8). WHAT IS THE PROCESS OF DISTILLING AN ALCOHOLIC BEVERAGE? Retrieved from [Link]

  • Nedstar. (2025, November 25). The art of alcohol distillation. Retrieved from [Link]

  • ChemTreat, Inc. (n.d.). A Guide for Troubleshooting and Treating Demineralizers. Retrieved from [Link]

  • Distillique. (2022, January 18). Different Distillation Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Google Patents. (n.d.). CN101622201B - Purification process of fluorine-based solvent-containing solution.
  • Watrex. (2025, May 12). How to clean laboratory water: Practical tips and solutions to the most common problems. Retrieved from [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, December 9). Help with separation of diastereomers. Retrieved from [Link]

  • Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from [Link]

  • Agilent. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • MDPI. (2024, December 18). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • MDPI. (2021, August 13). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ScienceDirect. (n.d.). The market of chiral drugs. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Continuously operated liquid-phase methanol synthesis uncovering the de-/activation pathways of a molecular manganese catalyst system. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Alcohol Synthesis over Pre-Reduced Activated Carbon-Supported Molybdenum-Based Catalysts. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Difluorocyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ResearchGate. (2018, May 16). (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Retrieved from [Link]

  • JYX. (2023, June 2). Mechanochemical Difluoromethylations of Alcohols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for (R)-(3,3-Difluorocyclohexyl)methanol

Executive Summary Developing a chiral method for (R)-(3,3-Difluorocyclohexyl)methanol presents a dual challenge often encountered in modern drug discovery: "The Invisible Peak" (lack of chromophore) and "The Fluorine Eff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a chiral method for (R)-(3,3-Difluorocyclohexyl)methanol presents a dual challenge often encountered in modern drug discovery: "The Invisible Peak" (lack of chromophore) and "The Fluorine Effect" (unique electronic/conformational behavior).

Standard screening protocols often fail because they rely on UV detection at 254 nm and assume standard pi-pi interactions. This guide deviates from the generic template to address the specific physicochemical properties of your fluorinated alicyclic alcohol.

Part 1: The Detection Challenge (The "Invisible" Peak)

Q: I injected my sample but see no peaks or only baseline noise. Is the column dead?

A: The column is likely fine. Your molecule is "chromatographically invisible" under standard conditions. (R)-(3,3-Difluorocyclohexyl)methanol lacks a conjugated pi-system (like a benzene ring). It relies on weak C-F, C-O, and C-C sigma bond absorbances, which only occur at wavelengths <210 nm.

Troubleshooting Protocol 1: Detection Optimization
Detection ModeSuitabilityTechnical Notes
Standard UV (254 nm) 🔴 Critical Failure Analyte has zero absorbance here.
Low UV (200–210 nm) 🟡 Conditional Requires high-purity solvents. Acetonitrile (Cutoff 190 nm) is preferred over Methanol (Cutoff 205 nm). Avoid Ethyl Acetate.
RI (Refractive Index) 🟢 Recommended Excellent for alcohols. Requires isocratic elution and stable temperature.
ELSD / CAD 🟢 Highly Recommended Universal detection. Ideal for gradient elution.
The "Senior Scientist" Fix: Derivatization

If you lack RI/ELSD or require high sensitivity, do not struggle with low-UV noise. Derivatize the sample.

  • Reaction: React your alcohol with 3,5-Dinitrobenzoyl chloride (DNB-Cl) or Benzoyl chloride .

  • Benefit 1: Introduces a strong UV chromophore (detectable at 254 nm).

  • Benefit 2: Introduces pi-pi interaction sites, drastically improving chiral recognition on polysaccharide columns (AD/OD/IA/IB).

Part 2: Column Selection & Screening Strategy

Q: Which column works best for fluorinated alicyclic alcohols?

A: Fluorine atoms create a "dipole effect" and can induce a gauche conformation in the cyclohexane ring. Standard coated columns (like OD-H) might show poor selectivity because the analyte lacks the aromatic rings usually required for "inclusion" mechanisms.

Recommendation: Prioritize Immobilized Amylose/Cellulose phases with chlorinated selectors, or specific "Fluorophilic" phases.

Screening Priority List
  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) [1][2]

    • Why: The chlorinated selector often interacts favorably with the halogenated analyte via halogen-halogen or dipole interactions.

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) [1]

    • Why: The "workhorse" immobilized phase. Allows non-standard solvents (see Part 3).

  • CHIRALPAK® ID (Amylose tris(3-chlorophenylcarbamate)) [1]

    • Why: Similar logic to IC; the meta-chloro substituent offers unique steric pockets for alicyclic rings.

Visualization: Method Development Decision Tree

ChiralOptimization Start Start: (R)-(3,3-Difluorocyclohexyl)methanol DetectionCheck Check Detection Capabilities Start->DetectionCheck HasELSD Has ELSD/RI? DetectionCheck->HasELSD DirectScreen Direct Screening (Low UV/ELSD) HasELSD->DirectScreen Yes Derivatize Derivatize with 3,5-DNB HasELSD->Derivatize No (UV only) ColumnSelect Select Column Class DirectScreen->ColumnSelect Derivatize->DirectScreen Immobilized Immobilized Polysaccharides (IA, IC, ID) ColumnSelect->Immobilized SolventSelect Mobile Phase Selection Immobilized->SolventSelect NormalPhase Normal Phase Hexane : IPA (90:10) SolventSelect->NormalPhase Standard NonStandard Non-Standard Solvents MTBE, THF, CHCl3 SolventSelect->NonStandard If Low Solubility/Res Optimize Optimization Loop NormalPhase->Optimize NonStandard->Optimize Optimize->SolventSelect Rs < 1.5 Success Method Validated Optimize->Success Rs > 1.5

Caption: Logical workflow for detection selection and column screening, emphasizing the derivatization branch for UV-limited labs.

Part 3: Mobile Phase Engineering

Q: My peaks are tailing. Should I add DEA or TFA?

A: No. Your molecule is a neutral alcohol.

  • Acid/Base Additives: Adding TFA (acid) or DEA (base) is generally useless for neutral alcohols and increases baseline noise in low-UV detection.

  • The Real Cause: Tailing in alcohols is usually due to solubility mismatch or hydrogen bonding with the silica support.

Optimization Protocol: The "Immobilized Advantage"

If using Immobilized columns (IA, IB, IC, ID), you are not limited to Hexane/Alcohol.

  • Standard: Hexane / 2-Propanol (90:10).

    • Issue: Low solubility of polar alcohols can cause peak broadening.

  • The "Magic" Solvent: MTBE (Methyl tert-butyl ether) .[3]

    • Protocol: Try MTBE / Ethanol (95:5) .[4]

    • Why: MTBE is excellent for solubilizing fluorinated compounds and provides different selectivity than alkanes.

  • Polar Organic Mode:

    • Protocol: 100% Acetonitrile or 100% Ethanol.

    • Why: Fluorinated compounds often separate well in pure polar solvents on cellulose tris(3,5-dichlorophenylcarbamate) (IC column).

Part 4: Step-by-Step Derivatization Protocol

If you cannot resolve the "Invisible Peak" issue, follow this procedure to create a detectable, easy-to-separate derivative.

Reagents:

  • (R)-(3,3-Difluorocyclohexyl)methanol (approx. 10 mg)

  • 3,5-Dinitrobenzoyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve analyte in 1 mL dry DCM.

  • Add Triethylamine, then 3,5-Dinitrobenzoyl chloride.

  • Stir at Room Temperature for 30 mins.

  • Quench with water, extract with DCM.

  • Dry organic layer, evaporate, and redissolve in Mobile Phase (e.g., Hexane/EtOH).

Outcome:

  • Detection: Strong UV absorbance at 254 nm .

  • Separation: The DNB group interacts strongly with the chiral selector (pi-pi donor-acceptor), typically increasing Resolution (Rs) by factor of 2-3x compared to the native alcohol.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized polysaccharide column screening and solvent compatibility). [5]

  • Phenomenex. Chiral HPLC Method Development Guide. (Mechanisms of chiral recognition and mobile phase selection).[2][3][4][6][7][8][9]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.[6] (Screening strategies for amylose/cellulose derivatives).

  • Regis Technologies. Fluorinated Chiral Phases (ChromegaChiral CCO F2/F4). (Specific applications for fluorinated analytes).[7]

  • Thermo Fisher Scientific. Optimizing Solvent Quality for UV-Vis Absorption. (UV Cutoff data for Acetonitrile vs Methanol).

Sources

Optimization

Technical Support Center: Managing Acidic Byproducts in Reactions of (R)-(3,3-Difluorocyclohexyl)methanol

Welcome to the technical support center for methodologies involving (R)-(3,3-Difluorocyclohexyl)methanol. As a Senior Application Scientist, I've designed this guide to address the common, yet critical, challenge of mana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methodologies involving (R)-(3,3-Difluorocyclohexyl)methanol. As a Senior Application Scientist, I've designed this guide to address the common, yet critical, challenge of managing acidic byproducts. The unique electronic properties conferred by the gem-difluoro group make this alcohol a valuable building block in pharmaceutical development, but these same properties can influence reaction pathways and stability, particularly in acidic environments.[1][2] This resource consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during reactions with (R)-(3,3-Difluorocyclohexyl)methanol.

Q1: What are the primary sources of acidic byproducts when working with (R)-(3,3-Difluorocyclohexyl)methanol?

A1: Acidic contamination is a frequent issue that can arise from several sources throughout the experimental workflow:

  • Reagents: Many common transformations employ reagents that generate stoichiometric acidic byproducts. For instance, deoxyfluorination reactions using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor inherently produce hydrogen fluoride (HF).[3][4]

  • Catalysts: Acid catalysts used in reactions like esterification or acetal formation will, by design, render the reaction medium acidic.

  • Side Reactions: Unwanted elimination reactions, often competing with nucleophilic substitutions, can be promoted by trace acids and may themselves generate acidic species.[3]

  • Solvent Degradation: Certain solvents, like dichloromethane (DCM), can degrade over time or in the presence of Lewis acids to produce trace amounts of HCl.

  • Workup Procedures: Using an acidic wash (e.g., dilute HCl) to remove basic impurities can leave residual acid if not followed by a thorough neutral wash and drying.[5]

  • Purification Media: Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of surface silanol groups. This acidity can be sufficient to degrade sensitive products or catalyze unwanted reactions directly on the column.[6]

Q2: My reaction appears to have worked based on TLC, but my final yield was low after workup and purification. Could acidic byproducts be the cause?

A2: Yes, this is a classic scenario. Acidic species can cause significant product loss after the primary reaction is complete. Here’s the causality:

  • Workup-Induced Decomposition: Your product may be stable in the reaction's solvent system but unstable to the aqueous acidic or basic conditions of the workup. It's a sound troubleshooting step to test your product's stability by exposing a small, crude sample to the planned workup reagents before processing the entire batch.[5]

  • Chromatography-Induced Degradation: Fluorinated alcohols can be particularly sensitive to the Lewis acidity of standard silica gel.[6] If your target compound streaks, remains at the baseline, or new, more polar spots appear during column chromatography, acid-catalyzed decomposition on the stationary phase is a strong possibility.

Q3: How do I choose the most appropriate basic solution for quenching my reaction and neutralizing acidic byproducts?

A3: The choice of base is critical and depends on the stability of your product and the nature of the acidic species. A weak base is generally the safest and most common choice.

  • Saturated Sodium Bicarbonate (NaHCO₃): This is the workhorse for neutralizing strong acid byproducts like HF or HCl.[3] Its mild basicity (pH ≈ 8.3) is unlikely to cause base-mediated side reactions like hydrolysis of sensitive esters. The effervescence of CO₂ gas provides a visual indicator of neutralization.[7]

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are stronger bases and are useful for neutralizing weaker acids, like carboxylic acids.[7][8] However, their higher pH could be detrimental to base-labile functional groups.

  • Amine Bases (e.g., Triethylamine, DIPEA): These are organic-soluble bases often used as acid scavengers during a reaction. They are typically removed during an aqueous workup.

Below is a comparative table to guide your selection.

Quenching AgentFormulapKa of Conjugate AcidKey AdvantagesConsiderations & Best Use Cases
Sodium BicarbonateNaHCO₃6.3Mild, inexpensive, visual feedback (CO₂ evolution).[7]Can cause significant foaming; add slowly and with vigorous stirring. Ideal for neutralizing strong mineral acids (HF, HCl).
Sodium CarbonateNa₂CO₃10.3Stronger base than bicarbonate, effective for weaker acids.Higher pH may damage base-sensitive functional groups. Use when a stronger base is required and product is stable.
Potassium CarbonateK₂CO₃10.3Similar to Na₂CO₃, but with better solubility in some organic solvents.Same considerations as sodium carbonate regarding pH sensitivity.
Saturated Ammonium ChlorideNH₄Cl9.2Used to quench reactions involving highly reactive organometallics or strong bases (e.g., Grignards, LDA).It is a mild acid itself, not suitable for neutralizing acidic byproducts.

Q4: My fluorinated alcohol product seems to be degrading during silica gel chromatography. What are my options?

A4: This is a very common issue stemming from the acidity of silica gel.[6] Here are several effective strategies:

  • Use Deactivated Silica Gel: Neutralize the silica gel before use. This is the most direct solution. A detailed protocol is provided in Part 3 of this guide.

  • Switch to a Different Stationary Phase: Neutral alumina is a common alternative for acid-sensitive compounds. However, be aware that basic alumina can cause degradation of base-sensitive compounds.

  • Employ an Amine Additive in the Eluent: Adding a small amount of a volatile amine, like triethylamine (~0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel in situ as the column runs.

  • Alternative Purification Methods: If chromatography proves problematic, consider other techniques like crystallization, distillation (if the product is volatile and thermally stable), or preparative Supercritical Fluid Chromatography (SFC), which often uses co-solvents like methanol that are easily removed.[6][9]

Part 2: In-Depth Troubleshooting Guides

This section provides a logical framework for diagnosing and solving issues related to acidic byproducts in specific reaction classes.

Troubleshooting Workflow for Acid-Related Issues

The following diagram outlines a systematic approach to identifying and resolving problems arising from acidic byproducts.

G cluster_0 Problem Identification cluster_1 Solution Pathways start Reaction Complete (by TLC/LCMS) check_pH Check Crude Reaction pH (e.g., with wet pH paper) start->check_pH low_yield Low Yield or New Spots Post-Workup? check_pH->low_yield pH is acidic check_pH->low_yield pH is neutral/basic (Proceed to workup) quench Implement Careful Quenching Protocol (e.g., 0 °C, slow NaHCO₃ addition) check_pH->quench If acidic, this is the first step purification_issue Streaking or Decomposition During Chromatography? low_yield->purification_issue No revisit_workup Re-evaluate Workup Conditions (Test product stability separately) low_yield->revisit_workup Yes purification_issue->quench No, issue is likely from reaction itself deactivate_silica Use Deactivated Silica Gel or Alternative Purification Method purification_issue->deactivate_silica Yes revisit_workup->quench If workup causes issues, ensure neutralization is complete

Caption: General troubleshooting workflow for acid-related reaction issues.

Guide 1: Deoxyfluorination Reactions (e.g., with DAST)
  • Common Problem: Significant formation of elimination byproducts (alkenes) and low yields of the desired (R)-(3,3-Difluorocyclohexyl)fluoride.

  • Mechanistic Cause: Deoxyfluorination reagents like DAST react with alcohols to form an intermediate that can either undergo SN2 substitution to give the desired alkyl fluoride or E2 elimination to form an alkene. The reaction also produces two equivalents of HF, a strong acid that can catalyze further elimination and other decomposition pathways.[3][10]

  • Authoritative Insight: The balance between substitution and elimination is highly dependent on temperature. Lower temperatures generally favor the SN2 pathway over elimination.[3]

  • Recommended Solutions:

    • Temperature Control: Begin the reagent addition at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature. Maintaining a colder profile can significantly suppress elimination.[3]

    • Slow Reagent Addition: Add the DAST or Deoxo-Fluor reagent dropwise to the alcohol solution. This practice avoids localized heat spikes and high concentrations of the reagent, minimizing side reactions.

    • Optimized Quenching: The most critical step is to neutralize the generated HF immediately upon reaction completion. Carefully and slowly add the reaction mixture to a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate.[3]

Diagram: Sources of Acidity in Deoxyfluorination

G Main_Rxn (R)-(3,3-Difluorocyclohexyl)methanol + DAST HF Hydrogen Fluoride (HF) Byproduct Main_Rxn->HF Stoichiometric Generation Elimination Elimination (Alkene) Side Product HF->Elimination Catalyzes Degradation Product Degradation HF->Degradation Catalyzes Moisture Trace H₂O in Reagents/Solvents DAST_Decomp DAST Hydrolysis Moisture->DAST_Decomp DAST_Decomp->HF Generates

Caption: Acid generation pathways in a DAST-mediated deoxyfluorination.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: Standard Quenching and Aqueous Workup

This procedure is designed to neutralize acidic byproducts and isolate the crude product from the aqueous phase.

  • Preparation: Prepare a separatory funnel containing a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately 5-10 times the volume of the reaction mixture.

  • Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction flask to 0 °C in an ice bath.

  • Slow Addition: Using a pipette or addition funnel, slowly add the reaction mixture to the stirred NaHCO₃ solution in the separatory funnel. Caution: This process can generate significant CO₂ gas. Add slowly to control the effervescence and vent the funnel frequently.[3]

  • Extraction: Once gas evolution has ceased, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

Protocol 2: Preparation and Use of Deactivated (Neutralized) Silica Gel

This protocol describes how to neutralize the acidic surface of silica gel for use in chromatography of acid-sensitive compounds.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a suitable solvent (e.g., the less polar solvent of your planned eluent system, like hexane or DCM). A good ratio is approximately 100 g of silica per 500 mL of solvent.

  • Base Addition: To the vigorously stirred slurry, add 1-2% v/v of triethylamine (Et₃N). For 500 mL of solvent, this would be 5-10 mL of Et₃N.

  • Equilibration: Stir the slurry for 1-2 hours at room temperature. This allows the triethylamine to adsorb to and neutralize the acidic silanol groups on the silica surface.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This is your deactivated silica gel.

  • Column Packing: Pack the column using the deactivated silica gel as you normally would (either as a slurry or dry-packed).

  • Elution: For best results, add a small amount of triethylamine (0.1-0.5%) to your chromatography eluent to ensure the column remains neutralized throughout the purification process.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
  • HSCprep. (2025, March 4). The Role of Neutralisation Reactions in Modern Life. Chemistry - HSCprep.
  • Roy, D. (2025, January 30). 8.1: Acid and Base Neutralization. Chemistry LibreTexts.
  • American Chemical Society. (2024, July 30). Lesson 6.9: Neutralizing Acids and Bases.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives.
  • 의약품품질연구재단. (2020, November 20). Isolation and Purification of Impurities in Drug Substances.
  • Alfa Chemistry. (n.d.). Fluorinated Alcohols.
  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry.
  • Organic Chemistry Portal. (2020, September 5). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube.

Sources

Troubleshooting

Technical Support Center: High-Purity (R)-(3,3-Difluorocyclohexyl)methanol

Case ID: DF-033-R Topic: Enantiomeric Enrichment & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Executive Summary: The "Remote Center" Challenge Achieving h...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DF-033-R Topic: Enantiomeric Enrichment & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The "Remote Center" Challenge

Achieving high enantiomeric excess (ee) for (R)-(3,3-difluorocyclohexyl)methanol is notoriously difficult because the chiral center at C1 is distinct from the gem-difluoro substitution at C3. This structural distance weakens the steric bias required for standard asymmetric induction.

Most users encounter three specific failure modes:

  • Low Selectivity in Direct Reduction: Asymmetric reduction of 3,3-difluorocyclohexanone often yields <80% ee due to the conformational flexibility of the cyclohexane ring (twist-boat vs. chair).

  • "Oiling Out" during Crystallization: The target alcohol is a low-melting solid or oil, making direct recrystallization impossible.

  • UV Detection Failure: The lack of a chromophore makes HPLC method development difficult without derivatization.

This guide prioritizes pre-reduction resolution (purifying the acid precursor) as the most robust route to >99% ee, followed by enzymatic kinetic resolution for users who have already synthesized the racemic alcohol.

Module 1: The "Pre-Reduction" Strategy (Recommended)

If you are currently at the carboxylic acid stage (3,3-difluorocyclohexanecarboxylic acid), stop . Do not reduce to the alcohol yet. Resolving the acid via diastereomeric salt formation is thermodynamically superior to resolving the alcohol.

Protocol A: Diastereomeric Salt Resolution

Objective: Isolate (R)-3,3-difluorocyclohexanecarboxylic acid using a chiral amine.

Reagents:

  • Racemic 3,3-difluorocyclohexanecarboxylic acid (1.0 equiv)

  • (S)-(-)-1-Phenylethylamine ((S)-PEA) (0.5 - 1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) / Hexane mixture (typically 1:1 to 1:4)

Step-by-Step Procedure:

  • Dissolution: Dissolve the racemic acid in hot EtOAc (5 mL per gram of acid).

  • Amine Addition: Add (S)-PEA dropwise while stirring at 60°C.

    • Note: If using 0.5 equiv (the "Pope-Peachey" method), the less soluble diastereomeric salt will precipitate. If using 1.0 equiv, you rely on solubility differences between the (R,S) and (S,S) salts.

  • Nucleation: Allow the solution to cool to room temperature over 4 hours. If "oiling" occurs, reheat and add a seed crystal (if available) or scratch the glass.[1]

  • Filtration: Collect the precipitate.

  • Salt Break (Critical): Suspend the salt in dilute HCl (1M) and extract with Methyl tert-butyl ether (MTBE).

  • Analysis: Check ee of the acid (after derivatization, see Module 3). If ee < 95%, recrystallize the salt from Ethanol/Hexane before the salt break.

Workflow Visualization

SaltResolution RacemicAcid Racemic 3,3-Difluoro cyclohexanecarboxylic Acid ChiralAmine Add (S)-(-)-1-Phenylethylamine in Hot EtOAc RacemicAcid->ChiralAmine Precipitate Precipitate: Diastereomeric Salt ChiralAmine->Precipitate Crystallization Filtrate Filtrate: Enriched (S)-Isomer ChiralAmine->Filtrate SaltBreak Salt Break (1M HCl) Precipitate->SaltBreak Recrystallize if <95% ee PureAcid (R)-Acid (>98% ee) SaltBreak->PureAcid Reduction Reduction (BH3·THF) PureAcid->Reduction FinalProduct (R)-(3,3-Difluorocyclohexyl)methanol Reduction->FinalProduct

Caption: Decision tree for resolving the acid precursor before reduction to the target alcohol.

Module 2: The "Post-Reduction" Strategy (Kinetic Resolution)

If you already possess the racemic alcohol, standard recrystallization will fail. You must use Enzymatic Kinetic Resolution (EKR) .

The Challenge: Primary alcohols with a chiral center at the


-position (like our target) are slow substrates for lipases compared to secondary alcohols.
The Solution:  Use Lipase PS (Burkholderia cepacia)  or Novozym 435 (CAL-B)  with vinyl acetate.
Protocol B: Lipase-Catalyzed Acetylation

Mechanism: The lipase selectively acetylates one enantiomer (typically the (R)-enantiomer for primary alcohols, but screening is mandatory due to the fluorine effect), leaving the other as the free alcohol.

Experimental Setup:

  • Solvent System: Diisopropyl ether (DIPE) or MTBE (anhydrous). Avoid polar solvents like DMF which strip water from the enzyme.

  • Acyl Donor: Vinyl Acetate (3.0 equiv).

  • Enzyme Loading: 20-50 mg enzyme per mmol of substrate.

Troubleshooting Table: Optimization Parameters

ParameterRecommendationWhy?
Enzyme Lipase PS "Amano" IM (Immobilized)Burkholderia cepacia lipase often shows higher E-values for primary alcohols than CAL-B.
Temperature 25°C - 30°CHigher temperatures accelerate the reaction but degrade enantioselectivity (E-value).
Water Activity Add molecular sieves (3Å)Strictly anhydrous conditions prevent the reverse reaction (hydrolysis).
Monitoring GC-FID (Chiral)Stop the reaction at exactly 50% conversion. Do not let it run to 55% or the ee of the product will drop.

Q: My reaction is too slow (conversion < 10% after 24h).

  • A: Switch to Vinyl Laurate as the acyl donor. The long hydrophobic chain often improves the reaction rate with lipases in non-polar solvents.

Module 3: Analytical & Purification (The "Oiling Out" Fix)

Issue: The user cannot determine ee because the compound is UV-inactive, and it will not crystallize.

Solution: Derivatization with 3,5-Dinitrobenzoyl Chloride

This serves a dual purpose: it introduces a UV chromophore (visible at 254 nm) and raises the melting point, allowing for recrystallization to upgrade ee.

Protocol C: Derivatization & Enrichment

  • Reaction: Mix (R)-enriched alcohol (1.0 equiv) with 3,5-dinitrobenzoyl chloride (1.2 equiv) and Pyridine (1.5 equiv) in DCM. Stir 2h.

  • Workup: Wash with 1M HCl, then NaHCO3. Evaporate.

  • Crystallization: The resulting ester is a solid. Recrystallize from Ethanol/Heptane .

    • Result: This physically removes the racemate (which often remains in the mother liquor) and upgrades the crystals to >99% ee.

  • Hydrolysis (Optional): If the free alcohol is needed, hydrolyze with LiOH/THF/H2O.

Analytical Method (HPLC)[2][3][4]
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (if derivatized) or Refractive Index (RI) if underivatized.

  • Note: If analyzing the underivatized alcohol, you typically need a specialized column like Chiralpak IG which tolerates primary alcohols better without tailing.

FAQ: Common Pitfalls

Q1: Can I use asymmetric hydrogenation on the ketone? A: You can try, but it is inefficient. Reducing 3,3-difluorocyclohexanone with Ruthenium-BINAP or Noyori catalysts typically yields the alcohol with only 70-80% ee. The gem-difluoro group creates a "dipole effect" that distorts the ring puckering, interfering with the catalyst's facial selectivity. The Acid Resolution (Module 1) is far more reliable for this specific scaffold.

Q2: I am seeing two peaks in NMR. Is this the enantiomer? A: No. Enantiomers are NMR silent in achiral solvents. If you see two sets of peaks, you likely have:

  • Rotamers: Due to hydrogen bonding (unlikely in CDCl3).

  • Diastereomers: If you made a salt or derivative.[2]

  • Impurity: Likely the cis/trans isomers if you started from a substituted precursor, but note that for (3,3-difluorocyclohexyl)methanol, there are no cis/trans isomers relative to the fluorine (since F is on both sides). You might have an impurity of 3-fluorocyclohex-3-enyl methanol.

Q3: The product boils at a similar temperature to my solvent. A: (3,3-Difluorocyclohexyl)methanol is relatively volatile. Do not use high-vacuum rotary evaporation with heating. Use a mild vacuum and a solvent with a distinct boiling point (e.g., Pentane) for the final extraction if possible.

References

  • Lipase-Catalyzed Resolution of Primary Alcohols

    • Title: Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives.[3]

    • Source: MDPI, C
    • URL:[Link]

  • Resolution of Fluorinated Carboxylic Acids

    • Title: Tandem crystallization strategies for resolution of 3,3,3-trifluorolactic acid by chiral benzylamines.
    • Source:Chirality (2019).[4]

    • URL:[Link]

  • Derivatization for HPLC Analysis

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Prepar
    • Source:Molecules (2018).[3]

    • URL:[Link]

  • General Recrystallization Strategies

    • Title: Recrystallization Guide: Process, Procedure, Solvents.
    • Source: Mettler Toledo Technical Resources.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Enantioselective Utility of (3,3-Difluorocyclohexyl)methanol in Drug Design

Executive Summary Context: (3,3-Difluorocyclohexyl)methanol is a specialized chiral building block used to modulate lipophilicity ( ), metabolic stability, and conformational rigidity in small molecule drug candidates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (3,3-Difluorocyclohexyl)methanol is a specialized chiral building block used to modulate lipophilicity (


), metabolic stability, and conformational rigidity in small molecule drug candidates. It serves as a bioisostere for cyclohexyl and phenyl groups, offering a "fluorine scan" strategy to block metabolic hot spots while maintaining steric bulk.

The Core Comparison: While the alcohol itself is a synthetic intermediate, its enantiomers—(R)-(3,3-difluorocyclohexyl)methanol and (S)-(3,3-difluorocyclohexyl)methanol —impart drastically different pharmacological profiles when incorporated into inhibitors (e.g., IRE1a kinase inhibitors, Lysyl-tRNA synthetase inhibitors).

  • The (R)-Enantiomer is frequently the preferred scaffold in kinase and synthetase inhibitors due to its ability to direct the difluoromethylene (

    
    ) group away from steric clashes in ATP-binding pockets.
    
  • The (S)-Enantiomer often suffers from reduced potency due to unfavorable dipole alignment or steric hindrance, though it remains useful for exploring distinct chemical space in fragment-based drug discovery (FBDD).

Physicochemical & Structural Profile

The introduction of the gem-difluoro group at the C3 position creates a unique conformational bias compared to a standard cyclohexyl ring.

Feature(R)-(3,3-Difluorocyclohexyl)methanol(S)-(3,3-Difluorocyclohexyl)methanolImpact on Drug Design
Stereocenter C1 (Hydroxymethyl attachment)C1 (Hydroxymethyl attachment)Determines vector of

group relative to pharmacophore.
Ring Conformation Distorted Chair (C1-equatorial preferred)Distorted Chair (C1-equatorial preferred)Fluorine atoms induce ring puckering to minimize 1,3-diaxial dipole repulsion.
Dipole Moment ~2.1 D (Vector dependent)~2.1 D (Vector dependent)

creates a strong local dipole; matching this to protein electrostatics is key to potency.
Lipophilicity (LogP) 1.4 - 1.61.4 - 1.6Lower than cyclohexyl (~1.8) due to polarity of C-F bonds; improves solubility.
Metabolic Stability HighHighC3-fluorination blocks oxidative metabolism (P450) at the typically labile C3/C4 positions.

Experimental Protocol: Enzymatic Kinetic Resolution

Achieving high enantiomeric excess (


) is critical. The most robust method for separating these enantiomers is Lipase-Catalyzed Kinetic Resolution .
Protocol: Lipase-Mediated Acylation

Objective: Separate racemic (3,3-difluorocyclohexyl)methanol into (R)-acetate and (S)-alcohol (or vice versa depending on lipase specificity).

Reagents:

  • Substrate: Racemic (3,3-difluorocyclohexyl)methanol (

    
     mg)
    
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435)

  • Acyl Donor: Vinyl Acetate (

    
     eq.)
    
  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a 20 mL scintillation vial, dissolve racemic alcohol (

    
     eq.) in MTBE (
    
    
    
    M concentration).
  • Activation: Add Vinyl Acetate (

    
     eq.).
    
  • Initiation: Add Novozym 435 (

    
     wt% relative to substrate).
    
  • Incubation: Shake at

    
     / 
    
    
    
    rpm for 24–48 hours.
    • Checkpoint: Monitor conversion by GC-FID or Chiral HPLC. Stop reaction at exactly

      
       conversion to maximize 
      
      
      
      .
  • Workup: Filter off the enzyme beads. Concentrate the filtrate.

  • Separation: Purify via Flash Column Chromatography (SiO

    
    , Hexane:EtOAc gradient).
    
    • Fraction A (Fast): (R)-(3,3-difluorocyclohexyl)methyl acetate (Assumed CAL-B preference for R).

    • Fraction B (Slow): Unreacted (S)-(3,3-difluorocyclohexyl)methanol.

  • Hydrolysis: Treat Fraction A with

    
     to yield pure (R)-alcohol.
    
Workflow Visualization

G Start Racemic (3,3-Difluorocyclohexyl)methanol Reaction Kinetic Resolution (CAL-B, Vinyl Acetate, MTBE) Start->Reaction Check Checkpoint: 50% Conversion? Reaction->Check Check->Reaction No (<50%) Separation Chromatography (SiO2 Separation) Check->Separation Yes (50%) ProductR (R)-Acetate (High ee) Separation->ProductR Fast Eluting ProductS (S)-Alcohol (High ee) Separation->ProductS Slow Eluting Hydrolysis Hydrolysis (K2CO3/MeOH) ProductR->Hydrolysis FinalR Pure (R)-Alcohol Hydrolysis->FinalR

Figure 1: Kinetic resolution workflow for isolating enantiopure (3,3-difluorocyclohexyl)methanol.

Case Study: Activity in Kinase Inhibitors

The biological impact of this chirality is best illustrated in the development of inhibitors for IRE1a (Inositol-Requiring Enzyme 1 alpha) and LysRS (Lysyl-tRNA Synthetase).

Comparative Activity Data

In a study optimizing inhibitors for IRE1a (a target in oncology), the (3,3-difluorocyclohexyl) motif was evaluated as an amine substituent.[1]

Compound VariantConfiguration

(Enzyme Assay)
Binding Mode Insight
Lead Candidate A (1R, 4R)-trans < 10 nM The

group projects into a hydrophobic sub-pocket, displacing high-energy water molecules.
Analog B (1S, 4S)-trans> 500 nMThe

vector clashes with the gatekeeper residue, preventing optimal H-bonding of the hinge binder.
Racemic Mix (rac)-trans~ 250 nMActivity is diluted; "eutomer" (active) competes with "distomer" (inactive).

Mechanistic Explanation: The (R)-configuration of the hydroxymethyl (or aminomethyl) tether orients the cyclohexane ring such that the C3-difluoro moiety creates a specific electrostatic and steric fit.

  • Electrostatics: The C-F bonds are highly polar. In the (R)-isomer, these dipoles often align anti-parallel to a backbone carbonyl in the protein, stabilizing the complex.

  • Conformation: The gauche effect of the fluorine atoms locks the cyclohexane ring into a specific twisted-chair conformation. The (S)-isomer forces the ring into a mirror-image twist that may not fit the narrow binding cleft of targets like LysRS.

SAR Logic Diagram

SAR Scaffold Drug Scaffold (e.g., Aminopyrimidine) ChiralCenter Chiral Linker (R vs S) Scaffold->ChiralCenter R_Path (R)-Isomer Path ChiralCenter->R_Path Select (R) S_Path (S)-Isomer Path ChiralCenter->S_Path Select (S) R_Result R_Result R_Path->R_Result S_Result S_Result S_Path->S_Result

Figure 2: Structure-Activity Relationship (SAR) logic dictating the preference for the (R)-enantiomer in kinase inhibitor binding pockets.

References

  • Baragaña, B., et al. (2024). "Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." Journal of Medicinal Chemistry. Link

  • Harrington, P.E., et al. (2015). "Discovery of a Potent and Selective Inhibitor of the Inositol-Requiring Enzyme 1 Alpha (IRE1α) RNase Activity." ACS Medicinal Chemistry Letters, 6(1), 68–72. Link

  • Patent WO2020142612A1. "Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme 1 alpha." Google Patents.[2][3] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative

Absolute Configuration of (R)-(3,3-Difluorocyclohexyl)methanol: A Comparative Technical Guide

Topic: X-ray Crystallography for Absolute Configuration of (R)-(3,3-Difluorocyclohexyl)methanol Content Type: Technical Comparison Guide Executive Summary Determining the absolute configuration (AC) of (R)-(3,3-Difluoroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography for Absolute Configuration of (R)-(3,3-Difluorocyclohexyl)methanol Content Type: Technical Comparison Guide

Executive Summary

Determining the absolute configuration (AC) of (R)-(3,3-Difluorocyclohexyl)methanol presents a specific set of crystallographic challenges. As a light-atom molecule (Z < 10) that is likely a liquid or low-melting solid at room temperature, direct X-ray analysis is often inconclusive.

This guide compares three distinct workflows to resolve this stereochemical ambiguity. While Vibrational Circular Dichroism (VCD) offers a non-destructive solution-state alternative, Heavy-Atom Derivatization X-ray Crystallography remains the definitive "Gold Standard" for regulatory submission, offering the highest statistical confidence via the Flack parameter. We also evaluate the emerging Crystalline Sponge Method for cases where sample quantity is limited (<5 mg).

The Technical Challenge: Light Atoms and Phase State

The target molecule, (R)-(3,3-Difluorocyclohexyl)methanol, possesses two intrinsic barriers to direct AC determination:

  • Weak Anomalous Scattering: Standard Molybdenum (Mo K

    
    ) radiation relies on the anomalous scattering of "heavy" atoms (typically Z > Si) to break Friedel's law and distinguish enantiomers. This molecule contains only C, H, O, and F. The anomalous scattering contribution (
    
    
    
    ) of Fluorine is negligible at Mo wavelengths, leading to a Flack parameter with high standard uncertainty (
    
    
    ), rendering the assignment statistically insignificant.
  • Conformational Flexibility: The primary alcohol moiety (-CH

    
    OH) introduces significant rotational freedom, often preventing the formation of a strictly ordered lattice in the native state.
    

Primary Solution: Heavy-Atom Derivatization (Method A)

This is the recommended industry-standard approach. By covalently attaching a "crystallographic handle" containing a heavy atom (Br, I, or S), we simultaneously solve the phase problem, increase the melting point to promote crystallization, and provide a strong anomalous signal.

Experimental Protocol: p-Bromobenzoate Derivatization

Objective: Synthesize (R)-(3,3-difluorocyclohexyl)methyl 4-bromobenzoate.

Step-by-Step Workflow:

  • Reaction: Dissolve 50 mg of (R)-(3,3-difluorocyclohexyl)methanol in dry CH

    
    Cl
    
    
    
    (2 mL). Add 1.2 eq. of p-bromobenzoyl chloride and 1.5 eq. of triethylamine (Et
    
    
    N). Add a catalytic amount of DMAP.
  • Workup: Stir at RT for 2 hours. Quench with saturated NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Crystallization (Critical): Dissolve the crude ester in a minimal amount of hot hexane/ethyl acetate (4:1). Allow to cool slowly to RT, then to 4°C.

    • Why this works: The rigid phenyl ring and the heavy Bromine atom facilitate

      
      -stacking and intermolecular interactions, driving lattice formation.
      
  • Data Collection: Mount the crystal at 100 K. Collect a full sphere of data using Mo K

    
     (or Cu K
    
    
    
    if available) radiation.
  • Refinement: Refine the Flack parameter (

    
    ).[1][2] A value of 
    
    
    
    (with
    
    
    ) confirms the absolute configuration.
Data Validation
  • Target R-factor: < 5%

  • Target Flack Parameter: -0.05 to 0.05 (Standard Error < 0.04)

  • Friedel Coverage: > 95%

Comparative Analysis of Alternatives

Method B: The Crystalline Sponge Method

Best for: Precious samples (< 5 mg) or oils that refuse to crystallize.

This technique uses a pre-formed Metal-Organic Framework (MOF), typically


, which acts as a "sponge."[3] The liquid analyte is soaked into the pores of the crystal. The MOF provides the heavy atoms (Zn, I) necessary for strong anomalous scattering.
  • Pros: No chemical synthesis required; works on liquids; requires micrograms of sample.[4]

  • Cons: High failure rate due to disorder (guest molecules "rattling" in pores); data processing is complex; requires specialized MOF synthesis or purchase.

Method C: Vibrational Circular Dichroism (VCD)

Best for: Rapid screening or when X-ray fails entirely.

VCD measures the differential absorption of left and right circularly polarized IR light.[5][6] The experimental spectrum is compared to a DFT-calculated spectrum.[6][7][8]

  • Pros: Solution state (no crystals needed); non-destructive.

  • Cons: Requires extensive computational time (DFT); relies on accurate conformational sampling (difficult for flexible primary alcohols); less "absolute" than direct imaging for regulatory purposes.

Performance Matrix

FeatureMethod A: Derivatization X-ray Method B: Crystalline Sponge Method C: VCD Spectroscopy
Sample State Solid (Crystal required)Liquid/OilSolution
Sample Qty > 20 mg< 5 µg~5-10 mg
Heavy Atom Introduced (Br/I)Intrinsic to Host (Zn/I)None required
Turnaround 3-5 Days2-4 Days3-7 Days (mostly calc. time)
Confidence High (Direct Imaging) Medium (Disorder risks)High (Model dependent)
Cost Low (Standard Reagents)High (Specialized Hosts)Medium (Comp. resources)

Decision Logic & Workflow Visualizations

Figure 1: Strategic Decision Tree

Caption: Logical pathway for selecting the optimal AC determination method based on sample physical properties.

DecisionTree Start Start: (R)-(3,3-Difluorocyclohexyl)methanol IsSolid Is the sample a solid at Room Temp? Start->IsSolid DirectXray Attempt Direct X-ray (Cu Source Required) IsSolid->DirectXray Yes Derivatize Derivatization (p-Bromobenzoate) IsSolid->Derivatize No (Liquid/Oil) DirectXray->Derivatize Poor Scattering / High Flack Error Sponge Crystalline Sponge Method Derivatize->Sponge Crystallization Fails VCD VCD / NMR (Mosher) Sponge->VCD Disorder / Poor Occ.

Figure 2: The Derivatization Protocol (Method A)

Caption: Step-by-step experimental workflow for the p-bromobenzoate derivatization method.

Protocol Substrate Substrate (Alcohol) Reaction Esterification (DCM, Et3N, DMAP) Substrate->Reaction Reagent p-Bromobenzoyl Chloride Reagent->Reaction Purify Workup & Silica Filtration Reaction->Purify Cryst Recrystallization (Hexane/EtOAc) Purify->Cryst Xray X-ray Diffraction (Mo Kα) Cryst->Xray Result Flack Parameter Determination Xray->Result

References

  • Flack, H. D. (1983).[9] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004).[9] Determination of absolute configuration using resonant scattering. Acta Crystallographica Section A, 60(s1), s61. Link

  • Inokuma, Y., et al. (2013).[3] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495(7442), 461-466. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism. Chirality, 20(5), 643-663. Link

  • Hooft, R. W. W., et al. (2008).[9] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[9] Link

Sources

Validation

(R)-(3,3-Difluorocyclohexyl)methanol vs other fluorinated building blocks

The following guide provides an in-depth technical analysis of (R)-(3,3-Difluorocyclohexyl)methanol , a specialized fluorinated building block used in modern medicinal chemistry to modulate physicochemical properties and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (R)-(3,3-Difluorocyclohexyl)methanol , a specialized fluorinated building block used in modern medicinal chemistry to modulate physicochemical properties and metabolic stability.

Comparative Analysis, Synthesis, and Structural Utility

Executive Summary

(R)-(3,3-Difluorocyclohexyl)methanol (CAS: Variable/Generic for enantiomer) represents a strategic scaffold in the "fluorine scan" toolkit. Unlike its 4,4-difluoro isomer or the ring-contracted 3,3-difluorocyclobutyl analogs, this building block offers a unique combination of metabolic blocking at the susceptible C3 position and lipophilicity modulation without significantly altering the steric volume of the parent cyclohexane ring.

This guide compares the (R)-3,3-difluoro motif against key alternatives, detailing its synthesis, conformational landscape, and application in optimizing Lead-like (Lead-likeness) properties.

Structural & Physicochemical Comparison

The strategic placement of the gem-difluoro group at the C3 position creates distinct electronic and steric environments compared to other fluorinated saturated rings.

Comparative Metrics Table

Data represents calculated values (cLogP) and experimental trends for analogous structures.

Feature(R)-(3,3-Difluorocyclohexyl)-methanol(4,4-Difluorocyclohexyl)-methanol(3,3-Difluorocyclobutyl)-methanolCyclohexyl-methanol (Ref)
Formula C₇H₁₂F₂OC₇H₁₂F₂OC₅H₈F₂OC₇H₁₄O
MW 150.17150.17122.11114.19
cLogP ~1.6 - 1.8~1.6 - 1.8~0.9 - 1.1~1.6
Dipole Moment High (Unbalanced)Low (Balanced vectors)ModerateLow
Metabolic Stability High (Blocks C3 oxidation)High (Blocks C4 oxidation)HighLow (C3/C4 oxidation prone)
Conformation Rigid Chair (Anchored)Rigid ChairPuckeredFlexible Chair
Electronic Effect Inductive withdrawal on C1Weak withdrawal on C1Strong withdrawal on C1None
Conformational Analysis: The Anchor Effect

In (R)-(3,3-Difluorocyclohexyl)methanol, the hydroxymethyl group (-CH₂OH) at C1 acts as a conformational anchor. Due to the high A-value of the hydroxymethyl group (approx. 1.7 kcal/mol), it strongly prefers the equatorial position.

  • The 3,3-Difluoro Effect: Unlike the 4,4-isomer where the fluorine atoms are distal, the 3,3-substitution places a fluorine atom in a 1,3-relationship with the C1 substituent. However, because one fluorine is axial and one is equatorial, the ring maintains a stable chair conformation.

  • Dipole Orientation: The C-F bonds creates a permanent dipole that is not cancelled out (unlike the 4,4-isomer where the net dipole is minimized in the chair form). This increases the polarity (TPSA) and aqueous solubility relative to the non-fluorinated parent, despite the lipophilic nature of the fluorine atoms themselves.

Conformation cluster_0 Conformational Equilibrium ConfA Major Conformer (Equatorial -CH2OH) ConfB Minor Conformer (Axial -CH2OH) ConfA->ConfB Ring Flip (Disfavored by ~1.7 kcal/mol) Feature1 1,3-Diaxial Interaction (Minimal for Eq-CH2OH) ConfA->Feature1 Feature2 Dipole Moment (Permanent, Non-canceling) ConfA->Feature2

Figure 1: Conformational preference of (R)-(3,3-Difluorocyclohexyl)methanol. The equatorial preference of the hydroxymethyl group dominates the equilibrium.

Synthetic Utility & Protocols

The synthesis of the (R)-enantiomer typically requires either an asymmetric route or, more commonly, the synthesis of the racemate followed by enzymatic resolution.

Synthesis Workflow (Racemic Route + Resolution)

The most robust route utilizes Ethyl 3-oxocyclohexanecarboxylate as the starting material. The ketone functionality allows for the introduction of the gem-difluoro moiety using deoxofluorinating agents.

Step 1: Deoxofluorination

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Mechanism: Nucleophilic fluorination of the ketone.

Step 2: Reduction

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄). Transformation: Ester


 Primary Alcohol.
Step 3: Chiral Resolution

Method: Lipase-catalyzed kinetic resolution (e.g., Novozym 435) or Supercritical Fluid Chromatography (SFC).

Synthesis Start Ethyl 3-oxocyclohexanecarboxylate (Racemic) Step1 Fluorination (Deoxo-Fluor, DCM, 0°C to RT) Start->Step1 Inter1 Ethyl 3,3-difluorocyclohexanecarboxylate Step1->Inter1 Step2 Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Racemate (±)-(3,3-Difluorocyclohexyl)methanol Step2->Racemate Step3 Chiral Resolution (SFC or Lipase Hydrolysis) Racemate->Step3 Product (R)-(3,3-Difluorocyclohexyl)methanol (Target) Step3->Product

Figure 2: Synthetic pathway from commercially available precursors to the chiral building block.

Detailed Experimental Protocol (Step 1: Fluorination)

Note: This protocol is adapted for standard laboratory scale (10-50 mmol).

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Loading: Add Ethyl 3-oxocyclohexanecarboxylate (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add Deoxo-Fluor (1.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with KMnO₄; ketone spot will disappear).

  • Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ (ice-cold). Caution: Gas evolution.

  • Workup: Extract with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoro ester is typically less polar than the starting ketone.

Applications in Drug Discovery[3][4][5][6][7][8][9]

Metabolic Blocking (The "Fluorine Scan")

The C3 position of the cyclohexane ring is a common "metabolic hotspot" susceptible to oxidation by Cytochrome P450 enzymes (hydroxylation).

  • Mechanism: Replacing C-H bonds with stronger C-F bonds (116 kcal/mol vs 99 kcal/mol) prevents hydrogen atom abstraction.

  • Advantage: Unlike the 4,4-difluoro analog, the 3,3-difluoro substitution is closer to the attachment point (C1), offering protection against metabolism that might occur proximal to the linker.

Bioisosterism & pKa Modulation

When (R)-(3,3-Difluorocyclohexyl)methanol is converted to an amine (e.g., via mesylation/azide displacement), the fluorine atoms exert an inductive electron-withdrawing effect (


).
  • Effect: This lowers the pKa of the resulting amine by 1–2 units compared to the non-fluorinated cyclohexylamine.

  • Benefit: Reduces the cationic character at physiological pH, potentially improving membrane permeability and reducing hERG channel liability.

Case Study Comparison: Solubility

In a hypothetical series of inhibitors, replacing a cyclohexyl group with a 3,3-difluorocyclohexyl group often results in:

  • Improved Solubility: Due to the increased polarity (dipole moment).

  • Maintained Lipophilicity: The LogP remains sufficient for hydrophobic pocket binding, unlike the more hydrophilic tetrahydropyran or piperidine analogs.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Grygorenko, O. O., et al. (2024).[2] 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements.[3][4][5][2][6] ChemRxiv.[4] Link

  • Carreira, E. M., et al. (2015). A Look at the Importance of Chirality in Drug Discovery. Helvetica Chimica Acta. Link

Sources

Comparative

Physicochemical property comparison of gem-difluorinated cycloalkanes

[1][2][3][4][5] Executive Summary This guide provides a technical analysis of gem-difluorinated cycloalkanes (gem-DFCA), a structural motif increasingly utilized in medicinal chemistry to modulate physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

This guide provides a technical analysis of gem-difluorinated cycloalkanes (gem-DFCA), a structural motif increasingly utilized in medicinal chemistry to modulate physicochemical properties without altering the core carbon skeleton. Unlike single fluorine substitutions, the gem-difluoro (


) moiety introduces unique electronic and steric perturbations—often referred to as the "polar hydrophobicity" effect.

This document compares gem-DFCAs against their non-fluorinated parent cycloalkanes, focusing on lipophilicity (


), acidity/basicity (

), and conformational dynamics.

Structural & Conformational Dynamics

The introduction of a gem-difluoro group is not merely a steric replacement for a methylene (


) group. It fundamentally alters the ring geometry due to the "Fluorine Effect."[1]
Bond Angle Widening

The


 group exhibits a widened bond angle compared to 

, primarily due to electron-electron repulsion between the fluorine lone pairs and the high electronegativity of fluorine contracting the C-F bonds.
  • 
     Angle:  ~109.5° (tetrahedral ideal)
    
  • 
     Angle:  ~115°–118°
    

Impact: In cycloalkanes, this widening relieves transannular strain in smaller rings (cyclobutane) but can flatten the chair conformation in cyclohexane at the substitution site.

Conformational Locking

The


 group often dictates specific conformers to minimize dipole moments. In macrocycles and medium-sized rings, the 

group prefers "corner" positions to accommodate the wider bond angle, acting as a conformational anchor.
Visualization: Conformational Impact Logic

ConformationLogic Start gem-Difluoro Substitution ElecRepulsion F-F Lone Pair Repulsion Start->ElecRepulsion AngleWiden Bond Angle Expansion (~115°) ElecRepulsion->AngleWiden RingStrain Altered Ring Strain AngleWiden->RingStrain ConformChange Conformational Bias (e.g., Ring Flattening) RingStrain->ConformChange

Figure 1: Logical flow of steric and electronic forces driving conformational changes in gem-difluorinated rings.

Electronic Modulation: Acidity & Basicity

The strong electron-withdrawing nature (inductive effect,


) of the two fluorine atoms significantly modulates the 

of neighboring functional groups.[2]
Basicity of Amines

gem-Difluorination reduces the basicity of proximal amines, making them less likely to be protonated at physiological pH. This is crucial for improving membrane permeability (reducing cationic character) and metabolic stability.

Table 1: Comparative


 Shifts (Amine Conjugate Acids) 
ScaffoldDistance from N

(vs Parent)
Mechanism

-difluoro
1 bond (

)
-2.0 to -3.0Strong Inductive (

)

-difluoro
2 bonds (

)
-1.0 to -1.5Inductive (

)

-difluoro
3 bonds-0.3 to -0.6Weak Inductive
Acidity of Carboxylic Acids

Conversely, the acidity of carboxylic acids is increased (lower


), which can affect solubility and protein binding.

Expert Insight: In drug design, placing a


 group 

to a basic amine is a standard tactic to lower

from ~9–10 to ~7–8, optimizing the balance between solubility and permeability.

Lipophilicity ( ): The "Polar Hydrophobicity" Paradox

Contrary to the common assumption that "fluorine equals lipophilicity," gem-difluorination of cycloalkanes often decreases


 compared to the non-fluorinated parent.
The Mechanism

While the C-F bond is non-polarizable (hydrophobic), it has a strong dipole moment. When two fluorines are geminal, the vector sum of their dipoles creates a significant local polarity.

  • Acyclic Chains: gem-Difluorination often increases

    
    .
    
  • Cyclic Systems: gem-Difluorination often decreases

    
     (by ~0.5 units) because the rigid ring structure prevents the dipoles from orienting to cancel out effectively, or exposes the polar face of the molecule to the solvent.
    

Table 2: Lipophilicity Comparison (


) 
Compound ClassModificationEffect on

Notes
Cyclohexylamines 4,4-difluoro sub.Decrease (~0.4–0.5)Increased polarity dominates.
Cyclobutanes 3,3-difluoro sub.Decrease (~0.5)High dipole density in small ring.
Linear Alkanes gem-difluoro sub.[3][4]Increase (~0.2–0.4)Hydrophobic bulk dominates.

Experimental Protocol: Determination via NMR

Standard UV-based HPLC methods often fail for these compounds due to a lack of chromophores. The following protocol, adapted from Linclau et al., utilizes the specific


 NMR signature to measure partition coefficients directly.
Protocol Integrity (Self-Validating)
  • Internal Reference: Uses a fluorinated standard with known

    
     to normalize integrals.
    
  • Phase Independence: Measures concentration in both phases, eliminating volume error.

Workflow Diagram

LogPProtocol Step1 Preparation Dissolve cmpd + ref in Octanol-saturated Water Step2 Equilibration Add Water-saturated Octanol Shake 2h @ 25°C Step1->Step2 Step3 Phase Separation Centrifuge or settle >12h Step2->Step3 Step4 Sampling Extract 0.5mL from EACH layer (Careful not to cross-contaminate) Step3->Step4 Step5 NMR Analysis Run 19F NMR (no decoupling) Use D2O/CDCl3 inserts for lock Step4->Step5 Step6 Calculation LogP = log([C_oct]/[C_wat]) Step5->Step6

Figure 2:


 NMR Shake-Flask Protocol for accurate lipophilicity determination.
Step-by-Step Methodology
  • Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Sample Prep: Dissolve 2–5 mg of the gem-difluorinated cycloalkane and a reference standard (e.g., fluorobenzene, if appropriate range) in 2 mL of the pre-saturated octanol.

  • Partitioning: Add 2 mL of pre-saturated water. Vortex vigorously for 5 minutes, then shake at constant temperature (25°C) for 2 hours.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

  • Quantification:

    • Carefully remove an aliquot from the top (octanol) layer.

    • Using a long needle, remove an aliquot from the bottom (water) layer (wipe needle tip before entering water phase to avoid octanol contamination).

    • Transfer to NMR tubes containing a coaxial insert with a lock solvent (e.g.,

      
       or 
      
      
      
      ).
  • Analysis: Acquire quantitative

    
     NMR spectra (delay 
    
    
    
    ). Integrate the product peaks in both phases.
  • Calculation:

    
    
    
    
    

References

  • Grygorenko, O. O., et al. (2022).[5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Linclau, B., et al. (2019).[6] A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE).[6][7] [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Validation

The Unseen Architect: A Comparative Guide to the CF2 Moiety's Influence on Acidity and Basicity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug design, the subtle modification of a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug design, the subtle modification of a molecule can elicit profound changes in its physicochemical properties and, consequently, its biological activity. Among the myriad of structural alterations available to the modern chemist, the introduction of fluorine-containing functional groups has emerged as a powerful strategy. This guide focuses on a particularly impactful, yet often nuanced, modification: the gem-difluoro or CF2 moiety. We will dissect the influence of this group on the fundamental properties of acidity and basicity, providing a comparative analysis supported by experimental data and detailed protocols. Our exploration will illuminate how the strategic incorporation of the CF2 group can be a transformative tool in the optimization of lead compounds.

The Electronic Tug-of-War: Why the CF2 Moiety Matters

Fluorine's status as the most electronegative element on the periodic table is the cornerstone of its influence. When two fluorine atoms are attached to the same carbon, as in the CF2 group, their potent electron-withdrawing inductive effects are compounded.[1][2] This creates a significant dipole moment and alters the electron distribution across the entire molecule, impacting the acidity and basicity of nearby functional groups.[1][2][3]

For an acidic functional group, such as a carboxylic acid, the adjacent CF2 moiety pulls electron density away from the acidic proton, weakening the O-H bond and stabilizing the resulting carboxylate anion through induction. This stabilization of the conjugate base leads to a more readily donated proton, and thus, a stronger acid with a lower pKa value.[1][4][5]

Conversely, for a basic functional group like an amine, the electron-withdrawing nature of the CF2 group decreases the electron density on the nitrogen atom.[6][7] This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby reducing the basicity of the amine.[2][6] The result is a lower pKa of the corresponding conjugate acid, signifying a weaker base.[5]

This modulation of pKa is not merely an academic curiosity; it has profound implications for drug development. Altering a molecule's ionization state at physiological pH (typically around 7.4) can significantly affect its solubility, membrane permeability, target binding affinity, and metabolic stability.[2][8][9]

electronic_effects cluster_acid Influence on Acidity (Carboxylic Acid) cluster_base Influence on Basicity (Amine) Acid_NH R-CH2-COOH (Non-fluorinated) Anion_NH R-CH2-COO⁻ (Less Stable Anion) Acid_NH->Anion_NH -H⁺ Acid_CF2 R-CF2-COOH (CF2-containing) Anion_CF2 R-CF2-COO⁻ (More Stable Anion) Acid_CF2->Anion_CF2 -H⁺ Result_Acid Result: Lower pKa (Stronger Acid) Acid_CF2->Result_Acid CF2_effect_acid CF2 group withdraws electron density, stabilizing the anion. Anion_CF2->CF2_effect_acid Base_NH R-CH2-NH2 (Non-fluorinated) Protonated_NH R-CH2-NH3⁺ Base_NH->Protonated_NH +H⁺ Base_CF2 R-CF2-NH2 (CF2-containing) Protonated_CF2 R-CF2-NH3⁺ Base_CF2->Protonated_CF2 +H⁺ CF2_effect_base CF2 group reduces electron density on N, making the lone pair less available. Base_CF2->CF2_effect_base Result_Base Result: Lower pKa of Conjugate Acid (Weaker Base) Base_CF2->Result_Base

Caption: Electronic effects of the CF2 moiety on acidity and basicity.

A Tale of Two Molecules: Comparative Analysis

To illustrate the practical consequences of incorporating a CF2 moiety, let us consider two pairs of analogous compounds: a carboxylic acid and an amine, with and without the gem-difluoro substitution.

Table 1: Comparison of pKa Values for Non-fluorinated and CF2-Containing Compounds

Compound PairStructure (Non-fluorinated)pKa (Non-fluorinated)Structure (CF2-containing)pKa (CF2-containing)ΔpKa
Carboxylic Acid Propanoic Acid4.872,2-Difluoropropanoic Acid~2.5~2.37
Amine (Conjugate Acid) Ethylamine (CH3CH2NH3⁺)10.632,2-Difluoroethylamine (CHF2CH2NH3⁺)~8.0~2.63

Note: The pKa values presented are representative and may vary slightly depending on experimental conditions.

The data clearly demonstrates a significant decrease in the pKa for both the carboxylic acid and the conjugate acid of the amine upon introduction of the CF2 group. This shift of over two pKa units can dramatically alter the ionization state of a molecule at physiological pH. For instance, at pH 7.4, propanoic acid would be almost entirely in its deprotonated (carboxylate) form, while 2,2-difluoropropanoic acid would be even more completely deprotonated. For the amines, at pH 7.4, ethylamine would be predominantly in its protonated (ammonium) form, whereas a substantial fraction of 2,2-difluoroethylamine would exist as the neutral free base.

Experimental Verification: Protocols for pKa Determination

To empirically validate these effects, precise measurement of pKa is essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods for this purpose.[10][11]

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound of interest as a titrant (a strong acid or base) is added incrementally.[8][12] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[12]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

    • Prepare a 0.01 M solution of the compound to be analyzed in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, though this may affect the pKa value.[11]

    • Prepare standardized 0.1 M solutions of HCl and NaOH.[12]

    • To maintain a constant ionic strength, add a background electrolyte like 0.1 M KCl to the analyte solution.

  • Titration:

    • Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • For an acidic analyte, add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette. For a basic analyte, titrate with standardized HCl.

    • Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized.[13]

    • Alternatively, the equivalence point can be determined from the inflection point of the curve, often found by plotting the first or second derivative of the titration curve.[14]

potentiometric_titration start Start calibrate Calibrate pH Meter start->calibrate prep Prepare Analyte Solution (0.01 M with 0.1 M KCl) titrate Titrate with Standardized Acid or Base prep->titrate calibrate->prep record Record pH and Volume titrate->record Incremental Addition record->titrate plot Plot pH vs. Volume record->plot Sufficient Data Points analyze Determine Half-Equivalence Point (pH = pKa) plot->analyze end End analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable group, as the UV-Vis absorbance spectrum will change with pH.[10] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., water or methanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., in 0.5 pH unit increments).

    • For each buffer, prepare a sample solution with a constant concentration of the analyte.

  • Measurement:

    • Determine the UV-Vis spectra of the analyte in a highly acidic solution (where it exists predominantly in one form) and a highly basic solution (where it exists in the other form).

    • Identify the wavelength of maximum absorbance difference (λ_max) between the two forms.

    • Measure the absorbance of each buffered sample solution at this λ_max.

  • Data Analysis:

    • Plot the absorbance at λ_max (y-axis) against the pH of the buffer solutions (x-axis).

    • This will generate a sigmoidal curve.[10]

    • The pKa corresponds to the pH at the inflection point of this curve, where the absorbance is halfway between the minimum and maximum values.[15]

uv_vis_spectrophotometry start Start prep_analyte Prepare Analyte Stock Solution start->prep_analyte prep_buffers Prepare Buffers of Varying pH prep_analyte->prep_buffers prep_samples Prepare Samples in Each Buffer prep_buffers->prep_samples find_lambda_max Determine λmax of Absorbance Difference prep_samples->find_lambda_max measure_abs Measure Absorbance of Each Sample at λmax find_lambda_max->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Find Inflection Point (pH = pKa) plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The incorporation of a CF2 moiety is a powerful and predictable strategy for modulating the acidity and basicity of organic molecules. The strong inductive electron-withdrawing effect of the gem-difluoro group consistently increases the acidity of nearby acidic centers and decreases the basicity of adjacent basic centers. This fine-tuning of pKa is a critical tool for medicinal chemists, enabling the optimization of a drug candidate's pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these crucial physicochemical parameters, empowering researchers to make informed decisions in the intricate process of drug discovery and development. By understanding and harnessing the influence of the CF2 moiety, scientists can more effectively design molecules with the desired properties to address unmet medical needs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • De Witte, B., De Meulder, M., & De Cock, P. (2012). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 80(3), 513–537. [Link]

  • Lang, S. A., & Lin, Y. I. (1985). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Fluorine Chemistry, 29(1-2), 1-34. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853. [Link]

  • ECETOC. (2010). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Han, J., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2005-2017. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 795-802. [Link]

  • Solubility of Things. (n.d.). pKa and pKb Concepts. Retrieved from [Link]

  • Rayne, S., & Forest, K. (2009). Computational approaches may underestimate pK(a) values of longer-chain perfluorinated carboxylic acids: Implications for assessing environmental and biological effects. Journal of Environmental Science and Health, Part A, 44(5), 447-458. [Link]

  • Al-Aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1436-1448. [Link]

  • Drug Discovery and Development. (2023). Fluorine in drug discovery: Role, design and case studies. Drug Discovery and Development. [Link]

  • Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • Quora. (2019). How do you find pKa from pKb?. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • ResearchGate. (2020). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Berger, S., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8948. [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

  • OUCI. (2023). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. European Journal of Organic Chemistry, 2023(24). [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-987. [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

  • ReTTE, R. S., et al. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 56(12), 8497-8506. [Link]

  • Wiley Online Library. (2023). Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boronates and Silanes. Chemistry – A European Journal, 29(47). [Link]

  • MDPI. (2025). On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules, 30(15), 3456. [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Pka and PKB Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and.... Retrieved from [Link]

  • ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10602-10618. [Link]

  • Fiveable. (2025). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... Retrieved from [Link]

  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331. [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ACS Publications. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8752-8786. [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Acidity of an Alpha C-H. Retrieved from [Link]

  • University of Florida. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from [Link]

  • AK Lectures. (2019). Alpha Position of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 30(21), 5044. [Link]

  • ResearchGate. (n.d.). pKa values of selected non‐fluorinated sulfoxides in DMSO.[16][17]. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of (R)-(3,3-Difluorocyclohexyl)methanol

Navigating the frontiers of drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the frontiers of drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (R)-(3,3-Difluorocyclohexyl)methanol. As a Senior Application Scientist, my objective is to offer a framework grounded in scientific integrity and field-proven insights, ensuring that your work with this compound is both groundbreaking and safe.

Hazard Assessment: A Proactive Approach to Safety

Due to the absence of specific toxicological data, (R)-(3,3-Difluorocyclohexyl)methanol should be handled with the assumption that it may possess hazards associated with both its difluorinated alkyl and alcohol functionalities. A similar compound, (3,3-Difluorocyclobutyl)methanol, is classified with multiple warnings, including being a flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation[1]. Therefore, a cautious approach is paramount.

Potential Hazards Include:

  • Flammability: The presence of the cyclohexyl and methanol groups suggests the compound is likely a flammable liquid and vapor[1].

  • Toxicity: The methanol functional group indicates potential toxicity if swallowed, inhaled, or absorbed through the skin, potentially causing damage to organs[2][3][4][5].

  • Irritation: It may cause skin and serious eye irritation upon contact[1].

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds like this one persistent in the environment[6][7][8].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (R)-(3,3-Difluorocyclohexyl)methanol. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Best Practices
Eyes/Face ANSI-approved chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage[9]. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact and absorption[10][11]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contamination[11].
Body A flame-resistant lab coat, fully buttoned.Protects against splashes and potential flash fires[12][13]. Ensure sleeves are of sufficient length to cover the wrists.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To be used in a well-ventilated area or a chemical fume hood to prevent inhalation of potentially toxic vapors[5][12][14].
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills[15].

Operational Plan: From Receipt to Reaction

A meticulous operational plan ensures safety at every step of the handling process. The following workflow provides a procedural guide for working with (R)-(3,3-Difluorocyclohexyl)methanol.

Workflow for Handling (R)-(3,3-Difluorocyclohexyl)methanol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds Review Analogous SDS & Literature prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport in Secondary Containment prep_spill->handle_transport handle_weigh Weigh/Measure in Fume Hood handle_transport->handle_weigh handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via Approved Channels cleanup_waste->cleanup_disposal cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_disposal->cleanup_ppe

Caption: A workflow diagram illustrating the key phases for the safe handling of (R)-(3,3-Difluorocyclohexyl)methanol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review this guide and any available safety information for analogous compounds[13].

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Locate the nearest safety shower and eyewash station[9][12][14].

    • Have a spill kit rated for flammable and halogenated organic compounds immediately accessible.

  • Handling:

    • When transporting the primary container, always use a secondary, chemically resistant container to prevent spills[16].

    • All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure[13][15].

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors[2][14][17][18].

    • Keep the container tightly closed when not in use to prevent the accumulation of vapors[5][14][17].

    • Avoid heating the compound with an open flame; use a heating mantle or water bath[15].

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with the compound.

    • Properly doff and dispose of any contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[18].

Disposal Plan: Responsible Stewardship

The disposal of (R)-(3,3-Difluorocyclohexyl)methanol requires careful consideration due to its halogenated nature. Halogenated organic compounds should not be mixed with non-halogenated solvent waste[10][15][16][19].

Waste Segregation and Disposal Protocol:
  • Waste Collection:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[10][15][19].

    • The container should be made of a compatible material and have a secure, vapor-tight lid.

    • Keep the halogenated waste container in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet[16][19].

  • Disposal Procedure:

    • Never dispose of (R)-(3,3-Difluorocyclohexyl)methanol or its waste down the drain[15].

    • Due to the stability of the carbon-fluorine bond, specialized high-temperature incineration is often required for the complete destruction of fluorinated compounds[6][7].

    • Alternatively, disposal in a hazardous waste landfill may be an option, although this only contains the substance rather than destroying it[8].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the halogenated waste in accordance with all local, state, and federal regulations[20].

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Ori-McKenney Lab. Methanol Safety Data Sheet. [Link]

  • Braun Research Group.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Atlantic Methanol. Methanol Safety Data Sheet. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]

  • Chiron AS. (2025, March 11). PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol III Safety Data Sheet. [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. [Link]

  • Dräger. Gas Detectors & PPE for Methanol. [Link]

  • State of Michigan. Methanol Safety Data Sheet. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Methanex. Methanol Safety Data Sheet. [Link]

  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Dow. (2012, June 8). Personal Protective Equipment Guidance. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480377, (3,3-Difluorocyclobutyl)methanol. [Link]

  • National Science Teaching Association. Safer Handling of Alcohol in the Laboratory. [Link]

  • University College Cork. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • CM Energy. (2025, September 8). Methanol Handling Safety: Best Practices for Shipboard Operations. [Link]

Sources

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